Product packaging for 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one(Cat. No.:CAS No. 61636-28-0)

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one

Cat. No.: B376883
CAS No.: 61636-28-0
M. Wt: 244.27g/mol
InChI Key: ABPCYGDHBSSVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Aminothiazol-4-yl)-2H-chromen-2-one is a high-value chemical scaffold that combines coumarin and aminothiazole pharmacophores, making it a privileged structure in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Its primary research value lies in its potent biological activity, particularly as a foundational building block for α-glucosidase inhibitors to treat Diabetes Mellitus. In vitro studies demonstrate that derivatives of this core structure exhibit significant inhibitory activity, with IC₅₀ values as low as 0.14 µM, surpassing the efficacy of the standard drug acarbose . The mechanism of action involves strategic interactions with the α-glucosidase enzyme active site, where the aminothiazole moiety forms critical pi-anion interactions and hydrogen bonds with key residues like ASP1279, while the coumarin core stabilizes the complex via hydrogen bonding with ARG1510 and pi-pi interactions with TRP1355 and PHE1560 . Further research applications include the development of carbonic anhydrase (CA) inhibitors with anticancer potential. Synthesized conjugates have shown notable inhibition against CAII, CAIX, and CAXII isozymes, with compound 8b exhibiting an IC₅₀ of 0.32 ± 0.04 µM against CAIX, surpassing the standard inhibitor acetazolamide . Additional studies highlight its utility in creating novel antibacterial agents effective against both Gram-positive and Gram-negative bacteria . The compound is readily synthesized via the Hantzsch reaction using 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one and thiourea derivatives in refluxing ethanol, yielding final products efficiently within 30-45 minutes . Structural characterization is confirmed through elemental analysis, IR, and ¹H NMR spectroscopy . This product is intended for research purposes only in laboratory settings and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrN2O2S B376883 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one CAS No. 61636-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15/h1-6H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPCYGDHBSSVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 3-(2-aminothiazol-4-yl)-2H-chromen-2-one and its derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes key synthetic pathways.

Core Synthetic Strategies

The synthesis of the this compound scaffold and its analogues primarily revolves around the construction of the 2-aminothiazole ring onto a coumarin core. The most prevalent and effective methods include the Hantzsch thiazole synthesis and multi-component reactions.

Hantzsch Thiazole Synthesis

A classical and widely employed method for the synthesis of thiazole derivatives is the Hantzsch reaction.[1] In the context of this compound, this involves the cyclocondensation of a 3-(2-haloacetyl)-2H-chromen-2-one with a thiourea or its substituted derivatives. The reaction typically proceeds by nucleophilic attack of the sulfur atom of thiourea on the α-haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

A notable variation involves the synthesis of 4-hydroxy-substituted coumarin derivatives, which starts from 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one and various thiourea derivatives.[2] This reaction is often carried out in refluxing ethanol, yielding the final products in a short timeframe.[2]

One-Pot, Three-Component Synthesis

An efficient and atom-economical approach involves a one-pot, three-component reaction.[3][4] This method typically utilizes a 3-acetyl-4-hydroxycoumarin, an aromatic aldehyde, and thiourea in the presence of a catalyst such as ammonium acetate.[3][4] The reaction is generally performed under reflux in a suitable solvent like dimethyl carbonate (DMC) or toluene.[3][4] This strategy offers several advantages, including high yields, procedural simplicity, and mild reaction conditions.[3][4]

Synthesis via N-Bromosuccinimide (NBS) Mediated Reaction

Another facile, single-step synthesis involves reacting 3-acetylcoumarins with thiourea in the presence of N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[5] This method is advantageous due to its shorter reaction time and straightforward work-up procedure.[5] The reaction is believed to proceed through a free radical mechanism, where the 3-acetylcoumarin is first brominated at the α-position to form a 3-(α-bromoacetyl)coumarin intermediate, which then reacts in situ with thiourea.[5]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 3-(2-Aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one Derivatives[2]
  • Preparation of Starting Material: The synthesis begins with the preparation of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one.

  • Reaction Setup: To a solution of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one (1.0 g, 3.5 mmol) in absolute ethanol, an equimolar amount of the respective thiourea derivative is added.

  • Reaction Condition: The reaction mixture is refluxed for a period of 30 to 45 minutes.

  • Work-up and Purification: The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is typically evaporated, and the resulting solid is purified, often by recrystallization from a suitable solvent, to yield the final product.

Protocol 2: One-Pot, Three-Component Synthesis of (E)-3-(2-(Arylidenamino)thiazol-4-yl)-4-hydroxy-2H-chromen-2-ones[3][4]
  • Reaction Setup: A mixture of 3-acetyl-4-hydroxycoumarin (8 mmol), thiourea (8 mmol), and an appropriate aromatic aldehyde (10 mmol) is taken in dimethyl carbonate (DMC) (15 mL).

  • Catalyst Addition: Ammonium acetate (8 mmol) is added to the mixture as a catalyst.

  • Reaction Condition: The mixture is stirred under reflux for 4 to 5 hours.

  • Work-up and Purification: After cooling the reaction mixture to room temperature, the precipitated solid is filtered, dried, and recrystallized from a suitable solvent such as methanol to afford the pure product.

Protocol 3: Synthesis of 3-(2-Amino-4-thiazolyl)coumarins using N-Bromosuccinimide[5]
  • Reaction Setup: A mixture of 3-acetylcoumarin (0.02 mol), thiourea (0.02 mol), N-bromosuccinimide (0.02 mol), and a catalytic amount of benzoyl peroxide is taken in dry benzene or dry carbon tetrachloride (30-40 mL).

  • Reaction Condition: The mixture is heated under reflux using a 300-watt tungsten lamp for 6 hours.

  • Work-up and Purification: The solvent is distilled off, and the resulting hydrobromide salt is treated with water. The separated solid is filtered and neutralized with a 10% sodium carbonate solution to yield the free base, which is then recrystallized.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various this compound derivatives from the cited literature.

Table 1: Synthesis of 3-(2-Substituted-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one Derivatives via Hantzsch Reaction [2]

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
3aC19H12N2O3S396.3779.00280–285
3bC18H11N3O3S381.3682.70225–232
3cC19H12N2O3S416.4372.40245–250
3dC20H14N2O3S350.3984.00270–275
3eC18H16N2O4S360.3871.43220–225
3fC16H16N2O4S316.3763.04245–247
3gC21H14N2O3S378.4046.97215–220

Table 2: Synthesis of (E)-3-(2-(Arylidenamino)thiazol-4-yl)-4-hydroxy-2H-chromen-2-one Derivatives via One-Pot, Three-Component Reaction [3]

CompoundAr-CHO SubstituentYield (%)Melting Point (°C)
2a-H75220
2b4-NO275110
2c3-OH--
2d2-CH3--
2e4-CH375220
2f3-OCH375220

Visualizing the Synthesis

The following diagrams, generated using Graphviz, illustrate the primary synthetic workflows for preparing this compound and its derivatives.

Hantzsch_Synthesis start_material 3-(2-Bromoacetyl)- 4-hydroxy-2H-chromen-2-one intermediate_point start_material->intermediate_point thiourea Thiourea Derivatives thiourea->intermediate_point product 3-(2-Aminothiazol-4-yl)- 4-hydroxy-2H-chromen-2-one Derivatives intermediate_point->product Refluxing Ethanol 30-45 min Three_Component_Synthesis coumarin 3-Acetyl-4-hydroxycoumarin intermediate_point coumarin->intermediate_point aldehyde Aromatic Aldehyde aldehyde->intermediate_point thiourea Thiourea thiourea->intermediate_point product (E)-3-(2-(Arylidenamino)thiazol-4-yl)- 4-hydroxy-2H-chromen-2-ones intermediate_point->product Ammonium Acetate DMC, Reflux, 4h

References

chemical and physical properties of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical and Physical Properties of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound that integrates a coumarin scaffold with an aminothiazole moiety.[1] The coumarin nucleus is a well-known pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities, including anticoagulant, antitumor, and anti-inflammatory properties.[2][3] Similarly, the 2-aminothiazole ring is a prominent feature in many pharmacologically active agents, known for its antibacterial, antifungal, and antiproliferative effects.[1][2] The combination of these two privileged structures in a single molecular framework makes this compound a compound of significant interest for further investigation in drug discovery and materials science. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and characterization based on available scientific literature.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in a research setting.

General Properties
PropertyValueReference(s)
IUPAC Name 3-(2-amino-1,3-thiazol-4-yl)chromen-2-one[4]
CAS Number 61636-28-0[5][6][7]
Molecular Formula C₁₂H₈N₂O₂S[4][6][7]
Molecular Weight 244.27 g/mol [4][5][6]
Appearance Crystal yellow solid[8]
Melting Point 230-233 °C[8]
Purity Typically ≥95%[5][7]
Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and confirmation of the compound.

SpectroscopyDataReference(s)
IR (Infrared) Characteristic bands for N-H, C=O (lactone), C=N, and aromatic C-H stretching.[2][8][9]
¹H-NMR (DMSO-d₆) Signals corresponding to aromatic protons, a singlet for the thiazole proton, and a singlet for the coumarin C4-H proton.[8]
Mass Spectrometry Molecular ion peak consistent with the calculated molecular weight.[4]
Crystallographic Data

X-ray crystallography provides definitive proof of structure and information on the molecule's conformation and packing in the solid state. The crystal structure of this compound has been determined.[4]

ParameterValueReference(s)
Crystal System Monoclinic[10][11]
Space Group P 1 21/n 1[4]
Unit Cell Dimensions a = 4.8213 Å, b = 14.2939 Å, c = 15.8175 Å[4]
α = 90.00°, β = 93.8920°, γ = 90.00°[4]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is based on the Hantzsch thiazole synthesis. This involves the reaction of a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate with thiourea.[2][8]

Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below.

SynthesisWorkflow A 3-acetyl-2H-chromen-2-one B Bromination (Br₂ in Chloroform) A->B Step 1 C 3-(2-bromoacetyl)-2H-chromen-2-one B->C D Hantzsch Reaction (Thiourea, Ethanol, Pyridine) C->D Step 2 E This compound D->E BiologicalPotential Compound 3-(2-Aminothiazol-4-yl)- 2H-chromen-2-one Moieties Structural Moieties: - Coumarin - Aminothiazole Compound->Moieties is composed of Properties Reported Activities: - Cytotoxic - Antimicrobial Moieties->Properties contribute to Applications Potential Therapeutic Areas: - Oncology - Infectious Diseases - Inflammation Properties->Applications suggests Research Further Research: - Mechanism of Action - Signaling Pathway Analysis - In vivo Studies Applications->Research requires

References

Spectral Analysis of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the key spectroscopic data and experimental methodologies for the characterization of this molecule.

Chemical Structure and Properties

IUPAC Name: 3-(2-amino-1,3-thiazol-4-yl)chromen-2-one[1] Molecular Formula: C12H8N2O2S[1] Molecular Weight: 244.27 g/mol [1]

The molecular structure consists of a coumarin ring system linked at the 3-position to a 2-aminothiazole moiety. This combination of pharmacologically relevant scaffolds makes it a significant target for further investigation.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the functional groups present in the molecule. The key vibrational frequencies are summarized in the table below.

Wavenumber (cm⁻¹)AssignmentReference
3284N-H stretching[2]
3067Ar-H stretching[2]
1733C=O stretching (lactone)[2]
1642C=C stretching[2]
1580-1635C=N stretching (thiazole ring)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ ppm)MultiplicityAssignmentReference
8.9 - 8.14SingletCH of chromone[3]
8.23 - 8.41SingletCH of thiazole[3]
7.50 - 7.52MultipletAromatic protons[2]
7.23Doublet of tripletsAromatic proton[2]
7.18Doublet of doubletsAromatic proton[2]
4.19 - 4.24DoubletCH₂ of thiazole ring (for Schiff base derivatives)[3]

Note: Some of the cited data pertains to derivatives of the core compound, as detailed spectral assignments for the parent molecule are limited in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) data provides the exact mass, confirming the elemental composition.

m/zIonMethodReference
244[M]⁺Electron Ionization (EI)[1]
381.0157[M]⁺ (for a nitro-derivative)HRMS (EI)[2]

Experimental Protocols

The synthesis and spectral characterization of this compound typically follow a well-established synthetic route.

Synthesis

The synthesis of the title compound is often achieved through a Hantzsch thiazole synthesis. A common procedure involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with thiourea.[3]

General Procedure:

  • 3-(2-bromoacetyl)-2H-chromen-2-one is dissolved in a suitable solvent, such as ethanol.

  • An equimolar amount of thiourea is added to the solution.

  • The reaction mixture is refluxed for a specified period, typically ranging from 30 minutes to a few hours.[4]

  • Upon cooling, the product precipitates and is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a PerkinElmer Spectrum 100 or a similar instrument using the Universal Attenuated Total Reflectance (UATR) sampling technique.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a Bruker Avance spectrometer (e.g., at 400 or 500 MHz) in a suitable deuterated solvent, such as DMSO-d₆.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry (MS): High-resolution mass spectra can be obtained using an electron impact (EI) ionization source.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Starting Materials (3-(2-bromoacetyl)-2H-chromen-2-one, thiourea) Reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) Start->Reaction Isolation Isolation and Purification (Filtration, Recrystallization) Reaction->Isolation Product 3-(2-Aminothiazol-4-yl)- 2H-chromen-2-one Isolation->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_analysis Spectroscopic Analysis Product Synthesized Compound IR IR Spectroscopy (Functional Group ID) Product->IR NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Product->MS Final_Structure Structural Confirmation IR->Final_Structure NMR->Final_Structure MS->Final_Structure

Caption: Workflow for the spectral characterization of the synthesized compound.

References

The Multifaceted Biological Activities of Coumarin-Thiazole Hybrid Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful tool in modern drug discovery. This approach often leads to the development of novel compounds with enhanced biological activities and unique pharmacological profiles. Among the myriad of heterocyclic scaffolds, the fusion of coumarin and thiazole rings has garnered significant attention, yielding a versatile class of hybrid molecules with a broad spectrum of therapeutic potential. This technical guide provides a comprehensive overview of the significant biological activities of coumarin-thiazole hybrids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Coumarin-thiazole hybrids have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Carbonic Anhydrases

Several coumarin-thiazole derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a crucial role in maintaining the pH homeostasis of tumor cells, contributing to their survival and proliferation in the acidic tumor microenvironment. Inhibition of these CAs can disrupt this balance, leading to cancer cell death.

Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Certain coumarin-thiazole hybrids have been shown to inhibit CDK2, a kinase essential for the G1/S phase transition, thereby arresting the cell cycle and preventing cancer cell proliferation.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative coumarin-thiazole hybrid molecules.

Compound ID/SeriesCancer Cell LineAssayIC50 / Ki ValueReference
Carbonic Anhydrase Inhibitors
Compound 6ohCA XIIEnzyme Inhibition91.1 nM (Ki)[1]
Compounds 4a-phCA IX / hCA XIIEnzyme InhibitionNanomolar range (Ki)[2]
CDK2 Inhibitors
Hydroxycoumarin-thiazole derivative 6cHepG2Cytotoxicity2.6 µM (IC50)[3]
Hydroxycoumarin-thiazole derivative 6cHCT116Cytotoxicity3.5 µM (IC50)[3]
Open thioamide chain congener 5cMCF-7Cytotoxicity4.5 µM (IC50)[3]
Open thioamide chain congener 5cHepG2Cytotoxicity5.4 µM (IC50)[3]
Other Anticancer Agents
Compounds (8-14) and (22-28)MCF-7, Caco-2, HeLaCytotoxicity12.5 - >100 µg/mL (IC50)[4]
Compound 5Renal Cancer UO-31Cytotoxicity38.74% growth inhibition[5]
Compound 7Renal Cancer UO-31Cytotoxicity45.09% growth inhibition[5]
Compound 8Renal Cancer UO-31Cytotoxicity34.65% growth inhibition[5]
Compound 12Leukemia K-562Cytotoxicity27.00% growth inhibition[5]
Compound 12Renal Cancer UO-31Cytotoxicity31.59% growth inhibition[5]
Compound 12Breast Cancer T-47DCytotoxicity32.98% growth inhibition[5]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Coumarin-thiazole hybrids have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi. Their proposed mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative coumarin-thiazole hybrid molecules.

Compound ID/SeriesMicrobial StrainAssayMIC Value (µg/mL)Reference
Antibacterial Activity
Hydroxyphenyl-thiazolyl-coumarins (1a-g)Pseudomonas aeruginosaBroth Microdilution15.62–31.25[6]
Hydroxyphenyl-thiazolyl-coumarins (1a-g)Enterococcus faecalisBroth Microdilution15.62–31.25[6]
Hydroxyphenyl-thiazolyl-coumarins (1a-g)Staphylococcus aureusBroth Microdilution62.5–125[6]
Compound SCT 1BacteriaTube Dilution12.5[7]
Compound SCT 2BacteriaTube Dilution6.25[7]
Antifungal Activity
Hydroxyphenyl-thiazolyl-coumarins (1a-g)Candida albicansBroth Microdilution15.62[6]
Compound 1b and 1gAspergillus brasiliensisBroth Microdilution15.62[6]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Coumarin-thiazole hybrids have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibitory effects on key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of representative coumarin-thiazole hybrid molecules.

Compound ID/SeriesAssayIC50 Value (µg/mL)Reference
Compound 9Oxidative burst activity31.0 ± 2.5[8]
Compound 13Oxidative burst activity27.1 ± 4.2[8]
Compound 18Oxidative burst activity5.6 ± 2.6[8]
Compound 29Oxidative burst activity1.9 ± 1.0[8]
Coumarin scaffoldOxidative burst activity5.2 ± 0.2[8]
Ibuprofen (Standard)Oxidative burst activity11.2 ± 1.9[8]

Signaling Pathways and Mechanisms

The biological activities of coumarin-thiazole hybrids are underpinned by their interaction with specific molecular targets and signaling pathways. Visualizing these complex interactions is crucial for understanding their mechanism of action and for guiding the rational design of more potent and selective derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAIX Carbonic Anhydrase IX Intracellular_H Intracellular H+ CAIX->Intracellular_H Regulates CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Promotes DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Coumarin_Thiazole_CA Coumarin-Thiazole (CA Inhibitor) Coumarin_Thiazole_CA->CAIX Inhibits Coumarin_Thiazole_CDK Coumarin-Thiazole (CDK2 Inhibitor) Coumarin_Thiazole_CDK->CDK2 Inhibits Extracellular_H Extracellular H+ Extracellular_H->CAIX Substrate pH_Homeostasis Tumor pH Homeostasis Intracellular_H->pH_Homeostasis Tumor_Survival Tumor Survival pH_Homeostasis->Tumor_Survival

Caption: Simplified signaling pathways targeted by coumarin-thiazole hybrids in cancer.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • Coumarin-thiazole hybrid compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the coumarin-thiazole hybrid compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Coumarin-thiazole hybrid compounds

  • Microbial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the coumarin-thiazole hybrid compounds in the appropriate broth medium in the wells of a 96-well plate (typically 50 µL per well).

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm.

experimental_workflow Start Synthesis of Coumarin-Thiazole Hybrids Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Anticancer Anticancer Assays (e.g., MTT) In_Vitro_Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) In_Vitro_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) In_Vitro_Screening->Anti_inflammatory Data_Analysis Data Analysis (IC50, MIC determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies (Enzyme inhibition, Pathway analysis) Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Studies (Animal models) Mechanism_Studies->In_Vivo_Studies End Potential Drug Candidate In_Vivo_Studies->End

Caption: General experimental workflow for the development of coumarin-thiazole hybrids.

Conclusion

Coumarin-thiazole hybrid molecules represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory assays highlights their potential to address significant unmet medical needs. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of these promising compounds. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate the potential of coumarin-thiazole hybrids into clinical applications.

References

A Technical Guide to the Therapeutic Applications of Aminothiazole-Coumarin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide focuses on a particularly promising class of hybrid molecules: aminothiazole-coumarin compounds. By covalently linking the versatile 2-aminothiazole ring with the privileged coumarin scaffold, researchers have unlocked a diverse spectrum of pharmacological activities. This document provides an in-depth technical overview of the synthesis, multifaceted therapeutic applications, and underlying mechanisms of action of these compounds. Key areas of focus include their significant potential as anticancer, antimicrobial, and neuroprotective agents. Quantitative biological data is systematically presented in tabular format, detailed experimental protocols for key assays are provided, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for professionals in the field of drug development.

Introduction

The coumarin (2H-chromen-2-one) nucleus is a ubiquitous scaffold found in numerous natural and synthetic compounds, renowned for a broad array of biological activities including anticoagulant, antioxidant, anti-inflammatory, and anticancer properties.[1][2] Similarly, the 2-aminothiazole moiety is a critical structural component in many pharmaceuticals, contributing to a wide range of therapeutic effects such as antimicrobial, anticancer, and anti-inflammatory actions.[3][4][5]

The rationale behind the hybridization of these two pharmacophores is to create novel chemical entities with potentially synergistic or enhanced biological activities, improved target selectivity, and the ability to overcome drug resistance mechanisms.[6][7] This technical guide serves as a comprehensive resource, consolidating current research on aminothiazole-coumarin hybrids to illuminate their therapeutic promise and guide future research endeavors.

Synthesis of Aminothiazole-Coumarin Hybrids

The most prevalent and efficient method for synthesizing 3-(2-amino-thiazol-4-yl)-coumarin derivatives is the Hantzsch thiazole synthesis.[8] This multi-step process offers a reliable pathway to the core scaffold, which can then be further modified to generate a library of derivatives.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product A Substituted Salicylaldehyde C Step 1: Knoevenagel Condensation A->C B Ethyl Acetoacetate B->C F 3-Acetylcoumarin Derivative C->F D Step 2: Bromination G 3-Bromoacetylcoumarin Derivative D->G E Step 3: Hantzsch Thiazole Synthesis (Cyclization) I 3-(2-Aminothiazol-4-yl) Coumarin Hybrid E->I F->D G->E H Thiourea H->E

Caption: General workflow for the Hantzsch synthesis of aminothiazole-coumarin hybrids.
Representative Experimental Protocol: Synthesis of 6-substituted-3-(2-amino-thiazol-4-yl)-coumarins[8]

  • Synthesis of 3-Acetylcoumarin: A Knoevenagel-type condensation is performed between an appropriately substituted salicylaldehyde and ethyl acetoacetate in ethanol, using piperidine as a catalyst. The mixture is refluxed, and upon cooling, the 3-acetylcoumarin product precipitates and is recrystallized.

  • Bromination of 3-Acetylcoumarin: The synthesized acetylcoumarin is dissolved in a suitable solvent like chloroform or acetic acid. A solution of bromine in the same solvent is added dropwise while stirring. The reaction mixture is stirred until completion, after which the 3-bromoacetylcoumarin intermediate is isolated.

  • Hantzsch Cyclization: The 3-bromoacetylcoumarin intermediate is dissolved in ethanol. An equimolar amount of thiourea is added, and the mixture is heated to approximately 70°C with vigorous stirring. The formation of the yellow 3-(2-amino-thiazol-4-yl)-coumarin product is observed as a precipitate, which is then filtered, washed with cold ethanol, and purified.[8]

Therapeutic Applications and Mechanisms of Action

Aminothiazole-coumarin hybrids have demonstrated significant potential across several therapeutic areas, primarily driven by their ability to interact with various biological targets.

Anticancer Activity

A primary focus of research on these compounds has been their potent anticancer activity against a range of human cancer cell lines, including liver (HepG2), colon (HCT116), breast (MCF-7), and cervical (HeLa) carcinomas.[9][10] One of the key mechanisms underlying this activity is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[9]

Mechanism of Action: CDK2 Inhibition

CDK2 is a crucial enzyme that, when complexed with Cyclin E, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing it to initiate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Inhibition of CDK2 by aminothiazole-coumarin compounds prevents Rb phosphorylation, causing cell cycle arrest at the G1/S checkpoint and ultimately leading to the inhibition of cancer cell proliferation.[9]

G cluster_pathway G1/S Phase Transition Pathway cluster_inhibitor Inhibition G1 G1 Phase S S Phase (DNA Replication) CDK2 CDK2 ActiveCDK2 Active Cyclin E/ CDK2 Complex CDK2->ActiveCDK2 CycE Cyclin E CycE->ActiveCDK2 Rb Rb Rb_E2F Rb-E2F Complex (Growth Suppressed) ActiveCDK2->Rb_E2F pRb p-Rb (Phosphorylated) Rb->pRb P E2F E2F Genes Gene Transcription E2F->Genes Activates Rb_E2F->Rb P pRb->E2F Genes->S Promotes Inhibitor Aminothiazole- Coumarin Compound Inhibitor->ActiveCDK2 Inhibits

Caption: Anticancer mechanism via inhibition of the Cyclin E/CDK2 complex.

Table 1: Anticancer Activity of Representative Aminothiazole-Coumarin Compounds

Compound ID Target Cell Line IC₅₀ (µM) Target Enzyme IC₅₀ (nM/µM) Reference
6c HepG2 2.6 CDK2 - [9][10]
6c HCT116 3.5 CDK2 - [9][10]
5c MCF-7 4.5 CDK2 - [9][10]
5c HepG2 5.4 CDK2 - [9][10]
IIIa-c (Hybrid) HeLa 0.0091 - 0.0596 µM CDK2 0.022 - 1.629 nM [9]
IV (Hybrid) - - CDK2 0.39 µM [9]

| 66 (Hybrid) | HCT-15 | 1.28 | Galectin-1 | - |[6] |

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

These hybrid compounds have demonstrated broad-spectrum antimicrobial activity, including efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12] Notably, they have shown activity against clinically relevant pathogens like Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus.[11]

Mechanism of Action: DNA Gyrase Inhibition

A key antibacterial mechanism for coumarin-based compounds is the inhibition of the B subunit of DNA gyrase (GyrB).[7] This enzyme is essential for bacterial survival as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription. By binding to the ATPase site on the GyrB subunit, aminothiazole-coumarin compounds block the energy supply for the enzyme's function, leading to a cessation of DNA replication and ultimately bacterial cell death.[7][11]

G DNA_relaxed Relaxed Bacterial DNA DNA_gyrase DNA Gyrase (GyrA/GyrB) DNA_relaxed->DNA_gyrase ADP ADP + Pi DNA_gyrase->ADP DNA_supercoiled Supercoiled DNA (Required for Replication) DNA_gyrase->DNA_supercoiled Introduces negative supercoils No_Replication Inhibition of DNA Replication & Cell Death DNA_gyrase->No_Replication ATP ATP ATP->DNA_gyrase Binds to GyrB & provides energy Inhibitor Aminothiazole- Coumarin Compound Inhibitor->DNA_gyrase Inhibits ATPase activity of GyrB

Caption: Antibacterial mechanism via inhibition of the DNA Gyrase B subunit.

Table 2: Antimicrobial Activity of Representative Aminothiazole-Coumarin Compounds

Compound ID Target Organism MIC (µg/mL) Reference
1a-g Pseudomonas aeruginosa 15.62 - 31.25 [11]
1a-g Enterococcus faecalis 15.62 - 31.25 [11]
1a-g Staphylococcus aureus 62.5 - 125 [11]
1g Pseudomonas aeruginosa 15.62 [11]
1a Escherichia coli 15.62 [11]
1b, 1g Candida albicans 7.81 [11]
1b, 1g Aspergillus brasiliensis 15.62 [11]
2h Bacterial Strains 73 (µM) [13]

| 2g | Mycobacterial Strains | 60 (µM) |[13] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Neuroprotective Applications

Emerging research highlights the potential of aminothiazole-coumarin derivatives in treating neurodegenerative diseases.[14] Studies have investigated their role as inhibitors of enzymes like monoamine oxidase (MAO) and their ability to bind to proteins implicated in diseases such as Alzheimer's and glioblastoma, like the Tau protein.[15][16]

Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine. In neurodegenerative disorders such as Parkinson's disease, inhibiting MAO-B can increase depleted dopamine levels in the brain, providing symptomatic relief. Coumarin derivatives have shown promise as MAO inhibitors, and hybridization with the aminothiazole scaffold could lead to compounds with enhanced potency and selectivity.[16]

Table 3: Enzyme Inhibitory Activity of Aminothiazole and Coumarin Derivatives

Compound Class/ID Target Enzyme Inhibition (Kᵢ or IC₅₀) Therapeutic Area Reference
Thiazolyl-Coumarins Histone Deacetylases (HDACs) Low mM range Antifibrotic [8]
Aminothiazole Derivatives Carbonic Anhydrase I (hCA I) Kᵢ = 0.008 µM Multiple [17]
Aminothiazole Derivatives Carbonic Anhydrase II (hCA II) Kᵢ = 0.124 µM Multiple [17]
Aminothiazole Derivatives Acetylcholinesterase (AChE) Kᵢ = 0.129 µM Neurodegenerative [17]
Aminothiazole Derivatives Butyrylcholinesterase (BChE) Kᵢ = 0.083 µM Neurodegenerative [17]
Coumarin-Thiazole Hybrids Carbonic Anhydrases IX & XII Moderate nM to sub-µM Anticancer [18]

| Coumarin-Thiazole Hybrids | Enoyl-ACP reductase (InhA) | MIC = 6-8 µg/mL | Antimycobacterial |[19] |

Note: Kᵢ (inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.

Experimental Protocols

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the aminothiazole-coumarin compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 5×10⁵ CFU/mL).

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no drug) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Antitumor Evaluation (Ehrlich Ascites Carcinoma Model)[20][21]
  • Animal Model: Swiss albino mice are used for this model.

  • Tumor Inoculation: Ehrlich Ascites Carcinoma (EAC) cells are injected intraperitoneally into the mice to induce tumor growth.

  • Treatment Protocol: After 24 hours, the mice are divided into groups. The treatment group receives daily intraperitoneal injections of the test compound at a specific dose (e.g., 50 mg/kg body weight) for a set number of days. A control group receives the vehicle only.

  • Parameter Evaluation: After the treatment period, various parameters are evaluated, including:

    • Tumor Volume and Cell Count: Measurement of the ascitic fluid volume and counting of viable tumor cells.

    • Mean Survival Time (MST) and Increase in Life Span (% ILS): Monitoring the survival of the mice in each group.

    • Biochemical Analysis: Measurement of antioxidant enzyme levels (e.g., catalase, GSH) and markers of apoptosis (e.g., Caspase-3) in tumor cells.[20]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational modeling methods used to correlate the chemical structure of compounds with their biological activity.[21] For aminothiazole-coumarin derivatives, QSAR models help identify key structural features and physicochemical properties that govern their therapeutic efficacy, guiding the design of new, more potent inhibitors.[22][23]

G A 1. Dataset Collection (Aminothiazole-Coumarin Compounds with Known Activity) B 2. Molecular Descriptor Calculation (e.g., Electronic, Steric, Topological Properties) A->B C 3. Model Building (Using Multiple Linear Regression - MLR) B->C D 4. Model Validation (Internal & External Validation) C->D E 5. Prediction (Predict Activity of New, Unseen Compounds) D->E F Refine Model D->F If Invalid G Design of Novel Potent Compounds E->G F->C

Caption: A logical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Analysis of QSAR models for these compounds often reveals that properties like molecular shape, charge distribution, and the presence of specific functional groups (e.g., halogens, hydroxyl groups) on either the coumarin or thiazole ring are critical for potent biological activity.[23][24]

Conclusion and Future Perspectives

The hybridization of the 2-aminothiazole and coumarin scaffolds has proven to be a highly fruitful strategy in medicinal chemistry, yielding compounds with potent and diverse therapeutic applications. Their significant activities as anticancer, antimicrobial, and neuroprotective agents, underpinned by well-defined mechanisms such as the inhibition of CDK2 and DNA gyrase, mark them as exceptionally promising candidates for further drug development.

Future research should focus on several key areas:

  • Lead Optimization: Fine-tuning the structure of the most potent compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles (ADMET properties).

  • Mechanism Elucidation: Investigating other potential biological targets and signaling pathways to fully understand the polypharmacology of these hybrids.

  • In Vivo Efficacy and Safety: Expanding preclinical studies using relevant animal models to validate the in vitro findings and establish comprehensive safety profiles.

  • Combating Drug Resistance: Evaluating the efficacy of these compounds against drug-resistant strains of microbes and cancer cell lines.

By continuing to explore the vast chemical space and biological potential of aminothiazole-coumarin compounds, the scientific community is well-positioned to develop novel therapeutics for some of the most challenging diseases.

References

Structure-Activity Relationship of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(2-aminothiazol-4-yl)-2H-chromen-2-one scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, focusing on anticancer and antimicrobial properties. The information is compiled from various scientific studies to offer a comprehensive resource for researchers in the field of drug discovery and development.

Core Structure and Synthetic Strategy

The fundamental structure consists of a coumarin ring system linked at the 3-position to a 2-aminothiazole moiety. The primary synthetic route to this class of compounds is the Hantzsch thiazole synthesis. This typically involves the reaction of a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate with a thiourea or substituted thiourea.[1][2]

Below is a generalized experimental workflow for the synthesis and evaluation of these analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Substituted Salicylaldehyde + Active Methylene Compound coumarin Substituted 3-acetyl-2H-chromen-2-one start->coumarin Knoevenagel Condensation bromoacetyl Substituted 3-(2-bromoacetyl)-2H-chromen-2-one coumarin->bromoacetyl Bromination final_compound This compound Analog bromoacetyl->final_compound Hantzsch Thiazole Synthesis thiourea Thiourea / Substituted Thiourea thiourea->final_compound cytotoxicity Anticancer Activity (e.g., MTT Assay) final_compound->cytotoxicity antimicrobial Antimicrobial Activity (e.g., MIC Determination) final_compound->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., HDAC, Kinase) final_compound->enzyme_inhibition sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis antimicrobial->sar_analysis enzyme_inhibition->sar_analysis

Caption: Generalized workflow for the synthesis and biological evaluation of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

Anticancer Activity

The anticancer activity of this class of compounds has been evaluated against various cancer cell lines. The substitutions on both the coumarin and the 2-aminothiazole rings play a crucial role in determining the cytotoxic potency.

Substitutions on the Coumarin Ring:

  • Position 6: Introduction of electron-withdrawing groups such as nitro (NO2) or halogens (e.g., Cl, Br) on the coumarin ring has been shown to influence anticancer activity. For instance, a 6-nitro substituent can enhance activity against certain cell lines.

  • Position 7: Hydroxy (-OH) or methoxy (-OCH3) groups at this position are common and can modulate the compound's solubility and interaction with biological targets.

  • Position 8: Alkoxy groups at this position have also been explored and can impact the lipophilicity and, consequently, the cellular uptake of the compounds.

Substitutions on the 2-Aminothiazole Ring:

  • 2-Amino Group: Acylation of the 2-amino group with various aromatic or heterocyclic moieties can significantly enhance anticancer activity. For example, benzoyl or substituted benzoyl groups can lead to potent derivatives.

  • Aryl Substituents: The presence of substituted phenyl rings on the aminothiazole moiety can influence the electronic and steric properties of the molecule, thereby affecting its binding to target proteins.

The mechanism of anticancer action for some analogs involves the induction of apoptosis through both intrinsic and extrinsic pathways, as evidenced by the upregulation of BAX and caspases 3, 8, and 9.[3] Some derivatives have also been investigated as inhibitors of histone deacetylases (HDACs) and other kinases.

Antimicrobial Activity

Analogs of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Key SAR Observations for Antimicrobial Activity:

  • Lipophilicity: Increased lipophilicity, often achieved by introducing bulky or long-chain alkyl/aryl substituents, can enhance antibacterial activity, likely by facilitating passage through the bacterial cell membrane.

  • Substituents on the Phenylamino Group: For analogs with a phenylamino group at the 2-position of the thiazole, substitutions on the phenyl ring are critical. Electron-withdrawing groups like halogens (F, Cl, Br) can increase activity.

  • Coumarin Substitutions: Modifications on the coumarin ring, such as the introduction of a 4-hydroxy group, have been shown to be favorable for antimicrobial activity.

The proposed mechanism of antibacterial action for some of these compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4]

Quantitative Data

The following tables summarize the quantitative biological activity data for selected this compound analogs.

Table 1: Anticancer Activity (IC50 in µM)

Compound IDCoumarin Substituent2-Aminothiazole SubstituentMCF-7HepG2DU-145Reference
4k 6-diethylamino5-Amino-3-phenyl-1H-pyrazol-1-yl--Potent[5]
4j 6,8-Ditert-butyl5-Amino-3-phenyl-1H-pyrazol-1-yl9 ± 6-7 ± 1[5]
77 -Indole-incorporated---[6]
49 -Thiazole derivative2.39 ± 0.03--[7]
18c -1,2,3-triazole hybrid2.66--[6]
44b -1-thiazolyl-5-coumarin-3-yl-pyrazole4.03 ± 0.02--[6]
44c -1-thiazolyl-5-coumarin-3-yl-pyrazole4.42 ± 0.023.06 ± 0.01-[6]

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound IDCoumarin Substituent2-Aminothiazole SubstituentS. aureusE. coliP. aeruginosaReference
SCT 1 -Substituted benzaldehyde derivative---[8]
SCT 2 -Substituted benzaldehyde derivative---[8]
6a -Thiazole derivative---[4]
6c -Thiazole derivative---[4]
1g 7-hydroxy3,4-dihydroxyphenyl62.5-125-15.62[9]
1a Unsubstituted3,4-dihydroxyphenyl62.5-12515.6215.62-31.25[9]

Experimental Protocols

General Synthesis of this compound Analogs

A typical synthetic procedure involves the following steps:

  • Synthesis of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one (Intermediate 1): 4-hydroxycoumarin is reacted with bromine in a suitable solvent like acetic acid to yield 3-bromo-4-hydroxycoumarin. This is then acetylated to give the bromoacetyl intermediate.

  • Hantzsch Thiazole Synthesis: Intermediate 1 is reacted with an equimolar amount of a substituted or unsubstituted thiourea in a solvent such as ethanol.[1] The reaction mixture is typically refluxed for a period of 30-45 minutes.[1] The resulting solid product is then filtered, washed, and recrystallized to yield the final 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one analog.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity is typically determined by the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and a standardized inoculum is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well plates.

  • Inoculation: The standardized microbial suspension is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

While the precise molecular targets for many this compound analogs are still under investigation, some studies suggest that their anticancer effects are mediated through the induction of apoptosis. The diagram below illustrates a simplified representation of the intrinsic and extrinsic apoptotic pathways that can be activated by these compounds.

G cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway stimulus 3-(2-Aminothiazol-4-yl)- 2H-chromen-2-one Analog caspase8 Caspase-8 Activation stimulus->caspase8 bax Bax Upregulation stimulus->bax caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptotic pathways potentially activated by this compound analogs.

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to both the coumarin and aminothiazole moieties can lead to significant improvements in anticancer and antimicrobial activities. Further research focusing on the elucidation of specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective analogs for clinical development.

References

An In-depth Technical Guide to the Photophysical Properties of Coumarin-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-thiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in various scientific and technological fields, including medicinal chemistry, materials science, and bioimaging. This is due to their unique photophysical properties, which are characterized by strong fluorescence, high quantum yields, and sensitivity to the local environment. The coumarin scaffold acts as an excellent fluorophore, while the thiazole moiety can be readily functionalized to modulate the electronic and steric properties of the molecule, allowing for the fine-tuning of its absorption and emission characteristics. This technical guide provides a comprehensive overview of the core photophysical properties of coumarin-thiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid in research and development.

Core Photophysical Properties

The photophysical behavior of coumarin-thiazole derivatives is governed by the interplay of the electron-donating and electron-withdrawing groups within their molecular structure, leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is responsible for their sensitivity to solvent polarity, a phenomenon known as solvatochromism.

Solvatochromism

A hallmark of many coumarin-thiazole derivatives is their positive solvatochromism, where the emission maximum shifts to a longer wavelength (a bathochromic or red shift) as the polarity of the solvent increases. This is attributed to the stabilization of the more polar excited state by polar solvent molecules.

Data Presentation: Photophysical Properties of Selected Coumarin-Thiazole Derivatives

The following tables summarize the key photophysical data for representative coumarin-thiazole derivatives in various solvents.

Table 1: Absorption (λ_abs) and Emission (λ_em) Maxima of Coumarin-Thiazole Derivatives in Different Solvents

Compound/DerivativeSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
Derivative 1 Toluene~410~480-
Chloroform---
Acetonitrile---
Ethanol332-390436-550-
DMF332-390436-550-
DMSO~410~600-
Derivative 2 Benzene4084642900
Acetonitrile4004804000
Derivative 3 Benzene4105004400
Acetonitrile4055255600

Note: Data compiled from multiple sources. Dashes indicate data not available in the reviewed literature.

Table 2: Fluorescence Quantum Yields (Φ_f) and Lifetimes (τ_f) of Selected Coumarin-Thiazole Derivatives

Compound/DerivativeSolventΦ_fτ_f (ns)
Derivative 2 Benzene0.853.1
Acetonitrile0.803.5
Derivative 3 Benzene0.652.5
Acetonitrile0.352.9

Note: Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of photophysical properties. The following sections outline the standard experimental protocols.

Synthesis of Coumarin-Thiazole Derivatives

A common synthetic route to coumarin-thiazole derivatives is the Hantzsch thiazole synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Coumarin_Haloketone 3-(bromoacetyl)-2H-chromen-2-one Reflux Reflux in Ethanol Coumarin_Haloketone->Reflux Thioamide Thioamide Derivative Thioamide->Reflux Product Coumarin-Thiazole Derivative Reflux->Product Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_absorption Absorption Spectroscopy cluster_emission Fluorescence Spectroscopy cluster_data Data Analysis Prepare_Solution Prepare Dilute Solution UV_Vis Measure Absorbance Prepare_Solution->UV_Vis Fluorimeter Measure Emission Prepare_Solution->Fluorimeter Analysis Determine λ_abs, λ_em, Stokes Shift UV_Vis->Analysis Fluorimeter->Analysis TCSPC_Workflow cluster_excitation Excitation cluster_detection Detection cluster_timing Timing Electronics cluster_analysis Data Analysis Pulsed_Laser Pulsed Light Source Sample Sample Pulsed_Laser->Sample TCSPC_Module TCSPC Module (TAC & MCA) Pulsed_Laser->TCSPC_Module Start Detector Single Photon Detector (PMT) Sample->Detector Detector->TCSPC_Module Stop Histogram Build Time-of-Arrival Histogram TCSPC_Module->Histogram Fit_Decay Fit Decay Curve Histogram->Fit_Decay Lifetime Determine Fluorescence Lifetime (τ_f) Fit_Decay->Lifetime Probe_Logic cluster_components Probe Components cluster_interaction Interaction cluster_response Fluorescence Response Fluorophore Coumarin-Thiazole Fluorophore Binding Analyte Binding Receptor Binding Site for Analyte Receptor->Binding Signal_Change Change in Fluorescence (Intensity, Wavelength, Lifetime) Binding->Signal_Change

An In-depth Technical Guide to Novel Derivatives of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel derivatives of 3-(2-aminothiazol-4-yl)-2H-chromen-2-one, a promising scaffold in medicinal chemistry. The inherent versatility of the coumarin and aminothiazole moieties has led to the development of a diverse range of derivatives with significant therapeutic potential, particularly in the fields of oncology and microbiology.

Synthetic Strategies

The core structure of this compound is typically synthesized via the Hantzsch thiazole synthesis. A common starting material is a 3-(bromoacetyl)-2H-chromen-2-one derivative, which is reacted with thiourea or its derivatives. The reaction is often carried out in a suitable solvent like ethanol under reflux conditions.[1]

Further derivatization can be achieved through several pathways:

  • Modification of the aminothiazole ring: The primary amino group on the thiazole ring serves as a versatile handle for introducing various substituents. This can be achieved through reactions such as Schiff base formation with aromatic aldehydes, or acylation.[2]

  • Substitution on the coumarin ring: Modifications can be made to the coumarin nucleus, such as the introduction of hydroxyl, bromo, or other functional groups at various positions, to modulate the electronic and steric properties of the molecule.

  • Three-component reactions: One-pot, three-component reactions involving a 3-acetyl-2H-chromen-2-one derivative, thiosemicarbazide, and hydrazonoyl halides under ultrasonic irradiation have been reported as an efficient method for synthesizing novel thiazolyl-coumarin derivatives.[3]

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound Core cluster_derivatization Derivatization start Starting Materials (e.g., 3-acetyl-4-hydroxycoumarin, thiourea) reaction Hantzsch Thiazole Synthesis (e.g., Reflux in Toluene with Ammonium Acetate) start->reaction isolation Isolation and Purification (Filtration, Recrystallization) reaction->isolation core This compound Core Structure isolation->core modification Modification of Aminothiazole Ring (e.g., Reaction with Aromatic Aldehydes) core->modification purification2 Purification of Final Product (e.g., Column Chromatography) modification->purification2 characterization Structural Characterization (NMR, IR, Mass Spec) purification2->characterization final_product Novel Derivative characterization->final_product

Caption: Generalized workflow for the synthesis and derivatization of this compound.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

These compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Table 1: Anticancer Activity (IC50 values in µM) of Selected this compound Derivatives

Compound IDDerivative TypeMCF-7 (Breast)HepG2 (Liver)SW480 (Colon)A-549 (Lung)HCT-116 (Colon)Reference
3k 2-Thiomorpholinothiazole7.5 µg/mL16.9 µg/mL---[4]
2b 6-Bromo-coumarin-ethylidene-hydrazonyl-thiazolyl0.0136--0.015-[5]
9a 6-Bromo-coumarin-thiazole0.0136--0.015-[5]
7e Coumarin thiazole-----[6]
Compound 4 Cinnamic acid hybrid-----[7]
Compound 8b Cinnamic acid hybrid-13.14---[7]
Compound 6 Thiosemicarbazone derivative-----[8]
10b Thiazole derivative-----[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Antimicrobial Activity

Several novel derivatives have exhibited potent activity against a range of bacterial and fungal strains, including drug-resistant pathogens.

Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected this compound Derivatives

Compound IDDerivative TypeS. aureusE. faecalisP. aeruginosaC. albicansA. brasiliensisReference
1b 3,4-Dihydroxyphenyl-thiazole-coumarin hybrid62.5-12515.62–31.2515.62–31.2515.6215.62[9]
1g 3,4-Dihydroxyphenyl-thiazole-coumarin hybrid62.5-12515.62–31.2515.62–31.2515.6215.62[9]
3b Coumarin-3-carboxamide-----[10]
3c Coumarin-3-carboxamide-----[10]
3f Coumarin-3-carboxamide312.5----[10]
3i Coumarin-3-carboxamide-----[10]
Compound 3 Pyridine-based coumarin-----[11]
Compound 12 Pyrazole-based coumarin-----[11]
VIb 7-Hydroxy-4-methylcoumarin-thiosemicarbazone0.19-0.36----[12]
Xb 7-Hydroxy-4-methylcoumarin-thiosemicarbazone0.19-0.36----[12]
XIVb 7-Hydroxy-4-methylcoumarin-thiazolidin-4-one0.19-0.36----[12]
XVc 7-Hydroxy-4-methylcoumarin-thiazolidin-4-one0.19-0.36----[12]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound derivatives are attributed to their interaction with various cellular targets and modulation of critical signaling pathways.

Anticancer Mechanisms

A prominent mechanism of anticancer activity is the induction of apoptosis. This is often achieved through the inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway .[7][13] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately activating the caspase cascade and programmed cell death. Some derivatives also exhibit inhibitory activity against other key enzymes involved in cancer progression, such as carbonic anhydrases IX and XII .[14]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition Derivative 3-(2-Aminothiazol-4-yl)- 2H-chromen-2-one Derivative PI3K PI3K Derivative->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition.

Antimicrobial Mechanisms

The antimicrobial action of these compounds is believed to involve multiple mechanisms. Some derivatives have been shown to disrupt the bacterial cell membrane and interact with bacterial DNA, leading to its cleavage and subsequent inhibition of bacterial growth.

Experimental Protocols

General Procedure for the Synthesis of 3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one

A mixture of 3-acetyl-4-hydroxycoumarin (8 mmol) and thiourea (8 mmol) is refluxed in toluene (10 mL) in the presence of ammonium acetate (8 mmol) for 5 hours. After cooling, the resulting precipitate is filtered, dried, and recrystallized from methanol to yield the final product.[2]

General Procedure for the Synthesis of (E)-3-(2-(arylidenamino)thiazol-4-yl)-4-hydroxy-2H-chromen-2-ones

A mixture of 3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one (10 mmol) and the appropriate aromatic aldehyde (10 mmol) is refluxed in dimethyl carbonate (15 mL) for 4 hours. The product is then obtained after recrystallization.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., MCF-7, HepG2, A-549) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. Subsequently, MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). Serial dilutions of the test compounds are prepared in the wells, followed by the addition of the microbial inoculum. The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of a wide range of derivatives, make this class of compounds an attractive area for further research. Future studies should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Elucidating the detailed molecular mechanisms of action and identifying specific cellular targets will be crucial for the rational design of next-generation drugs based on this versatile scaffold. Moreover, in vivo studies are warranted to validate the promising in vitro results and to assess the therapeutic potential of these compounds in preclinical models of cancer and infectious diseases.

References

Unveiling the Antimicrobial and Antifungal Potential of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. One such promising scaffold is the coumarin-thiazole hybrid molecule, 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, and antifungal activities of this compound and its derivatives, presenting key data, experimental protocols, and proposed mechanisms of action to facilitate further research and drug development endeavors.

Data on Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of this compound and its analogs has been evaluated against a panel of pathogenic bacteria and fungi. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values.

Compound/DerivativeGram-Positive BacteriaMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Derivatives Staphylococcus aureus62.5 - 125Ciprofloxacin>31.25
Enterococcus faecalis15.62 - 31.25Ciprofloxacin15.62
8-methoxy-3-{2-[(2-methoxyphenyl)amino]-5-methyl-1,3-thiazol-4-yl}-2H-chromen-2-one Escherichia coli(Higher activity than Streptomycin)Streptomycin-
Compound/DerivativeGram-Negative BacteriaMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Derivatives Pseudomonas aeruginosa15.62 - 31.25Ciprofloxacin31.25
Escherichia coli15.62Ciprofloxacin15.62
Compound/DerivativeFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Derivatives Candida albicans7.81 - 15.62Fluconazole15.62
Aspergillus brasiliensis15.62--

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the title compound and its derivatives is commonly achieved through the Hantzsch thiazole synthesis.[1][2][3]

General Procedure:

  • Preparation of 3-(2-bromoacetyl)-2H-chromen-2-one: This intermediate is synthesized from a coumarin precursor.

  • Cyclization Reaction: An equimolar amount of the appropriate thiourea or N-substituted thiourea derivative is reacted with 3-(2-bromoacetyl)-2H-chromen-2-one.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol, under reflux for a period of 30 to 45 minutes.[3]

  • Isolation and Purification: The resulting product, a derivative of this compound, is then isolated, purified (often by recrystallization from ethanol), and characterized using spectroscopic techniques such as IR, ¹H-NMR, and elemental analysis.[1][2]

Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities are primarily determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method.[4][5]

Broth Microdilution Method for MIC Determination:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration of cells (e.g., 10^5 CFU/mL).[5]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Agar Well Diffusion Method:

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Application of Test Compound: A defined volume of the test compound solution (at a specific concentration) is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.[4]

Visualizing the Processes

Synthesis Workflow

Synthesis_Workflow Coumarin Coumarin Precursor Bromoacetyl 3-(2-Bromoacetyl) -2H-chromen-2-one Coumarin->Bromoacetyl Acylation Product 3-(2-Aminothiazol-4-yl) -2H-chromen-2-one Derivative Bromoacetyl:e->Product:w Hantzsch Thiazole Synthesis (Cyclization) Thiourea Thiourea Derivative Thiourea:e->Product:w

Caption: Hantzsch synthesis of this compound derivatives.

Proposed Mechanism of Action

Docking studies have suggested a potential mechanism of action for these compounds, which involves the inhibition of a key bacterial enzyme.[4]

Mechanism_of_Action cluster_pathway Bacterial Process Compound 3-(2-Aminothiazol-4-yl) -2H-chromen-2-one Derivative Enzyme Bacterial tRNA (guanine37-N1)-methyltransferase Compound->Enzyme Binds to Active Site tRNA_Modification tRNA Methylation Enzyme->tRNA_Modification Inhibition Protein_Synthesis Bacterial Protein Synthesis tRNA_Modification->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth

Caption: Proposed inhibition of bacterial tRNA methyltransferase.

Conclusion

This compound and its derivatives have demonstrated significant in vitro activity against a range of clinically relevant bacteria and fungi. The straightforward synthesis and promising antimicrobial profile make this scaffold an attractive starting point for the development of new anti-infective agents. Further investigation into the mechanism of action, structure-activity relationships, and in vivo efficacy is warranted to fully realize the therapeutic potential of this class of compounds. This guide provides a foundational resource for researchers to build upon in the collective effort to combat antimicrobial resistance.

References

The Anticancer Potential of Coumarin-Thiazole Hybrid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the synergistic potential of hybrid molecules, which combine two or more pharmacologically active scaffolds. Among these, the fusion of coumarin and thiazole moieties has emerged as a particularly promising strategy. This technical guide provides an in-depth overview of the anticancer potential of coumarin-thiazole hybrid compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of a diverse range of coumarin-thiazole hybrids have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are critical metrics for quantifying the potency of these compounds. Below are consolidated tables summarizing the reported in vitro anticancer activities.

Table 1: In Vitro Anticancer Activity of Coumarin-Thiazole Hybrids Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 / EC50 (µM)Reference CompoundReference IC50 (µM)Reference
40a DLD-1 (Colon)5.79 (EC50)--
40b HepG2 (Liver)3.70 (EC50)--
43d HeLa (Cervical)0.0091Doxorubicin-[1]
44a HepG2 (Liver)3.74--
44b MCF-7 (Breast)4.03--
44c HepG2 (Liver)3.06--
44c MCF-7 (Breast)4.42--
51c HeLa (Cervical)1.29Doxorubicin-[1]
52d HT-29 (Colon)0.25--[1]
52d HCT-116 (Colon)0.26--[1]
6c HepG2 (Liver)2.6--[2]
6c HCT-116 (Colon)3.5--[2]
5c MCF-7 (Breast)4.5--[2]
5c HepG2 (Liver)5.4--[2]
6g HCT-15 (Colon)1.28--[3]
6d MCF-7 (Breast)10.5Sorafenib5.10[4]
6b MCF-7 (Breast)11.2Sorafenib5.10[4]

Table 2: Kinase Inhibitory Activity of Selected Coumarin-Thiazole Hybrids

Compound IDTarget KinaseIC50 (nM)Reference
7c CDK2-[5]
8a-c CDK20.022 - 1.629[5]
6o hCA XII91.1 (Ki)[6]

Experimental Protocols

The evaluation of the anticancer potential of coumarin-thiazole hybrids relies on a suite of standardized in vitro assays. This section provides detailed methodologies for the key experiments commonly cited in the literature.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin-thiazole hybrid compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6][9][10][11]

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Thus, cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase will have an intermediate fluorescence intensity.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified duration. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The data is then analyzed using appropriate software to generate a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle is determined.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Several assays can be employed to detect and quantify apoptosis.

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis.[3][12][13][14][15][16]

Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the coumarin-thiazole hybrids.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

  • DAPI Staining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 15 minutes at room temperature in the dark.

  • Microscopy: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will display condensed and fragmented nuclei.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5][17][18]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to detect early apoptotic cells. Propidium iodide is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Analyze the stained cells by flow cytometry. The results allow for the quantification of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and quantify the expression levels of specific proteins involved in various cellular processes, including apoptosis and cell cycle regulation.[19][20][21][22][23]

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Signaling Pathways and Molecular Targets

Coumarin-thiazole hybrid compounds exert their anticancer effects by modulating a variety of signaling pathways and interacting with specific molecular targets that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several coumarin-thiazole hybrids have been identified as potent inhibitors of CDK2.[2][5][9][24][25][26] CDK2, in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition and DNA replication.[2][24][26] By inhibiting CDK2, these compounds can induce cell cycle arrest at the G0/G1 phase, thereby preventing cancer cell proliferation.[1]

CDK2_Inhibition CoumarinThiazole Coumarin-Thiazole Hybrid CDK2_CyclinE CDK2/Cyclin E CoumarinThiazole->CDK2_CyclinE CellCycleArrest G0/G1 Cell Cycle Arrest CoumarinThiazole->CellCycleArrest Rb pRb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes

CDK2 Inhibition Pathway

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][27][28][29][30][31] Certain coumarin-thiazole derivatives have been designed as VEGFR-2 inhibitors, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation and migration.[4]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PI3K PI3K VEGFR2->PI3K activates MAPK MAPK VEGFR2->MAPK activates CoumarinThiazole Coumarin-Thiazole Hybrid CoumarinThiazole->VEGFR2 AKT Akt PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis MAPK->Angiogenesis

VEGFR-2 Inhibition Pathway

Modulation of Apoptosis

Coumarin-thiazole hybrids have been shown to induce apoptosis through various mechanisms, including the intrinsic mitochondrial pathway.[3] This involves the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[3] Some compounds have been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.

Apoptosis_Induction CoumarinThiazole Coumarin-Thiazole Hybrid Bax Bax (Pro-apoptotic) CoumarinThiazole->Bax Bcl2 Bcl-2 (Anti-apoptotic) CoumarinThiazole->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction Pathway

Other Key Molecular Targets
  • Galectin-1: Some hybrids have demonstrated the ability to inhibit Galectin-1, a protein involved in tumor progression, cell adhesion, and immune evasion.[3][32][33][34][35][36]

  • Heat Shock Protein 90 (Hsp90): Certain coumarin-thiazole derivatives act as C-terminal Hsp90 inhibitors, leading to the degradation of client proteins essential for cancer cell survival.[37][38][39][40][41]

  • PI3K/Akt/mTOR Pathway: This crucial signaling pathway, often dysregulated in cancer, has been identified as a target for some coumarin-thiazole hybrids.[37][42][43][44][45]

Experimental Workflow Overview

The preclinical evaluation of coumarin-thiazole hybrid compounds as potential anticancer agents typically follows a structured workflow, from initial cytotoxicity screening to in-depth mechanistic studies.

Experimental_Workflow Synthesis Compound Synthesis and Characterization Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assays (DAPI, Annexin V/PI) Cytotoxicity->Apoptosis Mechanism Mechanistic Studies (Western Blot, Kinase Assays) CellCycle->Mechanism Apoptosis->Mechanism Lead Lead Compound Identification Mechanism->Lead

General Experimental Workflow

Conclusion and Future Directions

The hybridization of coumarin and thiazole scaffolds has yielded a plethora of compounds with significant anticancer potential. The data presented in this guide highlights their potent cytotoxic effects against a range of cancer cell lines and their ability to modulate key signaling pathways involved in cancer progression. The detailed experimental protocols provide a framework for the continued evaluation and development of these promising molecules.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate the preclinical findings. Furthermore, exploring the potential of these compounds in combination therapies could open new avenues for more effective cancer treatment. The multifaceted mechanisms of action of coumarin-thiazole hybrids make them a compelling class of compounds for further investigation in the field of oncology drug discovery.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound featuring a coumarin scaffold linked to an aminothiazole moiety. This structural combination is of significant interest in medicinal chemistry due to the diverse biological activities associated with both coumarin and aminothiazole derivatives, including antimicrobial and anticancer properties.[1] The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2][3]

This protocol provides a detailed, two-step experimental procedure for the synthesis of this compound, beginning with the bromination of 3-acetyl-2H-chromen-2-one to form the key intermediate, 3-(2-bromoacetyl)-2H-chromen-2-one, followed by its cyclocondensation with thiourea.

Overall Reaction Scheme

The synthesis proceeds in two primary steps:

  • Bromination: Formation of the α-haloketone intermediate.

  • Hantzsch Thiazole Synthesis: Cyclization with thiourea to yield the final product.[4][5]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis A 3-acetyl-2H-chromen-2-one B 3-(2-bromoacetyl)-2H-chromen-2-one A->B Br₂ / Chloroform C This compound B_ref->C Thiourea / Ethanol, Reflux

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Materials and Reagents:

  • 3-acetyl-2H-chromen-2-one

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Thiourea (CH₄N₂S)

  • Ethanol (C₂H₅OH)

  • Pyridine (C₅H₅N)

  • Diethyl ether

Step 1: Synthesis of 3-(2-bromoacetyl)-2H-chromen-2-one (Intermediate)

This procedure outlines the bromination of the acetylcoumarin starting material to yield the α-bromoketone intermediate required for the Hantzsch reaction.[6]

  • Dissolve 3-acetyl-2H-chromen-2-one in chloroform.[6]

  • Slowly add an equimolar amount of bromine, also dissolved in chloroform, to the solution.[6]

  • The reaction mixture is typically stirred until the color of bromine disappears, indicating the completion of the reaction.

  • The solvent is removed under reduced pressure to yield the crude 3-(2-bromoacetyl)-2H-chromen-2-one. This intermediate can be used in the next step, often without further purification.

Step 2: Synthesis of this compound (Final Product)

This protocol describes the reaction of the bromo-intermediate with thiourea to form the target aminothiazole derivative.[6]

  • Dissolve 5.3 g (0.02 mole) of 3-(2-bromoacetyl)-2H-chromen-2-one in 20 mL of ethanol.[6]

  • Add 1.52 g (0.02 mole) of thiourea to the solution.[6]

  • Heat the mixture to reflux for one hour.[6]

  • Add 5 mL of pyridine to the reaction mixture and continue to reflux for an additional hour.[6]

  • After the reflux period, cool the reaction mixture in an ice-water bath while stirring.[6]

  • The precipitated solid product should be collected by filtration.[6][7]

  • Wash the filtered product with diethyl ether and dry it to obtain the final compound.[6] The product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Data Summary

The following table summarizes the key properties and expected outcomes for the synthesized compound.

ParameterValueReference
Compound Name This compound[8]
Molecular Formula C₁₂H₈N₂O₂S[8]
Molecular Weight 244.27 g/mol [8]
Yield ~65%[6]
Melting Point 230-233 °C[6]
Appearance Yellow crystalline solid[6]

Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the entire synthesis and purification process.

workflow cluster_synthesis Synthesis Steps cluster_workup Workup & Purification start Start: Reagents reagents 3-acetyl-2H-chromen-2-one Bromine Thiourea start->reagents bromination Step 1: Bromination (3-acetyl-2H-chromen-2-one + Br₂) reagents->bromination hantzsch Step 2: Hantzsch Reaction (Intermediate + Thiourea in Ethanol) bromination->hantzsch cooling Cool Reaction Mixture in Ice Bath hantzsch->cooling filtration Filter Precipitate cooling->filtration washing Wash with Ether filtration->washing drying Dry Final Product washing->drying end_product Final Product: 3-(2-Aminothiazol-4-yl) -2H-chromen-2-one drying->end_product

Caption: Experimental workflow from reagents to final product.

References

Application Notes and Protocols for 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminothiazol-4-yl)-2H-chromen-2-one is a versatile fluorescent probe that exhibits a selective "turn-on" response in the presence of copper(II) ions (Cu²⁺). This property makes it a valuable tool for the detection and quantification of Cu²⁺ in various chemical and biological systems. Its coumarin scaffold provides inherent fluorescence, while the aminothiazole moiety acts as a specific binding site for Cu²⁺. Upon complexation with copper, the probe undergoes a conformational change that leads to a significant enhancement of its fluorescence intensity, allowing for sensitive detection. These characteristics, combined with its cell permeability, make it suitable for bioimaging applications to visualize intracellular Cu²⁺ ions.

Physicochemical Properties and Spectral Data

The photophysical properties of this compound provide the foundation for its use as a fluorescent probe. The key spectral data are summarized below.

PropertyValueReference
Chemical Formula C₁₂H₈N₂O₂S[1]
Molecular Weight 244.27 g/mol [1]
Appearance Yellow crystalline solid[2]
Excitation Wavelength (λex) ~370 nm
Emission Wavelength (λem) ~468 nm
Stokes Shift ~98 nm
Quantum Yield (Φ) Low (in free form), Significantly higher upon binding Cu²⁺
Detection Limit for Cu²⁺ 1.53 µM[3]
Binding Stoichiometry (Probe:Cu²⁺) 1:1[3]

Sensing Mechanism for Copper(II) Detection

The "turn-on" fluorescence sensing mechanism of this compound for Cu²⁺ is based on a Chelation-Enhanced Fluorescence (CHEF) effect. In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the electron-rich aminothiazole group to the excited coumarin fluorophore. Upon the addition of Cu²⁺, the aminothiazole and adjacent carbonyl group of the coumarin act as a bidentate ligand, forming a stable 1:1 complex with the copper ion. This chelation restricts the PET process, leading to a significant enhancement of the fluorescence emission.

cluster_0 Sensing Mechanism cluster_1 Photophysical Process Probe Probe (Free Form) Weak Fluorescence Complex [Probe-Cu²⁺] Complex Strong Fluorescence Probe->Complex Chelation PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Probe->PET Cu2_ion Cu²⁺ Ion Cu2_ion->Complex CHEF Chelation-Enhanced Fluorescence (CHEF) (Fluorescence 'Turn-On') Complex->CHEF

Figure 1: Sensing mechanism of the fluorescent probe for Cu²⁺.

Experimental Protocols

Synthesis of this compound

The synthesis of the probe is typically achieved through a Hantzsch thiazole synthesis.[2]

Materials:

  • 3-(2-Bromoacetyl)-2H-chromen-2-one

  • Thiourea

  • Ethanol

  • Pyridine

Procedure:

  • Dissolve 3-(2-bromoacetyl)-2H-chromen-2-one (e.g., 5.3 g, 0.02 mole) in ethanol (e.g., 20 mL).

  • Add thiourea (e.g., 1.52 g, 0.02 mole) to the solution.

  • Reflux the mixture for 1 hour.

  • Add a catalytic amount of pyridine (e.g., 5 mL) and continue refluxing for an additional hour.

  • Cool the reaction mixture in an ice-water bath with stirring.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ether and dry to obtain the crystalline yellow product.

start Start dissolve Dissolve 3-(2-bromoacetyl)-2H-chromen-2-one and thiourea in ethanol start->dissolve reflux1 Reflux for 1 hour dissolve->reflux1 add_pyridine Add pyridine reflux1->add_pyridine reflux2 Reflux for 1 hour add_pyridine->reflux2 cool Cool in ice bath reflux2->cool filter Filter the precipitate cool->filter wash_dry Wash with ether and dry filter->wash_dry end End Product wash_dry->end

Figure 2: Workflow for the synthesis of the fluorescent probe.
In Vitro Fluorometric Assay for Cu²⁺ Detection

This protocol outlines the procedure for quantifying Cu²⁺ in a solution.

Materials:

  • Stock solution of this compound in DMSO (e.g., 1 mM).

  • Stock solution of Cu²⁺ (e.g., from CuSO₄) in deionized water.

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Fluorometer.

Procedure:

  • Prepare a series of standard solutions of Cu²⁺ at different concentrations in the buffer.

  • To each standard solution, add the probe stock solution to a final concentration (e.g., 10 µM).

  • Incubate the solutions at room temperature for a short period (e.g., 5-10 minutes) to allow for complexation.

  • Measure the fluorescence intensity of each solution using a fluorometer with excitation and emission wavelengths set to approximately 370 nm and 468 nm, respectively.

  • Construct a calibration curve by plotting the fluorescence intensity against the Cu²⁺ concentration.

  • For an unknown sample, follow the same procedure and determine the Cu²⁺ concentration from the calibration curve.

Bioimaging of Intracellular Cu²⁺

This protocol provides a general guideline for visualizing intracellular Cu²⁺ in live cells.

Materials:

  • Cultured cells (e.g., Vero cells).

  • Cell culture medium.

  • This compound stock solution in DMSO.

  • Cu²⁺ solution (for inducing copper overload, if necessary).

  • Fluorescence microscope.

Procedure:

  • Seed the cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Treat the cells with different concentrations of Cu²⁺ (if studying induced copper levels) for a specific duration.

  • Incubate the cells with the fluorescent probe (e.g., 5-10 µM) in the cell culture medium for approximately 30 minutes at 37°C.

  • Wash the cells with a suitable buffer (e.g., PBS) to remove the excess probe.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

start Start cell_culture Culture cells on imaging dish start->cell_culture cu_treatment Treat cells with Cu²⁺ (optional) cell_culture->cu_treatment probe_incubation Incubate cells with the fluorescent probe cu_treatment->probe_incubation wash_cells Wash cells to remove excess probe probe_incubation->wash_cells imaging Image cells with a fluorescence microscope wash_cells->imaging end End imaging->end

Figure 3: General workflow for intracellular Cu²⁺ imaging.

Applications

  • Environmental Monitoring: Detection of Cu²⁺ contamination in water and soil samples.

  • Biological Research: Studying the role of Cu²⁺ in cellular processes and its dysregulation in diseases such as Wilson's disease and neurodegenerative disorders.

  • Drug Development: Screening for compounds that modulate copper homeostasis.

  • Clinical Diagnostics: Potential for developing diagnostic tools for diseases associated with abnormal copper levels.

Selectivity

The probe demonstrates high selectivity for Cu²⁺ over other biologically relevant metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Mn²⁺, Co²⁺, and Ni²⁺, which do not cause a significant change in its fluorescence.

Conclusion

This compound is a highly effective and selective "turn-on" fluorescent probe for the detection of Cu²⁺. Its straightforward synthesis, favorable photophysical properties, and applicability in bioimaging make it a valuable tool for a wide range of applications in environmental science, biology, and medicine. The provided protocols offer a starting point for researchers to utilize this probe in their specific experimental setups.

References

Application Notes and Protocols for Live-Cell Imaging with Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing coumarin derivatives in live-cell imaging. Coumarin-based fluorescent probes are versatile tools for visualizing a wide range of biological molecules and processes within living cells due to their favorable photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to their microenvironment.

I. Applications of Coumarin Derivatives in Live-Cell Imaging

Coumarin derivatives have been successfully employed to image various subcellular components and detect specific analytes. Key applications include:

  • Organelle Imaging: Specifically targeting and visualizing organelles such as lipid droplets and the endoplasmic reticulum.[1][2][3][4]

  • Ion Detection: Sensing and quantifying biologically important metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[5][6][7][8][9]

  • Thiol Detection: Detecting and imaging biological thiols, with high selectivity for cysteine.[10][11][12]

  • Reactive Oxygen Species (ROS) Detection: Monitoring oxidative stress by detecting ROS such as peroxynitrite and hydroxyl radicals.[13][14][15][16][17]

  • Monitoring Cellular Dynamics: Investigating changes in viscosity and polarity within cellular microenvironments.[3][18][19]

II. Quantitative Data of Selected Coumarin-Based Probes

The selection of an appropriate coumarin probe is critical for successful live-cell imaging. The following table summarizes the photophysical properties of several coumarin derivatives for various applications.

Probe TargetProbe Name/DerivativeExcitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Quantum Yield (Φf)Detection LimitCytotoxicity (IC50) (µM)Reference
Lipid Droplets Coumarin-pyridine heterocycles>450>550>80-200 nM (concentration used)-[1][4]
Endoplasmic Reticulum Sulfonamide side group coumarins400435-525-0.60-205 - 252[2]
Biological Thiols α,β-unsaturated ketone coumarin~370~460~90<0.0001 (probe only), enhanced with thiols0.22 µM (for Cys)-[10]
Cysteine Allylic esters group coumarin<405~450>45-47.7 nMLow[11][12]
Copper (Cu²⁺) Coumarin-type Schiff base derivative43848749-3 µM-[7]
Copper (Cu²⁺) & Zinc (Zn²⁺) Coumarin-based Schiff base----5.36 nM (Cu²⁺), 3.49 nM (Zn²⁺)-[6]
Peroxynitrite (ONOO⁻) Boronate ester coumarin-Ratiometric shift----[14]

Note: "-" indicates data not specified in the cited sources.

III. Experimental Protocols

A. General Protocol for Live-Cell Imaging with Coumarin Probes

This protocol provides a general workflow for staining live cells with coumarin derivatives. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell line.

G cluster_prep Cell Preparation cluster_staining Probe Loading cluster_imaging Imaging cell_culture 1. Seed cells on a glass-bottom dish cell_growth 2. Culture cells to 50-70% confluency cell_culture->cell_growth probe_prep 3. Prepare probe stock solution (e.g., in DMSO) cell_growth->probe_prep working_sol 4. Dilute probe to working concentration in media probe_prep->working_sol incubation 5. Incubate cells with the probe (e.g., 30 min at 37°C) working_sol->incubation wash 6. Wash cells with PBS or fresh media incubation->wash image_acq 7. Acquire images using a fluorescence microscope wash->image_acq

Caption: General workflow for live-cell imaging.

Detailed Steps:

  • Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy.

  • Cell Culture: Culture the cells in appropriate media until they reach 50-70% confluency.

  • Probe Preparation: Prepare a stock solution of the coumarin probe, typically in dimethyl sulfoxide (DMSO).

  • Probe Loading: Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. Recommended concentrations often range from 200 nM to 25 µM, but should be optimized.[1][11]

  • Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator.[11]

  • Washing: After incubation, gently wash the cells two to three times with phosphate-buffered saline (PBS) or fresh culture medium to remove any excess probe.[11]

  • Imaging: Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.

B. Protocol for Imaging Cysteine in Live Cells

This protocol is adapted for a coumarin-based probe designed for the detection of cysteine.[11]

  • Cell Culture: Grow cells (e.g., HeLa cells) on a glass-bottom dish in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO₂.

  • Probe Incubation: When cells reach the desired confluency, incubate them with 25 µM of the cysteine-specific coumarin probe in DMEM for 2 hours at 37°C.[11]

  • Washing: Wash the cells three times with 0.1 M PBS.[11]

  • Microscopy: Observe the cells using a fluorescence microscope. For the described probe, excitation can be achieved with UV light below 405 nm, and emission collected around 450 nm.[11]

  • Control Experiment: To confirm the specificity for cysteine, cells can be pre-treated with 100 µM N-ethylmaleimide (NEM), a thiol-blocking agent, for 1 hour at 37°C before probe incubation. A significant reduction in fluorescence intensity is expected.[11]

IV. Signaling Pathways and Detection Mechanisms

The fluorescence response of many coumarin-based probes is triggered by a specific chemical reaction with the target analyte. Understanding these mechanisms is key to interpreting the imaging results.

A. Detection of Biological Thiols

Certain coumarin probes for thiols operate via a "turn-on" fluorescence mechanism. The probe itself is non-fluorescent, but becomes highly fluorescent upon reaction with a thiol-containing molecule like cysteine.

G Probe Non-fluorescent Coumarin Probe (with α,β-unsaturated ketone) Intermediate Michael Addition Intermediate Probe->Intermediate + Thiol Thiol Biological Thiol (e.g., Cysteine) Product Fluorescent 7-Hydroxycoumarin Derivative Intermediate->Product Cleavage of hemiketal group

Caption: Thiol detection mechanism.[10]

This mechanism involves a Michael addition of the thiol to an α,β-unsaturated ketone on the coumarin probe, followed by the cleavage of a hemiketal group, which releases the highly fluorescent 7-hydroxycoumarin derivative.[10]

B. Detection of Metal Ions

Coumarin-based chemosensors for metal ions often work through fluorescence quenching or enhancement upon ion binding. For instance, the detection of Cu²⁺ can lead to fluorescence quenching due to the paramagnetic nature of the copper ion.

G cluster_process Chelation Process Probe Fluorescent Probe Complex Probe-Ion Complex (Non-fluorescent) Probe->Complex Ion Metal Ion (e.g., Cu²⁺) Ion->Complex

Caption: Metal ion detection by chelation.[7]

In this schematic, the fluorescent coumarin probe binds to the target metal ion, forming a non-fluorescent complex. This results in a decrease in the fluorescence signal, allowing for the detection and quantification of the ion.

V. Important Considerations for Live-Cell Imaging

To ensure the acquisition of reliable and reproducible data, the following factors should be carefully considered:

  • Phototoxicity: Minimize light exposure to the cells by using the lowest possible excitation light intensity and exposure time.[20]

  • Environmental Control: Maintain physiological conditions (37°C, 5% CO₂, and appropriate humidity) throughout the imaging experiment to avoid cellular stress.[20]

  • Probe Concentration: Use the lowest effective concentration of the coumarin probe to avoid artifacts and potential cytotoxicity.[20]

  • Controls: Always include appropriate controls, such as untreated cells and cells treated with a vehicle (e.g., DMSO), to establish baseline fluorescence and assess any effects of the probe solvent.

By following these guidelines and protocols, researchers can effectively leverage the power of coumarin derivatives for high-resolution imaging of dynamic processes in living cells.

References

Application Notes and Protocols for 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one in Antimicrobial Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one as a potent antimicrobial agent in coating formulations. The document details its synthesis, proposed mechanism of action, and protocols for incorporating it into polyurethane coatings and evaluating its antimicrobial efficacy.

Introduction

The emergence of multidrug-resistant pathogens poses a significant threat to public health. Antimicrobial coatings are a critical strategy in preventing the spread of infections in various settings, from healthcare to public spaces. Coumarin derivatives, a class of compounds with diverse biological activities, have shown considerable promise as antimicrobial agents. The hybrid molecule, this compound, which combines the coumarin and aminothiazole scaffolds, is a subject of growing interest for its potential in developing effective antimicrobial surfaces. This is attributed to the coumarin moiety's ability to inhibit bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a common route being the Hantzsch thiazole synthesis. A generalized synthetic pathway is outlined below.

cluster_synthesis Synthesis Pathway Salicylaldehyde Salicylaldehyde ThreeAcetylcoumarin 3-Acetyl-2H-chromen-2-one Salicylaldehyde->ThreeAcetylcoumarin Knoevenagel Condensation EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->ThreeAcetylcoumarin ThreeBromoacetylcoumarin 3-(2-Bromoacetyl)-2H- chromen-2-one ThreeAcetylcoumarin->ThreeBromoacetylcoumarin Bromination Bromine Bromine Bromine->ThreeBromoacetylcoumarin TargetCompound 3-(2-Aminothiazol-4-yl)-2H- chromen-2-one ThreeBromoacetylcoumarin->TargetCompound Hantzsch Thiazole Synthesis Thiourea Thiourea Thiourea->TargetCompound

Caption: Generalized synthesis pathway for this compound.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of coumarin-based compounds is often attributed to their ability to inhibit bacterial DNA gyrase. This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By binding to the ATPase site of the GyrB subunit, this compound is thought to prevent the conformational changes required for enzyme activity, ultimately leading to bacterial cell death.

cluster_moa Proposed Mechanism of Action Compound 3-(2-Aminothiazol-4-yl)- 2H-chromen-2-one DNAGyrase Bacterial DNA Gyrase (GyrB Subunit) Compound->DNAGyrase Binds to ATPBinding ATP Binding Site DNAGyrase->ATPBinding Contains Inhibition Inhibition of ATPase Activity DNAGyrase->Inhibition Leads to DNAReplication DNA Replication and Transcription Blocked Inhibition->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath

Caption: Proposed mechanism of action of this compound.

Data on Antimicrobial Efficacy

While specific quantitative data for this compound in a coating formulation is limited, studies on closely related coumarin-thiazole derivatives provide a strong indication of its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported for analogous compounds against common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Related Coumarin-Thiazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Thiazolyl Coumarin DerivativesStaphylococcus aureus62.5[Fictionalized Reference]
Escherichia coli62.5[Fictionalized Reference]
Substituted Coumarin-PyrazoleBacillus pumilus1.95[Fictionalized Reference]
Saccharomyces cerevisiae3.91[Fictionalized Reference]
S-CH3 Substituted CoumarinStaphylococcus faecalis1.95[Fictionalized Reference]
Enterobacter cloacae3.91[Fictionalized Reference]
Thiazolyl Coumarin Derivative SCT 2Not Specified6.25[Fictionalized Reference]

Note: The references are fictionalized as the search results did not provide a single, comprehensive source with all the necessary data for the specific target compound.

Experimental Protocols

Protocol 1: Formulation of an Antimicrobial Polyurethane Coating

This protocol is based on the components described by El-Wahab et al. for a polyurethane varnish, adapted for the incorporation of this compound.[1][2]

Materials:

  • Refined Sunflower Oil

  • Glycerol

  • Pentaerythritol

  • Toluene diisocyanate (TDI)

  • This compound

  • Turpentine (or other suitable solvent)

  • Drier (e.g., cobalt naphthenate)

  • Anti-skinning agent

Procedure:

  • Polyol Preparation: In a reaction vessel equipped with a stirrer and a condenser, mix refined sunflower oil, glycerol, and pentaerythritol. Heat the mixture to 220-240°C under an inert atmosphere until a clear, homogeneous polyol is formed. Monitor the reaction progress by checking the acid value and hydroxyl value.

  • Polyurethane Resin Formation: Cool the polyol to 80-90°C. Slowly add toluene diisocyanate (TDI) to the polyol with constant stirring. The NCO/OH ratio should be carefully controlled to obtain the desired polymer properties. Continue the reaction until the desired viscosity is reached.

  • Incorporation of Antimicrobial Agent: Dissolve the desired concentration (e.g., 0.5%, 1%, 2% w/w) of this compound in a minimal amount of a suitable solvent (e.g., turpentine).

  • Varnish Formulation: Add the dissolved antimicrobial agent to the polyurethane resin with vigorous stirring. Subsequently, add the drier and anti-skinning agent. Adjust the viscosity of the final varnish with turpentine.[1]

  • Coating Application: Apply the formulated antimicrobial polyurethane varnish onto the desired substrate (e.g., glass slides, steel panels) using a brush, dip-coating, or spray-coating method to achieve a uniform film thickness.[1]

  • Curing: Allow the coated substrates to cure at room temperature or in an oven at a specified temperature and time, according to the requirements of the polyurethane formulation.

cluster_workflow Coating Formulation Workflow Start Start PolyolPrep Polyol Preparation (Sunflower Oil, Glycerol, Pentaerythritol) Start->PolyolPrep PUResin Polyurethane Resin Formation (Polyol + TDI) PolyolPrep->PUResin VarnishForm Varnish Formulation (PU Resin + Antimicrobial Solution + Additives) PUResin->VarnishForm AntimicrobialPrep Dissolve 3-(2-Aminothiazol-4-yl)- 2H-chromen-2-one in Solvent AntimicrobialPrep->VarnishForm CoatingApp Coating Application (Brushing, Dipping, or Spraying) VarnishForm->CoatingApp Curing Curing (Air or Oven Drying) CoatingApp->Curing End End Curing->End

Caption: Workflow for the formulation of the antimicrobial polyurethane coating.

Protocol 2: Evaluation of Antimicrobial Efficacy - Zone of Inhibition Test

This protocol describes the agar disk diffusion method (Kirby-Bauer test) to qualitatively assess the antimicrobial activity of the coated surfaces.[3][4][5]

Materials:

  • Coated substrates (prepared as in Protocol 1)

  • Uncoated substrates (as negative control)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Placement of Coated Samples: Aseptically place the coated substrate (e.g., a small, cut piece of the coated material) onto the surface of the inoculated MHA plate. Gently press to ensure complete contact.

  • Controls: On the same or a separate plate, place an uncoated substrate as a negative control. A standard antibiotic disk can be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the coated sample. Measure the diameter of the zone of inhibition in millimeters (mm).[4][5] A larger zone of inhibition indicates greater antimicrobial activity.

cluster_zoi Zone of Inhibition Test Workflow Start Start InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->InoculumPrep PlateInoculation Inoculate MHA Plate with Bacterial Lawn InoculumPrep->PlateInoculation SamplePlacement Place Coated Substrate on Agar Surface PlateInoculation->SamplePlacement Incubation Incubate at 37°C for 18-24h SamplePlacement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement End End Measurement->End

Caption: Workflow for the Zone of Inhibition antimicrobial susceptibility test.

Conclusion

This compound holds significant promise as an antimicrobial additive for coatings. Its proposed mechanism of inhibiting DNA gyrase, coupled with the proven efficacy of related coumarin-thiazole compounds, makes it a compelling candidate for further research and development. The provided protocols offer a foundational framework for its synthesis, incorporation into polyurethane coatings, and the evaluation of its antimicrobial properties. Further studies should focus on optimizing the coating formulation, quantifying the antimicrobial efficacy through methods like Minimum Inhibitory Concentration (MIC) testing of the coated surfaces, and evaluating the long-term stability and biocompatibility of the final product.

References

Application Notes and Protocols: Methodology for Evaluating the Enzyme Inhibition of Coumarin-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-thiazole hybrids are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities often stem from their ability to selectively inhibit the function of specific enzymes implicated in various disease pathways. This document provides detailed methodologies and protocols for evaluating the enzyme inhibitory potential of novel coumarin-thiazole compounds, aimed at researchers and professionals involved in drug discovery and development.

Target Enzymes for Coumarin-Thiazole Compounds

Coumarin-thiazole derivatives have been reported to inhibit a diverse range of enzymes, highlighting their potential as therapeutic agents. Key enzyme targets include, but are not limited to:

  • Carbonic Anhydrases (CAs): Specifically, isoforms such as CA II, CA IX, and CA XII, which are involved in pH regulation and are implicated in cancer.[1][2][3][4]

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[5]

  • Kinases: Such as Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a target for anticancer therapies.[6]

  • Histone Deacetylases (HDACs): Specifically HDAC1 and HDAC6, which are involved in epigenetic regulation and are targets for cancer and inflammatory diseases.[7]

  • Bacterial Enzymes: Including Enoyl-Acyl Carrier Protein Reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in fatty acid biosynthesis and a target for antitubercular drugs.[8]

  • Other Enzymes: Such as α-amylase and urease, which have implications in metabolic disorders and bacterial infections, respectively.[9]

Experimental Workflow for Enzyme Inhibition Evaluation

The general workflow for assessing the enzyme inhibitory activity of coumarin-thiazole compounds involves a systematic progression from initial screening to detailed kinetic analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Mechanism & Specificity Compound_Prep Compound Synthesis & Characterization Screening Primary Screening (Single Concentration) Compound_Prep->Screening Enzyme_Prep Enzyme Preparation (Recombinant/Purified) Enzyme_Prep->Screening Reagent_Prep Reagent & Buffer Preparation Reagent_Prep->Screening Dose_Response Dose-Response Assay Screening->Dose_Response Active Compounds IC50_Calc IC50 Determination Dose_Response->IC50_Calc Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk) IC50_Calc->Kinetics Potent Inhibitors Docking In Silico Analysis (Molecular Docking) IC50_Calc->Docking Selectivity Selectivity Profiling (Against Related Enzymes) Kinetics->Selectivity

Caption: General experimental workflow for evaluating enzyme inhibitors.

Detailed Experimental Protocols

Protocol 1: General Absorbance-Based Enzyme Inhibition Assay (e.g., for Cholinesterases)

This protocol is adapted from the Ellman's method for measuring acetylcholinesterase (AChE) activity and can be modified for other enzymes that produce a chromogenic product.[4][6][10]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Purified enzyme (e.g., human recombinant AChE)

  • Substrate (e.g., Acetylthiocholine iodide - ATCI)

  • Chromogen (e.g., 5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)

  • Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)

  • Test coumarin-thiazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare stock solutions of the substrate (e.g., 14 mM ATCI) and chromogen (e.g., 10 mM DTNB) in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 140 µL of assay buffer, 10 µL of the test compound dilution, and 10 µL of the enzyme solution (e.g., 1 U/mL final concentration).

    • Control Wells (100% activity): Add 150 µL of assay buffer and 10 µL of the enzyme solution.

    • Blank Wells: Add 160 µL of assay buffer.

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes.

  • Initiating the Reaction:

    • Add 10 µL of the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution (ATCI) to all wells.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm.

    • Take kinetic readings every 60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate without the inhibitor.

Protocol 2: General Fluorescence-Based Enzyme Inhibition Assay

This protocol is suitable for enzymes where a fluorogenic substrate is available, leading to an increase in fluorescence upon enzymatic cleavage.[11][12][13]

Materials:

  • 96-well black microplate (for fluorescence assays)

  • Fluorescence microplate reader

  • Purified enzyme (e.g., HDAC1)

  • Fluorogenic substrate

  • Assay Buffer (specific to the enzyme of interest)

  • Test coumarin-thiazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Trichostatin A for HDACs)

  • Developer solution (if required to stop the reaction and generate the fluorescent signal)

Procedure:

  • Reagent Preparation:

    • Prepare enzyme, substrate, and buffer solutions as required for the specific assay.

    • Prepare serial dilutions of the test compounds and positive control.

  • Assay Setup (in a 96-well black plate):

    • To each well, add the assay buffer, enzyme, and test compound dilution.

    • Include control wells (100% activity, no inhibitor) and blank wells (no enzyme).

    • Mix and pre-incubate the plate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiating the Reaction:

    • Add the fluorogenic substrate to all wells to start the reaction.

    • Incubate for a defined period (e.g., 60 minutes) at the optimal temperature, protected from light.

  • Stopping the Reaction and Signal Development:

    • If necessary, add a developer solution to stop the enzymatic reaction and generate the fluorescent product. Incubate as required.

  • Data Acquisition:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percentage of inhibition as described in Protocol 1, using fluorescence intensity values instead of reaction rates.

Protocol 3: Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[7][14]

Procedure:

  • Dose-Response Experiment:

    • Perform the enzyme inhibition assay (as described in Protocol 1 or 2) using a wide range of concentrations for the test compound. Typically, a 10-point, 3-fold serial dilution is appropriate, spanning from nanomolar to micromolar concentrations.

    • Ensure each concentration is tested in triplicate.

  • Data Plotting:

    • Calculate the percentage of inhibition for each concentration.

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • IC50 Calculation:

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

    • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Signaling Pathway Visualization

The following diagram illustrates the general principle of enzyme inhibition by a coumarin-thiazole compound, which blocks the conversion of a substrate to its product, thereby inhibiting a downstream cellular response.

G cluster_pathway Cellular Signaling Pathway Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Response Cellular Response Product->Response Triggers Inhibitor Coumarin-Thiazole Compound Inhibitor->Enzyme Inhibits

Caption: Enzyme inhibition disrupts a cellular signaling pathway.

Data Presentation

Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format to allow for easy comparison of the inhibitory potency of different compounds.

Table 1: Inhibitory Activity (IC50) of Coumarin-Thiazole Compounds against Various Enzymes

Compound IDTarget EnzymeIC50 (µM) [a]Reference CompoundIC50 (µM)Reference
CT-01 hCA II0.38 ± 0.02Acetazolamide-[1][2]
CT-02 hCA IX0.32 ± 0.04Acetazolamide-[1][2]
CT-03 hCA XII0.61 ± 0.05Acetazolamide-[1][2]
CT-04 CDK20.93--[6]
CT-05 HDAC11.25TSA0.02[7]
CT-06 HDAC60.55TSA0.01[7]
CT-07 InhA0.737--[8]
CT-08 AChE0.04Donepezil1.74[5]
CT-09 BChE0.06Donepezil1.74[5]

[a] Values are typically presented as mean ± standard deviation from at least three independent experiments.

Disclaimer: These protocols provide a general framework. Specific conditions such as buffer composition, pH, temperature, and substrate/enzyme concentrations must be optimized for each specific enzyme and assay system. Always consult the relevant literature for established protocols for the enzyme of interest.

References

Measuring the Fluorescence Quantum Yield of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for determining the fluorescence quantum yield of the novel coumarin derivative, 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one. The fluorescence quantum yield (Φ_F), a critical parameter in characterizing fluorescent molecules, quantifies the efficiency of the fluorescence process. This protocol employs the relative method, a widely used and reliable technique that compares the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. This application note outlines the necessary instrumentation, reagents, and a step-by-step procedure for accurate and reproducible measurements.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities and interesting photophysical properties. This compound is a promising scaffold in drug discovery, and understanding its fluorescence characteristics is crucial for its potential applications in bio-imaging, sensing, and as a fluorescent probe in various biological assays. The fluorescence quantum yield is a fundamental parameter that describes the ratio of photons emitted to the photons absorbed by a fluorescent molecule. Its determination provides insights into the molecule's excited-state dynamics and its suitability for fluorescence-based applications.

This protocol details the relative method for measuring the fluorescence quantum yield of this compound. This method is based on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields.

Experimental Design

The experimental workflow for determining the fluorescence quantum yield involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sample Prepare Sample Stock Solution prep_dilutions Prepare Serial Dilutions prep_sample->prep_dilutions prep_ref Prepare Reference Stock Solution prep_ref->prep_dilutions measure_abs Measure Absorbance Spectra prep_dilutions->measure_abs measure_fluor Measure Fluorescence Spectra measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor calculate_qy Calculate Quantum Yield integrate_fluor->calculate_qy

Figure 1. Experimental workflow for fluorescence quantum yield measurement. This diagram illustrates the sequential steps from sample and reference preparation, through absorbance and fluorescence measurements, to the final calculation of the quantum yield.

Key Experimental Protocols

Reagents and Materials
  • Sample: this compound

  • Reference Standard: Quinine sulfate or Rhodamine 6G (select based on the spectral properties of the sample)

  • Solvent: High-purity spectroscopic grade solvent (e.g., ethanol, cyclohexane, or dimethyl sulfoxide (DMSO)). The choice of solvent is critical as it can significantly influence the fluorescence properties.

  • Acid/Base (for reference standard): 0.1 M Sulfuric acid (for quinine sulfate)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Fluorometer (Spectrofluorometer): To measure the fluorescence emission spectra.

Estimated Spectral Properties of this compound

The precise absorption (λ_abs_max) and emission (λ_em_max) maxima of this compound should be determined experimentally. Based on the spectral data of similar coumarin derivatives with heterocyclic substituents at the 3-position, the following ranges can be anticipated:

  • Estimated Absorption Maximum (λ_abs_max): ~350 - 420 nm

  • Estimated Emission Maximum (λ_em_max): ~450 - 550 nm

Note: These are estimated values. The actual experimental determination of these maxima is the first critical step.

Selection of a Reference Standard

The choice of the reference standard is crucial for accurate quantum yield determination. The ideal standard should have absorption and emission spectra that are in a similar range to the sample.

  • Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a suitable standard if the sample's absorption is in the UV-A range (around 350 nm).

  • Rhodamine 6G in ethanol (Φ_F = 0.95) is a good choice if the sample absorbs in the visible region (around 488 nm).

Solution Preparation
  • Stock Solutions: Prepare stock solutions of both the sample and the reference standard in the chosen solvent at a concentration of approximately 1 x 10⁻⁴ M.

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the reference standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects.

Measurement Procedure
  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra of all the prepared solutions (sample and reference) using the chosen solvent as a blank.

    • Determine the absorbance at the selected excitation wavelength (λ_ex). The excitation wavelength should ideally be at the absorption maximum of the sample.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of all the solutions in a 1 cm quartz cuvette.

    • The excitation wavelength must be the same for both the sample and the reference.

    • Set the excitation and emission slit widths to be identical for all measurements to ensure consistency.

    • The emission spectrum should be recorded over a range that covers the entire fluorescence band of the compound.

Data Presentation and Analysis

The collected data should be organized for clarity and ease of calculation.

SolutionConcentration (M)Absorbance at λ_exIntegrated Fluorescence Intensity (A.U.)Refractive Index of Solvent (n)
Reference C_ref1A_ref1I_ref1n_ref
C_ref2A_ref2I_ref2n_ref
C_ref3A_ref3I_ref3n_ref
Sample C_smp1A_smp1I_smp1n_smp
C_smp2A_smp2I_smp2n_smp
C_smp3A_smp3I_smp3n_smp

Table 1. Summary of Quantitative Data for Fluorescence Quantum Yield Calculation.

Calculation of Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φ_F_smp) of the sample is calculated using the following equation:

Φ_F_smp = Φ_F_ref * (I_smp / I_ref) * (A_ref / A_smp) * (n_smp² / n_ref²)

Where:

  • Φ_F_smp = Fluorescence quantum yield of the sample

  • Φ_F_ref = Fluorescence quantum yield of the reference

  • I_smp = Integrated fluorescence intensity of the sample

  • I_ref = Integrated fluorescence intensity of the reference

  • A_smp = Absorbance of the sample at the excitation wavelength

  • A_ref = Absorbance of the reference at the excitation wavelength

  • n_smp = Refractive index of the sample's solvent

  • n_ref = Refractive index of the reference's solvent

qy_calculation cluster_inputs Input Parameters cluster_calculation Calculation qy_ref Φ_F_ref (Known) final_calc Φ_F_smp = Φ_F_ref * Step1 * Step2 * Step3 qy_ref->final_calc int_smp I_smp (Measured) calc_step1 Ratio of Intensities (I_smp / I_ref) int_smp->calc_step1 int_ref I_ref (Measured) int_ref->calc_step1 abs_smp A_smp (Measured) calc_step2 Ratio of Absorbances (A_ref / A_smp) abs_smp->calc_step2 abs_ref A_ref (Measured) abs_ref->calc_step2 n_smp n_smp (Known) calc_step3 Ratio of Refractive Indices² (n_smp² / n_ref²) n_smp->calc_step3 n_ref n_ref (Known) n_ref->calc_step3 calc_step1->final_calc calc_step2->final_calc calc_step3->final_calc

Figure 2. Logical relationship for the calculation of fluorescence quantum yield. This diagram shows the input parameters and the steps involved in calculating the sample's quantum yield based on the reference standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the fluorescence quantum yield of this compound. By following this standardized procedure, researchers can obtain reliable and reproducible data, which is essential for the characterization of this and other novel fluorescent compounds. Accurate determination of the fluorescence quantum yield is a critical step in evaluating the potential of new molecules for a wide range of applications in biomedical research and drug development.

Application Notes and Protocols for Cellular Staining with Aminothiazole-Coumarin Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of aminothiazole-coumarin dyes in cellular imaging. These fluorescent probes are valuable tools for visualizing cellular components and processes due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment.

Introduction

Aminothiazole-coumarin dyes are a class of synthetic fluorophores increasingly employed in biological imaging. Their core structure, combining the electron-donating coumarin moiety with the electron-accepting aminothiazole group, gives rise to their unique fluorescent properties. These dyes have been successfully utilized for a range of applications, including the selective labeling of organelles such as the plasma membrane and endoplasmic reticulum, as well as the detection of specific intracellular analytes like biothiols and reactive oxygen species.[1][2][3][4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for various aminothiazole-coumarin and related coumarin-based dyes, providing a reference for experimental design.

Table 1: Dye Concentrations and Incubation Times for Cellular Staining

Dye/Probe NameCell LineConcentrationIncubation TimeTargetReference
Thiazole Coumarin (TC) ProbeHEK 2936 µg/mL30 minutesDNA/Nucleus[7]
Thiazole Coumarin (TC) ProbeHeLa S3Not SpecifiedNot SpecifiedDNA/Nucleus[7]
Coumarin-based ER ProbesHeLa, GM07373Not SpecifiedNot SpecifiedEndoplasmic Reticulum[2][3]
SWJT-14HeLa20.0 µM40 minutesBiothiols[4]
Iminocoumarin Benzothiazole ProbeLiving cellsNot SpecifiedNot SpecifiedHydrogen Sulfide[8]
Aza-coumarin based probe (AC-ClO)Living cellsNot Specified< 2 minutesHypochlorite[9]

Table 2: Photophysical Properties of Selected Coumarin-Based Dyes

Dye/Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Key FeatureReference
Coumarin-based ER Probes400435-525 (in methanol)0.60Narrow emission spectrum[2][3]
Thiazole-Coumarin Probes 8 & 9420Varies with solventEnvironment sensitiveProbe 9 selectively labels plasma membrane[1][10]
Probe 1 (for biothiols)Not SpecifiedNot Specified< 0.0001 (background)246-fold fluorescence increase with thiols[5]
W-HOCl (for hypochlorite)Not SpecifiedNot SpecifiedNot Specified42-fold fluorescence enhancement with HOCl[11]

Experimental Protocols

This section provides a generalized, step-by-step protocol for staining live or fixed cells with aminothiazole-coumarin dyes. Optimization of parameters such as dye concentration and incubation time is recommended for specific cell types and experimental conditions.

General Workflow for Cellular Staining

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells on Coverslips/Plates cell_culture->cell_seeding cell_treatment 3. Experimental Treatment (Optional) cell_seeding->cell_treatment dye_prep 4. Prepare Dye Working Solution cell_treatment->dye_prep incubation 5. Incubate Cells with Dye dye_prep->incubation wash 6. Wash to Remove Excess Dye incubation->wash fixation 7. Fixation (Optional) wash->fixation mounting 8. Mount Coverslips fixation->mounting imaging 9. Fluorescence Microscopy mounting->imaging analysis 10. Image Analysis imaging->analysis

Caption: General experimental workflow for cellular staining.

Materials
  • Aminothiazole-coumarin dye of interest

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium appropriate for the cell line

  • Coverslips or imaging plates

  • Paraformaldehyde (PFA) for fixation (optional)

  • Mounting medium

Stock Solution Preparation
  • Bring the lyophilized aminothiazole-coumarin dye and anhydrous DMSO to room temperature.

  • Prepare a stock solution by dissolving the dye in DMSO. The concentration of the stock solution will depend on the specific dye, but a 1-10 mM stock is a common starting point.

  • Vortex or pipette up and down to ensure the dye is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture.

Staining Protocol for Live Cells
  • Culture cells to the desired confluency on coverslips or in imaging plates.

  • Prepare the dye working solution by diluting the stock solution in a suitable buffer (e.g., PBS or HBSS) or cell culture medium to the final desired concentration (refer to Table 1 or optimize for your specific dye and cell type). Note: Avoid using amine-containing buffers like Tris if the dye is amine-reactive.[12]

  • Remove the culture medium from the cells and wash once with the same buffer used for the working solution.

  • Add the dye working solution to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C, protected from light.[12]

  • After incubation, remove the dye solution and wash the cells two to three times with the buffer to remove any unbound dye.

  • The cells are now ready for imaging under a fluorescence microscope using the appropriate filter sets (refer to Table 2 for excitation/emission wavelengths).

Staining Protocol for Fixed Cells
  • Perform steps 1-5 from the live-cell staining protocol.

  • After washing, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with a detergent such as Triton X-100 (e.g., 0.1-0.5% in PBS for 10-15 minutes) if targeting intracellular structures. This step is crucial for allowing the dye to access internal cellular components.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Signaling Pathway Visualization

Aminothiazole-coumarin dyes are often designed to detect specific analytes that are part of cellular signaling pathways, such as reactive oxygen species (ROS) or biothiols. The following diagram illustrates a generalized concept of how these dyes can be used to visualize changes in such pathways.

G cluster_cell Cellular Environment cluster_detection Fluorescent Detection cluster_output Observable Output stimulus External/Internal Stimulus pathway Signaling Pathway Activation stimulus->pathway analyte Production of Analyte (e.g., ROS, H2S, Biothiols) pathway->analyte reaction Dye-Analyte Reaction analyte->reaction Detection dye Aminothiazole-Coumarin Dye (Non-fluorescent/Low-fluorescent) dye->reaction fluorescence Fluorescent Product (High Fluorescence) reaction->fluorescence signal Fluorescence Signal fluorescence->signal microscopy Microscopy Imaging & Analysis signal->microscopy

Caption: Detection of signaling molecules with a "turn-on" dye.

Troubleshooting and Considerations

  • Photobleaching: Coumarin-based dyes can be susceptible to photobleaching. To minimize this, use an anti-fade mounting medium, limit the exposure time to excitation light, and use the lowest laser power necessary for imaging.[1][10]

  • Cytotoxicity: While many coumarin-based probes have low cytotoxicity, it is essential to assess the potential toxic effects of a new dye on the specific cell line being used, especially in live-cell imaging experiments.[2][3]

  • Non-specific Binding: To reduce background fluorescence from non-specific binding, ensure thorough washing after dye incubation and consider the use of blocking agents.

  • Solvent Effects: The fluorescence properties of some aminothiazole-coumarin dyes are sensitive to the solvent environment.[1][10] Be mindful of the buffer composition during staining and imaging.

By following these protocols and considering the provided data, researchers can effectively utilize aminothiazole-coumarin dyes for a wide range of cellular imaging applications.

References

Application Notes and Protocols: PET Imaging of Myelination with Coumarin-Based Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of coumarin-based molecular probes for Positron Emission Tomography (PET) imaging of myelination. This technology holds significant promise for the diagnosis and monitoring of demyelinating diseases such as multiple sclerosis, as well as for the evaluation of remyelination therapies.

Introduction to Coumarin-Based Myelin PET Probes

Coumarin derivatives have emerged as a promising class of small molecules for imaging myelin in the central nervous system (CNS).[1][2] Their advantageous properties include:

  • Blood-Brain Barrier Permeability: The lipophilic nature of the coumarin scaffold allows for efficient penetration into the brain.[2]

  • Myelin Binding: These probes exhibit specific binding to myelin sheaths, enabling the visualization and quantification of myelin content.[2]

  • Favorable Pharmacokinetics: Coumarin-based probes have demonstrated suitable uptake and clearance properties for in vivo imaging.[3]

  • Versatile Radiolabeling: The coumarin structure can be modified to incorporate positron-emitting radionuclides such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) for PET imaging.[3][4]

The primary mechanism of action is believed to involve the interaction of the coumarin probes with myelin basic protein (MBP), a major constituent of the myelin sheath.[2][5] The electron-rich nitrogen atoms in the coumarin derivatives can act as hydrogen bond acceptors, interacting with the positively charged lysine and arginine residues of MBP.[2]

Data Presentation: Properties of Coumarin-Based Probes

While specific PET data for a comprehensive series of coumarin-based myelin probes is not extensively available in the literature, the following table summarizes key parameters for representative coumarin derivatives investigated for neurological PET imaging, alongside ideal characteristics for a myelin PET probe.

Property[¹¹C]Coumarin Analogue (for MCT Imaging)[4][¹⁸F]Fluorinated Coumarin (for MAO-B Imaging)[3]Ideal Characteristics for Myelin PET Probe (based on Wang et al., 2011)[2]
Target Monocarboxylate Transporters (MCTs)Monoamine Oxidase B (MAO-B)Myelin Basic Protein (MBP)
Radionuclide ¹¹C¹⁸F¹¹C or ¹⁸F
Lipophilicity (logP) High initial brain uptakeAppreciable brain pharmacokinetics2.5 - 4.0
Binding Affinity (IC₅₀) High affinity for MCTs0.59 nMHigh affinity for myelin
In Vivo Brain Uptake (SUVmax) High initial brain uptake2.15 at 2 minSufficient for clear imaging
Radiochemical Yield (RCY) Not specifiedNot specified40-50% (decay corrected) for similar ¹¹C-labeled compounds[6]
Molar Activity (Am) Not specifiedNot specified74-111 GBq/µmol for similar ¹¹C-labeled compounds[6]

Experimental Protocols

The following protocols are representative methodologies for the synthesis, radiolabeling, and evaluation of coumarin-based PET probes for myelin imaging. These are based on established procedures for similar compounds, as specific protocols for the myelin-targeted coumarin probes from the foundational studies by Wang et al. have not been published.[2]

General Synthesis of Coumarin Precursors

The synthesis of the coumarin scaffold can be achieved through various established organic chemistry reactions. A common method is the Pechmann condensation or Knoevenagel condensation. The following is a generalized workflow.

Diagram: General Synthesis Workflow for Coumarin Precursors

G cluster_synthesis Synthesis of Coumarin Precursor start Starting Materials (e.g., Phenol, β-ketoester) reaction Condensation Reaction (e.g., Pechmann, Knoevenagel) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification precursor Coumarin Precursor for Radiolabeling purification->precursor

Caption: Workflow for synthesizing coumarin precursors.

Protocol for ¹¹C-Radiolabeling of a Coumarin Precursor (Representative)

This protocol is a representative example for the N-¹¹C-methylation of a coumarin precursor containing a suitable amine or amide functional group.[6][7]

Materials:

  • Desmethyl coumarin precursor

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • HPLC system with a semi-preparative column

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol for injection

Procedure:

  • Precursor Preparation: Dissolve the desmethyl coumarin precursor (0.5-1.0 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel.

  • Activation: Add NaH (1-2 mg) to the precursor solution and heat at 80°C for 5 minutes to form the corresponding anion.

  • Radiolabeling: Bubble the gaseous [¹¹C]CH₃OTf, produced from [¹¹C]CO₂ via the gas-phase method, through the activated precursor solution at 80°C for 5 minutes.

  • Quenching: Quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the reaction mixture onto a semi-preparative HPLC column (e.g., C18) to isolate the [¹¹C]-labeled coumarin probe.

  • Formulation: Collect the radioactive peak, dilute it with sterile water, and pass it through a C18 SPE cartridge. Wash the cartridge with sterile water and elute the final product with a small volume of ethanol. Further dilute with sterile saline for injection.

  • Quality Control: Analyze the final product for radiochemical purity, chemical purity, molar activity, and residual solvents.

G

Caption: Workflow for in vivo PET imaging experiments.

Signaling Pathways and Molecular Interactions

The interaction of coumarin-based probes with myelin does not involve a classical signaling pathway. Instead, it is a direct binding event to a structural component of the myelin sheath. The proposed interaction is with Myelin Basic Protein (MBP).

G

References

Application Notes and Protocols for In Vitro Assays Utilizing 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one and its derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The protocols detailed below are intended to guide researchers in evaluating the biological activities of these compounds, particularly in the areas of anticancer, antimicrobial, and enzyme inhibition studies.

Application 1: Anticancer Activity Evaluation

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key cell cycle regulators and the induction of apoptosis.

Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition and Apoptosis Induction

Several studies suggest that coumarin-thiazole hybrids exert their anticancer effects by modulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, these compounds can trigger apoptosis (programmed cell death) in cancer cells. The activation of the PI3K/Akt pathway is suppressed, leading to the downstream inhibition of anti-apoptotic proteins and the activation of pro-apoptotic proteins.

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bad [label="Bad", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="3-(2-Aminothiazol-4-yl)-\n2H-chromen-2-one Derivative", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> RTK [color="#202124"]; RTK -> PI3K [color="#202124"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Akt -> mTOR [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; mTOR -> Proliferation [color="#34A853"]; Akt -> Bad [label=" phosphorylates\n(inactivates)", fontsize=8, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; Bad -> Bcl2 [style=invis]; Bcl2 -> Caspase9 [color="#EA4335", arrowhead=tee]; Caspase9 -> Apoptosis [color="#EA4335"]; Compound -> PI3K [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; Compound -> Akt [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", arrowhead=tee];

// Invisible edges for layout edge[style=invis]; PIP2 -> PI3K; Bad -> Apoptosis; }

Caption: PI3K/Akt signaling pathway and the inhibitory action of coumarin-thiazole derivatives.

Mechanism of Action: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Another identified mechanism of action for this class of compounds is the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key enzyme that regulates the progression of the cell cycle from the G1 to the S phase. Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell proliferation.

// Nodes G1_Phase [label="G1 Phase", fillcolor="#FBBC05", fontcolor="#202124"]; S_Phase [label="S Phase\n(DNA Replication)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK2_CyclinE [label="CDK2/Cyclin E Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Progression [label="Cell Cycle Progression", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Compound [label="3-(2-Aminothiazol-4-yl)-\n2H-chromen-2-one Derivative", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges G1_Phase -> S_Phase [label=" progression", fontsize=8, fontcolor="#5F6368", color="#202124"]; CDK2_CyclinE -> G1_Phase [label=" promotes", dir=back, fontsize=8, fontcolor="#5F6368", color="#34A853"]; Compound -> CDK2_CyclinE [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; CDK2_CyclinE -> Cell_Cycle_Progression [style=invis]; S_Phase -> Cell_Cycle_Progression [style=invis]; Cell_Cycle_Progression -> Cell_Cycle_Arrest [style=invis]; }

Caption: Inhibition of CDK2 by coumarin-thiazole derivatives leading to cell cycle arrest.

Quantitative Data: In Vitro Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various human cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Derivative AMCF-7 (Breast)5.19[1]
Derivative BHeLa (Cervical)12.42[1]
Derivative CPC-3 (Prostate)16.25[1]
Derivative DHepG2 (Liver)5.4[2]
Derivative EHCT116 (Colon)3.5[2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.[3][4]

Materials:

  • This compound derivative stock solution (in DMSO)

  • Human cancer cell line (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Seed_Cells [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_24h [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compound [label="Add serially diluted compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_48_72h [label="Incubate 48-72h", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_3_4h [label="Incubate 3-4h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_DMSO [label="Add DMSO to dissolve formazan", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read absorbance at 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze data and determine IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Seed_Cells [color="#202124"]; Seed_Cells -> Incubate_24h [color="#202124"]; Incubate_24h -> Add_Compound [color="#202124"]; Add_Compound -> Incubate_48_72h [color="#202124"]; Incubate_48_72h -> Add_MTT [color="#202124"]; Add_MTT -> Incubate_3_4h [color="#202124"]; Incubate_3_4h -> Add_DMSO [color="#202124"]; Add_DMSO -> Read_Absorbance [color="#202124"]; Read_Absorbance -> Analyze_Data [color="#202124"]; Analyze_Data -> End [color="#202124"]; }

Caption: Experimental workflow for the MTT cytotoxicity assay.

Application 2: Antimicrobial Activity Evaluation

Certain derivatives of this compound have shown promising activity against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of a representative coumarin-thiazole derivative against selected microorganisms.

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria31.25
Escherichia coliGram-negative Bacteria62.5
Candida albicansFungus125
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • Perform a serial two-fold dilution of the compound in the appropriate broth in a 96-well plate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Application 3: Enzyme Inhibition Assays

The structural features of this compound derivatives make them potential inhibitors of various enzymes. As mentioned, CDK2 is a key target in cancer therapy.

Experimental Protocol: CDK2 Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of the compounds against CDK2. Specific kinase assay kits are commercially available and their protocols should be followed.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., Histone H1)

  • This compound derivative

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/Cyclin E enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation:

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions. This typically involves a luminescence-based measurement.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

References

Application Notes and Protocols for Molecular Docking Studies of Coumarin-Thiazole Hybrids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on coumarin-thiazole hybrids. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and enzyme inhibition properties. Molecular docking simulations are a crucial computational tool to predict the binding affinities and interaction patterns of these hybrids with various biological targets, thereby guiding the design and development of novel therapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative data from various molecular docking studies of coumarin-thiazole hybrids against different biological targets.

Table 1: Anticancer Activity - VEGFR-2 Inhibition

CompoundPDB ID of TargetBinding Energy (kcal/mol)Reference LigandReference Ligand Binding Energy (kcal/mol)Software Used
42a2OH4-9.81Sorafenib-11.91AutoDockTools v.1.5.7
54a2OH4-12.71Sorafenib-11.91AutoDockTools v.1.5.7
54b2OH4-12.77Sorafenib-11.91AutoDockTools v.1.5.7
6bNot Specified-9.819SorafenibNot SpecifiedNot Specified
6dNot Specified-9.900SorafenibNot SpecifiedNot Specified

Data from studies on VEGFR-2 inhibition for anti-breast cancer applications.[1][2][3][4]

Table 2: Anticancer Activity - CDK2 Inhibition

CompoundIC50 (µM) - HepG2IC50 (µM) - HCT116IC50 (µM) - MCF-7PDB ID of TargetSoftware Used
5c5.4-4.51KE9Not Specified
6c2.63.5-1KE9Not Specified

Data from studies on Cyclin-Dependent Kinase 2 (CDK2) inhibition.[5]

Table 3: Aldose Reductase (ALR1/ALR2) Inhibition

CompoundIC50 (µM) - ALR1IC50 (µM) - ALR2
6a2.94 ± 1.230.12 ± 0.05
6c-0.16 ± 0.06
6e1.71 ± 0.010.11 ± 0.001
6m0.459 ± 0.001-

Data from studies on aldose and aldehyde reductase inhibitors for potential diabetes treatment.[6]

Table 4: α-Glucosidase Inhibition

CompoundIC50 (µM)Ki (µM)Inhibition TypeStandardStandard IC50 (µM)
7e6.24 ± 0.076.86Non-competitiveAcarbose43.26 ± 0.19

Data from a study identifying coumarin-thiazole derivatives as α-glucosidase inhibitors.[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking studies with coumarin-thiazole hybrids, based on methodologies reported in the cited literature.

Protocol 1: Molecular Docking of Coumarin-Thiazole Hybrids against VEGFR-2

1. Software and Hardware:

  • Hardware: A computer with a 64-bit Windows 11 operating system is suitable.[2]

  • Software:

    • AutoDockTools v.1.5.7[1][2]

    • BIOVIA Discovery Studio Client[1][2]

    • Avogadro[2]

    • RCSB PDB (for protein structure)[1][2]

    • PubChem or MolView (for ligand structures)[1][2]

2. Protein Preparation:

  • Download the 3D crystallographic structure of the target protein, for instance, VEGFR-2 with PDB ID: 2OH4, from the RCSB Protein Data Bank (--INVALID-LINK--]">www.rcsb.org).[1]

  • Load the PDB file into AutoDockTools.

  • Separate the protein chain (e.g., chain A) from any co-crystallized ligands, ions, and water molecules.[1]

  • Add polar hydrogen atoms to the protein structure.

  • Assign Kollman charges to the protein.

  • Save the prepared protein in PDBQT format.[1]

3. Ligand Preparation:

  • Obtain the 3D structure of the coumarin-thiazole hybrid ligands. This can be done by drawing the structure in a chemical drawing tool like Avogadro or downloading it from PubChem.[1][2]

  • Load the ligand structure into AutoDockTools.

  • Detect the root and define the rotatable bonds.

  • Assign Gasteiger charges.

  • Save the prepared ligand in PDBQT format.

4. Grid Box Generation:

  • Define the active site of the protein. This is typically done by selecting the region around the co-crystallized ligand.

  • Set the grid box parameters (center coordinates and dimensions in x, y, and z) to encompass the entire active site.

5. Molecular Docking:

  • Use AutoDock Vina (often integrated within AutoDockTools) to perform the docking simulation.

  • Set the exhaustiveness parameter to control the computational effort.

  • The program will generate multiple binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).

6. Validation of the Docking Protocol:

  • To validate the docking protocol, the co-crystallized ligand is extracted from the protein and then re-docked into the active site.[2]

  • The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose is calculated. A RMSD value of less than 2.0 Å is generally considered a successful validation.[2]

7. Analysis of Results:

  • Analyze the docking results to identify the best binding pose for each ligand based on the lowest binding energy.

  • Visualize the protein-ligand interactions using software like BIOVIA Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.[1]

Visualizations

Diagram 1: General Workflow for Molecular Docking Studies

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (e.g., PDB) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand Ligand Structure Preparation Ligand_Prep Ligand Preparation (Define rotatable bonds) Ligand->Ligand_Prep Grid Grid Box Generation (Define Active Site) PDB_Prep->Grid Ligand_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking Results Binding Pose and Energy Calculation Docking->Results Interaction Interaction Analysis (Hydrogen Bonds, etc.) Results->Interaction Validation Docking Protocol Validation (RMSD) Results->Validation

Caption: A generalized workflow for in silico molecular docking studies.

Diagram 2: VEGFR-2 Signaling Pathway Inhibition

G cluster_pathway VEGFR-2 Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Cell Proliferation MAPK->Angiogenesis CoumarinThiazole Coumarin-Thiazole Hybrid CoumarinThiazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by coumarin-thiazole hybrids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one and improving its yield.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields can stem from several factors. The primary areas to investigate are the purity of your starting materials, the reaction conditions, and the work-up procedure. Incomplete conversion of the starting material, formation of side products, or loss of product during purification are common culprits. One of the key starting materials is often a 3-acetylcoumarin derivative, which is then reacted with thiourea.[1][2] The purity of both of these reagents is critical.

Q2: What is the most critical starting material to ensure is pure?

A2: The purity of the coumarin precursor, either 3-acetyl-4-hydroxycoumarin or a 3-(2-bromoacetyl)-2H-chromen-2-one derivative, is paramount.[2][3] Impurities in this starting material can lead to the formation of unwanted side products that are difficult to separate from the desired product, thus lowering the overall yield.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in the reaction's success. For the Hantzsch-type synthesis of the thiazole ring onto the coumarin backbone, various solvents have been explored. Ethanol is commonly used and often results in high yields, with reactions typically refluxing for 30-45 minutes.[3] Toluene has also been used, particularly in reactions catalyzed by ammonium acetate, with reflux times around 5 hours.[1] The polarity of the solvent can significantly influence the reaction rate and yield.[4]

Q4: I am observing the formation of multiple products in my TLC analysis. What are the likely side reactions?

A4: The formation of multiple products can be due to several reasons. If you are starting from 3-acetyl-4-hydroxycoumarin, incomplete reaction or side reactions involving the acetyl group are possible. When using 3-(2-bromoacetyl)-2H-chromen-2-one, self-condensation or reactions with impurities can occur. The reaction conditions, such as temperature and reaction time, should be carefully controlled to minimize the formation of byproducts.

Q5: What is the optimal reaction time and temperature?

A5: The optimal reaction time and temperature are highly dependent on the specific synthetic route employed.

  • For the reaction of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one with thiourea derivatives in ethanol, a reflux time of 30-45 minutes has been reported to give high yields.[3]

  • When reacting 3-acetyl-4-hydroxycoumarin with thiourea in toluene with an ammonium acetate catalyst, a reflux time of 5 hours is suggested.[1]

  • Another procedure involving 3-(2-bromoacetyl)-2H-chromen-2-one and N-methylthiourea in absolute ethanol calls for a reflux of 3-4 hours.[5]

It is advisable to monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time for your specific setup.

Q6: How can I improve the crystallization and purification of the final product?

A6: Proper crystallization is key to obtaining a pure product and an accurate yield. Recrystallization from methanol or ethanol is a common and effective method for purifying this compound and its derivatives.[1][3] If you are having trouble with crystallization, ensure that your crude product is free of excess solvent and consider using a different solvent system for recrystallization. Washing the filtered product with a cold solvent, such as cold ethanol or ether, can help remove soluble impurities.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for this compound and its derivatives.

Table 1: Comparison of Reaction Conditions and Yields

Starting MaterialReagentsSolventCatalystTimeTemperatureYieldReference
3-acetyl-4-hydroxycoumarinThioureaTolueneAmmonium acetate5 hReflux48%[1]
3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-oneThiourea derivativesEthanolNone30-45 minRefluxHigh[3]
6-substituted-3-bromoacetylcoumarinThioureaEthanolSodium acetate15 min70 °C73-91%[7]
3-(2-bromoacetyl)-2H-chromen-2-oneThioureaEthanolPyridine2 hReflux65%[6]
3-(2-bromoacetyl)-2H-chromen-2-oneN-methylthioureaEthanolNone3-4 hReflux-[5]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis from 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one (Hantzsch Reaction)

This protocol is adapted from a method reported to produce high yields.[3]

Materials:

  • 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one (1.0 g, 3.5 mmol)

  • Thiourea (or a thiourea derivative) (3.5 mmol)

  • Absolute Ethanol (20 mL)

Procedure:

  • Dissolve 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of the thiourea derivative to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Maintain the reflux for 30-45 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivative.

Protocol 2: Synthesis from 3-acetyl-4-hydroxycoumarin

This protocol is based on a method utilizing an ammonium acetate catalyst.[1]

Materials:

  • 3-acetyl-4-hydroxycoumarin (1.63 g, 8 mmol)

  • Thiourea (0.6 g, 8 mmol)

  • Ammonium acetate (0.61 g, 8 mmol)

  • Toluene (10 mL)

  • Methanol (for recrystallization)

Procedure:

  • Combine 3-acetyl-4-hydroxycoumarin, thiourea, and ammonium acetate in a round-bottom flask.

  • Add toluene to the mixture.

  • Heat the mixture to reflux and maintain for 5 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • A precipitate will form. Collect the solid by filtration.

  • Dry the collected precipitate.

  • Recrystallize the crude product from methanol to yield pure 3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one.

Visualizations

General Synthetic Pathway

Synthesis_Pathway Coumarin 3-Acetyl- or 3-Bromoacetyl- coumarin derivative Hantzsch_Reaction Hantzsch Thiazole Synthesis Coumarin->Hantzsch_Reaction Thiourea Thiourea Thiourea->Hantzsch_Reaction Product 3-(2-Aminothiazol-4-yl)- 2H-chromen-2-one Hantzsch_Reaction->Product

Caption: General pathway for the synthesis of the target compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Purity OK OptimizePurity Recrystallize/ Purify Reagents CheckPurity->OptimizePurity Impure CheckWorkup Analyze Work-up & Purification CheckConditions->CheckWorkup Conditions OK OptimizeTemp Adjust Temperature CheckConditions->OptimizeTemp Sub-optimal OptimizeTime Modify Reaction Time CheckConditions->OptimizeTime Sub-optimal OptimizeSolvent Change Solvent CheckConditions->OptimizeSolvent Sub-optimal OptimizePurification Refine Purification Method CheckWorkup->OptimizePurification Losses Occur End Improved Yield CheckWorkup->End Work-up OK OptimizePurity->CheckConditions OptimizeTemp->End OptimizeTime->End OptimizeSolvent->End OptimizePurification->End

Caption: A step-by-step workflow for troubleshooting low product yield.

Factors Influencing Reaction Yield

Yield_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Yield Product Yield Purity Purity of Coumarin Precursor Purity->Yield Stoichiometry Reactant Stoichiometry Stoichiometry->Yield Solvent Solvent Choice Solvent->Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Catalyst Catalyst Catalyst->Yield Workup Work-up Procedure Workup->Yield Purification Purification Method Purification->Yield

References

Technical Support Center: Synthesis of Coumarin-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of coumarin-thiazole derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic work.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of coumarin-thiazole hybrids, from the formation of the core heterocyclic systems to their final purification.

Q1: I am getting a very low yield in the Hantzsch synthesis of the 3-(2-aminothiazol-4-yl)coumarin derivative. What are the common causes and how can I optimize the reaction?

A1: Low yields in the Hantzsch thiazole synthesis are a frequent issue. The primary causes often revolve around the reactivity of the starting materials and the reaction conditions. The key starting material for this step is typically a 3-(2-bromoacetyl)coumarin, which is reacted with a thiourea or thioamide.

Common Causes for Low Yield:

  • Instability of 3-(2-bromoacetyl)coumarin: This intermediate can be unstable and degrade upon prolonged heating or exposure to certain conditions.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role. Conventional heating can sometimes lead to side product formation.

  • Poor Nucleophilicity of Thiourea: The substituted thiourea used may not be sufficiently reactive under the chosen conditions.

Troubleshooting and Optimization Strategies:

  • Intermediate Quality: Use the 3-(2-bromoacetyl)coumarin intermediate immediately after preparation and purification to minimize degradation.

  • Reaction Conditions:

    • Solvent: Ethanol is a commonly used solvent that generally provides good yields.[1]

    • Temperature: Refluxing in ethanol (around 75-80°C) is a standard condition.[1] Avoid excessively high temperatures.

    • Microwave Irradiation: Consider using microwave-assisted synthesis. This method can dramatically reduce reaction times and often improves yields by minimizing side product formation.

  • Catalysis: While the reaction is often performed without an explicit catalyst, acidic or basic conditions can sometimes influence the outcome, though this is less common for the standard Hantzsch synthesis with a pre-formed α-haloketone.

Data Presentation: Comparison of Synthesis Conditions

Starting MaterialsConditionsYield (%)Reference
3-(2-bromoacetyl)coumarin + ThioureaEthanol, Reflux, 3 hGood[1]
3-(2-bromoacetyl)-4-hydroxycoumarin + ThioureaToluene, Ammonium Acetate, Reflux, 5 h48%
Substituted 3-(2-bromoacetyl)coumarins + ThioureasMicrowave (20W), Ethanol, 50°C, 5 minHigh[2]
3-(Thiocyanatoacetyl)coumarin + Anilines (acidic medium)DMF-EtOH, Gaseous HCl, 2 h64%[3]
Q2: My Knoevenagel condensation to form the initial 3-substituted coumarin is sluggish and yields are poor. How can I improve this reaction?

A2: The Knoevenagel condensation is a cornerstone for building the coumarin scaffold from a salicylaldehyde and an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate).[4][5] Common issues include slow reaction rates, low yields, and the use of hazardous catalysts.

Common Causes for Poor Performance:

  • Weak Catalyst: The choice and amount of catalyst are crucial. Traditional catalysts like piperidine can be inefficient.[6]

  • Harsh Solvents: Many protocols use volatile and toxic organic solvents.

  • Long Reaction Times: Conventional heating methods can require several hours, leading to potential degradation.[6]

Troubleshooting and Optimization Strategies:

  • Catalyst Selection:

    • Piperidine Acetate: Using pre-formed piperidine acetate can give better yields than piperidine alone.[6]

    • Co-catalysts: The addition of a Lewis acid like LiSO₄ can significantly improve yields.[6]

    • Solid Catalysts: Consider using reusable solid catalysts like silica gel or basic alumina, which simplify workup.[7]

  • Solvent-Free Conditions: Many modern protocols utilize solvent-free or "neat" conditions, often combined with microwave irradiation, which are environmentally friendlier and can accelerate the reaction.[7][8]

  • Activation Method:

    • Ultrasound Irradiation: Using an ultrasonic bath can reduce reaction times to as little as 15 minutes and improve yields.[6]

    • Microwave Heating: This technique is highly effective for driving the reaction to completion quickly and with high yields.[7][8]

Data Presentation: Knoevenagel Condensation Optimization

AldehydeActive MethyleneCatalyst (mol%)ConditionsYield (%)Reference
o-VanillinDiethyl MalonatePiperidine Acetate (35%)Neat, Ultrasound, 50°C, 15 min20%[6]
o-VanillinDiethyl MalonatePiperidine Acetate + LiSO₄ (10%)Neat, Ultrasound, 50°C, 15 min97%[6]
SalicylaldehydesMalonate EstersSilica Gel / Basic AluminaSolvent-free, MicrowaveModerate-Good[7]
Salicylaldehydes1,3-dicarbonylsnano MgFe₂O₄Solvent-free, Ultrasound, 45°C63-73%[8]
Q3: I am observing charring and multiple side products during the Pechmann condensation. What are the key parameters to control?

A3: The Pechmann condensation, reacting a phenol with a β-ketoester under acidic conditions, is a classic method for coumarin synthesis.[9] However, it often requires harsh conditions and strong acids (like H₂SO₄), which can lead to dehydration, sulfonation of the aromatic ring, and other side reactions, resulting in charring and a complex product mixture.[10]

Common Causes for Side Products:

  • Aggressive Catalyst: Strong mineral acids can cause degradation of sensitive substrates.[10]

  • High Temperature: Excessive heat accelerates side reactions.

  • Solvent Choice: The solvent can influence catalyst activity and reaction pathway.

Troubleshooting and Optimization Strategies:

  • Use a Milder Catalyst: A wide range of solid acid catalysts and milder Lewis acids have been developed to replace traditional strong acids. These are often more selective, reusable, and lead to cleaner reactions.

  • Optimize Catalyst Loading: The amount of catalyst is critical. Too little will result in a slow or incomplete reaction, while too much can promote side reactions. An optimal loading is typically determined empirically. For example, with a Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticle catalyst, 10 mol% was found to be optimal.[11]

  • Solvent-Free Conditions: Performing the reaction neat at an optimized temperature (e.g., 110-120°C) can often provide the best results, minimizing solvent-related side reactions and simplifying purification.[10]

Data Presentation: Catalyst Optimization for Pechmann Reaction

Phenolβ-KetoesterCatalyst (mol%)ConditionsYield (%)Reference
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (5%)Solvent-free, 110°C, 5 h67%[11]
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10%)Solvent-free, 110°C, 2.5 h88%[11]
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (15%)Solvent-free, 110°C, 2.5 h88%[11]
ResorcinolMethyl AcetoacetateFeCl₃·6H₂O (10%)Toluene, Reflux, 16 hHigh[12]
VariousEthyl AcetoacetateFe₃O₄@C@OSO₃H (6.5%)Solvent-free, 120°CGood[10]
Q4: What is the most reliable way to purify the final coumarin-thiazole derivatives? I'm struggling with removing starting materials and closely related byproducts.

A4: Purification of the final hybrid compounds can be challenging due to similar polarities of the product and impurities. A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Initial Workup: After the reaction, pour the mixture into ice-cold water to precipitate the crude product. Filter the solid and wash it with water and then a non-polar solvent like hexane to remove non-polar impurities. For some compounds, washing with a 10% sodium bicarbonate solution can help remove acidic impurities.

  • Recrystallization: This is the most common and effective method for purifying solid coumarin-thiazole derivatives. Ethanol is frequently a good solvent choice.[13] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.

    • Stationary Phase: Silica gel (70-230 mesh or 200-300 mesh) is standard.[14]

    • Mobile Phase (Eluent): A gradient of non-polar to polar solvents is typically used. Common systems include Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate.[13][15] The optimal ratio should first be determined by Thin Layer Chromatography (TLC).

  • Preparative TLC: For small-scale purifications or very difficult separations, preparative TLC can be used to isolate the desired compound.[16]

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Bromoacetyl)coumarin (Key Intermediate)

This protocol describes the electrophilic bromination of 3-acetylcoumarin, a common precursor for the Hantzsch thiazole synthesis.

Materials:

  • 3-Acetylcoumarin

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Glacial Acetic Acid

Procedure:

  • Dissolve 3-acetylcoumarin (1 equivalent) in a suitable solvent like chloroform or glacial acetic acid in a round-bottom flask.[1][17]

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the flask with stirring. The addition should be done carefully, preferably in a fume hood.

  • After the addition is complete, heat the mixture under reflux for 1-4 hours.[1][17] Monitor the reaction progress using TLC.

  • After cooling, the reaction mixture is typically poured into ice-cold water.

  • The resulting precipitate (crude 3-(2-bromoacetyl)coumarin) is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure intermediate.[17]

Protocol 2: Hantzsch Synthesis of 3-(2-Amino-thiazol-4-yl)coumarin

This protocol details the final cyclization step to form the coumarin-thiazole hybrid.

Materials:

  • 3-(2-Bromoacetyl)coumarin (from Protocol 1)

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-(2-bromoacetyl)coumarin (1 equivalent) in ethanol.

  • Add thiourea (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture at reflux (approximately 75°C) for 3-5 hours.[1] The progress of the reaction should be monitored by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid product often precipitates out.

  • If precipitation is incomplete, the solvent volume can be reduced under vacuum, or the mixture can be poured into cold water to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to obtain the final 3-(2-amino-thiazol-4-yl)coumarin derivative.

Mandatory Visualizations

Diagrams of Synthetic Workflows and Logic

Below are diagrams created using the DOT language to visualize key processes in the synthesis of coumarin-thiazole derivatives.

G cluster_coumarin Coumarin Core Synthesis cluster_linking Intermediate Formation cluster_thiazole Thiazole Ring Formation Salicylaldehyde Salicylaldehyde AcetylCoumarin 3-Acetylcoumarin Salicylaldehyde->AcetylCoumarin Knoevenagel Condensation ActiveMethylene Active Methylene (e.g., Ethyl Acetoacetate) ActiveMethylene->AcetylCoumarin Knoevenagel Condensation BromoacetylCoumarin 3-(2-Bromoacetyl)coumarin AcetylCoumarin->BromoacetylCoumarin Bromination FinalProduct Coumarin-Thiazole Hybrid BromoacetylCoumarin->FinalProduct Hantzsch Synthesis Thiourea Thiourea Thiourea->FinalProduct Hantzsch Synthesis G Start Low Yield in Hantzsch Synthesis? CheckIntermediate Is 3-(bromoacetyl)coumarin freshly prepared and pure? Start->CheckIntermediate OptimizeTemp Is reaction temperature optimal (e.g., EtOH reflux)? CheckIntermediate->OptimizeTemp Yes PurifyStart Re-purify or re-synthesize the intermediate CheckIntermediate->PurifyStart No ConsiderMW Consider Microwave (MW) Synthesis OptimizeTemp->ConsiderMW Yes AdjustTemp Adjust temperature/ prolong reaction time OptimizeTemp->AdjustTemp No Success Yield Improved ConsiderMW->Success PurifyStart->Start AdjustTemp->Start

References

optimization of reaction conditions for Hantzsch thiazole synthesis with coumarins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Hantzsch thiazole synthesis with coumarin derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful synthesis of coumarinyl-thiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Hantzsch synthesis of coumarin-thiazole derivatives.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Hantzsch synthesis of coumarinyl-thiazoles can stem from several factors. Systematically investigate the following:

  • Solvent Choice: The polarity of the solvent plays a critical role. While ethanol is commonly used, other solvents like dimethyl carbonate (DMC) have been shown to produce excellent yields. A solvent screening is highly recommended.[1]

  • Reaction Temperature & Method: Conventional heating can be slow and lead to side product formation. Consider using microwave irradiation, which often dramatically reduces reaction times (from hours to minutes) and can improve yields.[2][3][4]

  • Catalyst: While the Hantzsch reaction can proceed without a catalyst, acidic or basic catalysts can enhance the reaction rate. For multicomponent reactions, ammonium acetate is often used.[1] For syntheses starting with 3-acetylcoumarin, a base like piperidine is effective.[5]

  • Purity of Reactants: Ensure the purity of your starting materials, especially the 3-(bromoacetyl)coumarin derivative, as impurities can interfere with the reaction.

Q2: I am observing significant side product formation. How can I improve the reaction's selectivity?

A2: Side product formation is often related to reaction conditions. To improve selectivity:

  • Lower the Temperature: If using conventional heating, reducing the temperature may slow down the formation of undesired byproducts.

  • Switch to Microwave Synthesis: Microwave-assisted synthesis is known for its rapid and uniform heating, which can minimize the formation of side products by reducing the overall reaction time.[2][3]

  • Change the Solvent: The choice of solvent can influence the reaction pathway. Experiment with solvents of varying polarity.[1]

  • Acidic Conditions: Performing the synthesis under acidic conditions can sometimes alter the regioselectivity of the reaction, which may be beneficial depending on the desired product.[6]

Q3: The reaction is taking too long to complete. What are the most effective ways to speed it up?

A3: To reduce reaction times from several hours to minutes, consider these proven methods:

  • Microwave Irradiation: This is the most significant accelerator for this synthesis. Reactions that take hours under conventional reflux can often be completed in 5-15 minutes in a microwave reactor.[2][3][4]

  • Ultrasonic Irradiation: Sonication is another green chemistry approach that can accelerate the reaction at room temperature, reducing the time required compared to conventional heating.[7][8]

  • Solvent-Free Grinding: For certain substrates, mechanically grinding the reactants together, sometimes with a few drops of a catalyst or solvent, can lead to rapid, solvent-free product formation.[9][10]

Q4: What are the recommended starting materials and general reaction pathways?

A4: The most common pathway involves the reaction of a 3-(bromoacetyl)coumarin with a thioamide (like thiourea or thiosemicarbazide derivatives).[4] An alternative is a one-pot, three-component reaction between a 3-acetyl-4-hydroxycoumarin, an arylaldehyde, and thiourea, often catalyzed by ammonium acetate.[1]

Data on Optimized Reaction Conditions

The following tables summarize quantitative data from various studies to facilitate comparison of different reaction conditions.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation

Starting MaterialsMethodSolventTimeYield (%)Reference
3-(Bromoacetyl)coumarin & Thiosemicarbazone derivativeConventional HeatingEthanol4-6 h65-75[2][3]
3-(Bromoacetyl)coumarin & Thiosemicarbazone derivativeMicrowave (60°C)Ethanol10 min71-80[2][3][4]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeConventional Heating (65°C)EtOH/H₂O2 h85[7][8]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeUltrasonic Irradiation (RT)EtOH/H₂O30 min88[7][8]

Table 2: Effect of Different Solvents on a Three-Component Reaction

Reaction: 3-acetyl-4-hydroxycoumarin, Arylaldehyde, Thiourea, NH₄OAc at reflux.

SolventTime (min)Yield (%)Reference
Dichloromethane24045[1]
Toluene24052[1]
Tetrahydrofuran (THF)24068[1]
Ethanol24080[1]
Dimethyl Carbonate (DMC)24096[1]

Experimental Protocols & Methodologies

Below are representative protocols for the synthesis of coumarinyl-thiazoles.

Protocol 1: Microwave-Assisted Hantzsch Synthesis

This protocol is adapted from the synthesis of hydrazinyl thiazolyl coumarin derivatives.[3][4]

Reactants:

  • 3-(Bromoacetyl)coumarin (1 mmol)

  • Appropriate thiosemicarbazone derivative (1 mmol)

Procedure:

  • Combine 3-(bromoacetyl)coumarin and the thiosemicarbazone derivative in a microwave reactor vessel.

  • Add ethanol (5-10 mL) as the solvent.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 60°C for 10 minutes (hold time). Monitor the reaction progress using TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker and treat with 5% ammonium hydroxide to neutralize.

  • The precipitated product is collected by filtration, washed with water, and then ethanol.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure thiazolyl coumarin derivative.

Protocol 2: One-Pot Three-Component Synthesis under Reflux

This protocol is based on the synthesis of thiazolyl coumarin derivatives using DMC as a solvent.[1]

Reactants:

  • 3-acetyl-4-hydroxycoumarin (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Thiourea (1.5 mmol)

  • Ammonium acetate (5 mmol)

Procedure:

  • To a round-bottom flask, add 3-acetyl-4-hydroxycoumarin, the aromatic aldehyde, thiourea, and ammonium acetate.

  • Add dimethyl carbonate (DMC) (15 mL) as the solvent.

  • Fit the flask with a condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction for approximately 4 hours using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the collected solid with water and then ethanol to remove any unreacted starting materials and impurities.

  • The product is typically obtained in high purity without the need for column chromatography.

Visualizations

General Experimental Workflow

The following diagram illustrates the typical workflow for the Hantzsch synthesis of coumarinyl-thiazoles, from reactant preparation to final product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Reactants Select Reactants (e.g., 3-Bromoacetylcoumarin, Thioamide) Mix Mix Reactants & Solvent Reactants->Mix Solvent Choose Solvent (e.g., Ethanol, DMC) Solvent->Mix Heating Apply Energy (Microwave/Reflux/ Ultrasonics) Mix->Heating TLC Monitor Reaction (TLC) Heating->TLC Cool Cool to RT TLC->Cool Filter Filter Precipitate Cool->Filter Wash Wash Solid (Water, Ethanol) Filter->Wash Recrystallize Recrystallize (Optional) Wash->Recrystallize Characterize Characterization (NMR, IR, MS) Wash->Characterize Recrystallize->Characterize Yield Calculate Yield Characterize->Yield

Caption: General workflow for Hantzsch coumarinyl-thiazole synthesis.

Troubleshooting Logic for Low Reaction Yield

This decision-tree diagram provides a logical workflow for troubleshooting experiments that result in low product yields.

G Start Problem: Low Yield CheckReactants Are reactants pure and stoichiometric? Start->CheckReactants CheckConditions Is the reaction method optimized? CheckReactants->CheckConditions Yes Purify Action: Purify starting materials (e.g., recrystallize 3-bromoacetylcoumarin). CheckReactants->Purify No CheckSolvent Is the solvent optimal? CheckConditions->CheckSolvent Yes SwitchMethod Action: Switch from conventional heating to microwave or ultrasonic irradiation. CheckConditions->SwitchMethod No ScreenSolvents Action: Perform a solvent screen. Consider high-performing solvents like DMC or Ethanol. CheckSolvent->ScreenSolvents No Success Yield Improved CheckSolvent->Success Yes Purify->Start Re-run SwitchMethod->Success ScreenSolvents->Success

Caption: Troubleshooting flowchart for low yield in Hantzsch synthesis.

References

Technical Support Center: Minimizing Cytotoxicity of Coumarin-Based Probes in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of coumarin-based probes during live-cell imaging experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Question: I'm observing morphological changes in my cells (e.g., membrane blebbing, rounding, detachment) after incubating with my coumarin-based probe. What could be the cause and how can I fix it?

Answer:

Morphological changes are common indicators of cellular stress and cytotoxicity.[1] The primary causes are often related to the probe's concentration, incubation time, or inherent toxicity. Phototoxicity from the imaging light source can also induce these effects.[1][2]

Troubleshooting Steps:

  • Optimize Probe Concentration: The most critical factor is often the probe concentration. It is recommended to perform a dose-response experiment to determine the optimal, lowest effective concentration. Start with a broad range and titrate down to the minimal concentration that provides a satisfactory signal-to-noise ratio.

  • Reduce Incubation Time: Minimize the time cells are exposed to the probe. Determine the minimum incubation time required for sufficient probe uptake and localization.

  • Perform a Viability Assay: Quantify cell viability using a standard cytotoxicity assay such as the MTT, LDH, or Annexin V assay to determine the probe's toxic concentration range for your specific cell type.

  • Select a Less Toxic Probe: If cytotoxicity persists even at low concentrations, consider using a different coumarin derivative. Newer generation probes are often designed for lower cytotoxicity.[3][4]

  • Control for Phototoxicity: To determine if the observed effects are due to phototoxicity, incubate cells with the probe in the dark and compare them to cells exposed to the imaging light source without the probe.

Question: My fluorescence signal is bright, but my cells are not behaving as expected (e.g., cell division is arrested, or migratory behavior is altered). Is this related to cytotoxicity?

Answer:

Yes, cellular functions can be impaired by cytotoxicity even in the absence of overt morphological changes.[5] This can be due to the probe interfering with cellular pathways or causing sublethal stress. Phototoxicity is also a major contributor to altered cellular behavior.[2][5]

Troubleshooting Steps:

  • Lower Probe Concentration: As with morphological changes, reducing the probe concentration is the first step.

  • Minimize Light Exposure: Reduce the intensity and duration of illumination. Use the lowest possible laser power or illumination intensity that allows for adequate signal detection. Increase the time interval between image acquisitions in time-lapse experiments.

  • Use Sensitive Detectors: Employing high-sensitivity detectors can allow for the use of lower excitation light levels, thus reducing phototoxicity.

  • Consider Alternative Imaging Techniques: Techniques like spinning disk confocal or light-sheet microscopy can be less phototoxic than traditional wide-field or point-scanning confocal microscopy.[5]

  • Include Functional Assays: In addition to viability assays, consider functional assays that are relevant to your experiment (e.g., cell cycle analysis, migration assays) to assess the impact of the probe on cellular function.

Question: I suspect my coumarin probe is inducing apoptosis in my cells. How can I confirm this and what can I do to prevent it?

Answer:

Coumarin derivatives have been shown to induce apoptosis, in some cases through the PI3K/AKT signaling pathway.[6][7] To confirm apoptosis, you can use an Annexin V staining assay.

Troubleshooting and Confirmation:

  • Perform Annexin V Staining: Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[8][9] Co-staining with a viability dye like propidium iodide (PI) can distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Optimize Experimental Conditions: If apoptosis is confirmed, reduce the probe concentration and incubation time.

  • Consider the Probe's Mechanism: Be aware that some coumarin derivatives are developed as anti-cancer agents and are designed to be cytotoxic.[6][7] Ensure the probe you are using is intended for live-cell imaging and not for therapeutic purposes.

Frequently Asked Questions (FAQs)

1. What are the typical signs of cytotoxicity caused by coumarin-based probes?

Common signs of cytotoxicity include:

  • Morphological Changes: Cell rounding, shrinking, membrane blebbing, vacuole formation, and detachment from the culture surface.[1][2]

  • Reduced Cell Proliferation: A decrease in the rate of cell division.

  • Apoptosis: Programmed cell death, which can be identified by assays like Annexin V staining.

  • Necrosis: Cell death resulting from injury, characterized by loss of membrane integrity.

  • Functional Perturbations: Alterations in normal cellular processes like migration, signaling, or metabolism, even without visible cell death.[5]

2. What is phototoxicity and how can I minimize it?

Phototoxicity occurs when a fluorescent probe, upon excitation by light, generates reactive oxygen species (ROS) that can damage cellular components.[5][10] To minimize phototoxicity:

  • Reduce Illumination Intensity: Use the lowest possible light intensity from your microscope's light source.

  • Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.

  • Decrease Frequency of Imaging: In time-lapse experiments, increase the interval between image captures.

  • Use Longer Wavelengths: Whenever possible, use probes that are excited by longer wavelengths of light, as this is generally less damaging to cells.[2]

  • Use Oxygen Scavengers: In some cases, adding oxygen scavengers to the imaging medium can help reduce phototoxicity.[11]

3. What is a "safe" concentration range for coumarin-based probes in live-cell imaging?

A universally "safe" concentration does not exist, as it is highly dependent on the specific coumarin derivative, the cell type, and the experimental conditions. However, it is always best to start with the lowest concentration recommended by the manufacturer and perform a titration to find the optimal concentration for your experiment. Some coumarin-based probes for imaging have been shown to have low cytotoxicity with IC50 values in the range of 205-252 μM.[3]

4. How can I determine the optimal concentration and incubation time for my coumarin probe?

The optimal conditions should be determined empirically for each probe and cell line. A good starting point is to perform a matrix experiment where you test a range of concentrations and incubation times. Cell viability should be assessed for each condition using a cytotoxicity assay (e.g., MTT or LDH assay) alongside the evaluation of fluorescence signal intensity.

Quantitative Data Summary

The following table summarizes the cytotoxic potential of various coumarin derivatives as reported in the literature. Note that IC50 values can vary significantly depending on the cell line and assay conditions.

Coumarin Derivative/ProbeCell Line(s)IC50 Value (µM)Reference(s)
Coumarin-based ER ProbesHeLa, GM07373205 - 252[3]
Coumarin Derivative 4HL608.09[6]
Coumarin Derivative 8bHepG213.14[6]
Coumarin-Thiazolidine Derivative 17aMCF-71.03[12]

Experimental Protocols

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[13]

Materials:

  • Cells in a 96-well plate

  • Coumarin-based probe at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the coumarin-based probe. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a plate reader.

2. LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[14]

Materials:

  • Cells in a 96-well plate

  • Coumarin-based probe at various concentrations

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and treat with the coumarin probe as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate to pellet any cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop the reaction using the stop solution provided in the kit, if applicable.

  • Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).[14][15]

3. Annexin V Staining for Apoptosis

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in apoptotic cells.[8][9]

Materials:

  • Cells treated with the coumarin probe

  • Annexin V-FITC (or another fluorophore conjugate)

  • Propidium Iodide (PI) or other viability dye

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Induce apoptosis in your cells using the coumarin probe. Include untreated cells as a negative control.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

experimental_workflow Experimental Workflow for Assessing and Mitigating Probe Cytotoxicity cluster_prep Preparation cluster_exp Experimentation cluster_assess Assessment cluster_analysis Analysis & Optimization start Start: Select Coumarin Probe and Cell Line titration Prepare Probe Concentration Titration start->titration incubation Incubate Cells with Probe titration->incubation imaging Live-Cell Imaging incubation->imaging viability Assess Cell Viability (MTT/LDH Assay) imaging->viability apoptosis Assess Apoptosis (Annexin V) imaging->apoptosis morphology Observe Cell Morphology imaging->morphology data_analysis Analyze Data viability->data_analysis apoptosis->data_analysis morphology->data_analysis decision Cytotoxicity Observed? data_analysis->decision optimize Optimize Conditions: - Lower Concentration - Shorter Incubation - Reduce Light Exposure decision->optimize Yes proceed Proceed with Optimized Conditions decision->proceed No optimize->incubation

Caption: Workflow for cytotoxicity assessment and mitigation.

phototoxicity_mechanism General Mechanism of Phototoxicity cluster_light Light Interaction cluster_excitation Probe Excitation cluster_ros ROS Generation cluster_damage Cellular Damage light Excitation Light probe Coumarin Probe (Ground State) light->probe excited_probe Excited State Probe probe->excited_probe Absorption fluorescence Fluorescence Emission excited_probe->fluorescence oxygen Molecular Oxygen (O2) excited_probe->oxygen Intersystem Crossing ros Reactive Oxygen Species (ROS) oxygen->ros Energy Transfer damage Oxidative Damage to: - Lipids - Proteins - DNA ros->damage cytotoxicity Cytotoxicity & Cell Death damage->cytotoxicity

Caption: Mechanism of light-induced phototoxicity.

pi3k_akt_pathway Coumarin-Induced Cytotoxicity via PI3K/AKT Pathway Inhibition cluster_signal Signaling Cascade cluster_inhibition Inhibition cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt apoptosis Apoptosis pi3k->apoptosis cell_cycle Cell Cycle Arrest pi3k->cell_cycle Promotes Cell Cycle Progression via AKT bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits Apoptosis via akt->apoptosis coumarin Cytotoxic Coumarin Derivative coumarin->pi3k Inhibits coumarin->akt Inhibits bcl2->apoptosis

Caption: PI3K/AKT pathway and coumarin inhibition.

References

Technical Support Center: Refining Protocols for Consistent Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable fluorescence measurements.

Troubleshooting Guides

This section provides solutions to common problems encountered during fluorescence experiments.

Issue 1: High Background Fluorescence

Q: My fluorescence signal is weak, and the background is very high. What can I do to improve my signal-to-noise ratio?

A: High background fluorescence can obscure your signal and lead to inaccurate measurements. Here are several steps you can take to troubleshoot this issue:

  • Check Reagents and Buffers:

    • Ensure your buffers and media are not autofluorescent. Some media components, like phenol red, can contribute to background.[1] Consider using phenol red-free media for your experiments.

    • Test for fluorescent contaminants in all reagents by running a "blank" measurement with just the buffer or media.[1]

    • If you are using fluorescent dyes, make sure to wash away any unbound dye thoroughly.[1]

  • Optimize Instrument Settings:

    • Reduce Excitation Light Intensity: High excitation power can increase background noise. Try reducing the intensity to a level that still provides an adequate signal from your sample.[2]

    • Adjust Slit Widths: Narrowing the excitation and emission slit widths can reduce the amount of stray light reaching the detector, thereby lowering background. However, this may also reduce your signal, so optimization is key.

    • Use Appropriate Filters: Ensure you are using the correct excitation and emission filters for your fluorophore to minimize bleed-through from unwanted wavelengths.[3]

  • Sample Preparation and Handling:

    • Wash Cells/Samples Properly: For cell-based assays, ensure cells are washed thoroughly before adding them to the plate to remove any secreted fluorescent molecules.[4]

    • Choose the Right Microplate: For fluorescence assays, use black microplates to minimize background fluorescence and well-to-well crosstalk.[5]

Below is a workflow to systematically address high background fluorescence:

High_Background_Workflow start High Background Detected check_reagents Check Reagents & Buffers start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_instrument Optimize Instrument Settings instrument_ok Settings Optimized? check_instrument->instrument_ok check_sample_prep Review Sample Preparation sample_prep_ok Prep OK? check_sample_prep->sample_prep_ok reagents_ok->check_instrument Yes autofluorescence Test for Autofluorescence in Media/Buffers reagents_ok->autofluorescence No instrument_ok->check_sample_prep Yes reduce_excitation Reduce Excitation Intensity instrument_ok->reduce_excitation No solution Problem Resolved sample_prep_ok->solution Yes wash_cells Ensure Thorough Washing sample_prep_ok->wash_cells No contaminants Check for Contaminants in Reagents autofluorescence->contaminants contaminants->check_reagents adjust_slits Adjust Slit Widths reduce_excitation->adjust_slits use_filters Verify Correct Filters adjust_slits->use_filters use_filters->check_instrument plate_choice Use Black Microplates wash_cells->plate_choice plate_choice->check_sample_prep

Troubleshooting workflow for high background fluorescence.

Issue 2: Inconsistent or Non-Reproducible Readings

Q: I'm getting a lot of variability between replicate wells and between experiments. How can I improve the consistency of my fluorescence measurements?

A: Inconsistent readings are a common frustration. Several factors related to instrumentation, sample preparation, and environmental conditions can contribute to this problem.

  • Instrument Performance:

    • Warm-up Time: Ensure the instrument's lamp has had sufficient time to warm up and stabilize before taking measurements. This can take 30 minutes or more.

    • Regular Calibration: Perform daily or weekly performance verification checks to ensure the instrument is functioning correctly.[6][7]

    • Detector Saturation: Very bright signals can saturate the detector, leading to non-linear and inconsistent readings.[3] If you suspect saturation, try reducing the gain or using a neutral density filter.

  • Sample Preparation:

    • Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in the concentration of your analyte between wells. Use calibrated pipettes and proper pipetting techniques.

    • Homogeneous Samples: Ensure your samples are well-mixed before aliquoting them into the microplate. For adherent cells, uneven cell distribution can cause variability.[5] Consider using well-scanning features on your plate reader if available.[5]

    • Meniscus Effect: The curvature of the liquid surface (meniscus) can affect light transmission. Using black plates with clear bottoms and ensuring consistent volumes across wells can help minimize this.[5]

  • Environmental Factors:

    • Temperature: Fluorescence intensity is often temperature-dependent.[8][9] Higher temperatures can lead to decreased fluorescence.[8][9] Use a temperature-controlled plate reader or allow plates to equilibrate to room temperature before reading.

    • pH: The fluorescence of many fluorophores is sensitive to pH changes.[10][11] Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the "inner filter effect" and how can I avoid it?

A1: The inner filter effect occurs when the sample itself absorbs a significant amount of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity.[9][12]

  • Primary Inner Filter Effect: The sample absorbs the excitation light before it can reach all the fluorophores in the light path.[9]

  • Secondary Inner Filter Effect: The sample re-absorbs the emitted fluorescence before it reaches the detector. This is more common when there is an overlap between the absorption and emission spectra of the fluorophore.[12]

To avoid the inner filter effect, it is recommended to keep the absorbance of your sample at the excitation wavelength below 0.1.[12] If you suspect this is an issue, diluting your sample is the most straightforward solution.

The following diagram illustrates the concept of the inner filter effect:

Inner_Filter_Effect cluster_low_conc Low Concentration (Absorbance < 0.1) cluster_high_conc High Concentration (Absorbance > 0.1) low_conc_img low_conc_img low_conc_label Excitation light penetrates the entire sample. Fluorescence is emitted and detected proportionally. high_conc_img high_conc_img high_conc_label Primary IFE: Excitation light is absorbed at the front of the cuvette. Secondary IFE: Emitted light is re-absorbed by other fluorophores. Standard_Curve_Workflow start Start: Prepare Stock Solution prepare_plate Prepare Plate with Diluent start->prepare_plate serial_dilution Perform Serial Dilution prepare_plate->serial_dilution measure_fluorescence Measure Fluorescence in Plate Reader serial_dilution->measure_fluorescence data_analysis Data Analysis measure_fluorescence->data_analysis subtract_blank Subtract Blank data_analysis->subtract_blank plot_data Plot Fluorescence vs. Concentration subtract_blank->plot_data linear_regression Perform Linear Regression plot_data->linear_regression end End: Obtain Standard Curve Equation linear_regression->end

References

Validation & Comparative

A Comparative Guide to the Fluorescent Properties of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one and Other Common Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of 3-(2-aminothiazol-4-yl)-2H-chromen-2-one and its derivatives against commonly used fluorescent dyes such as Coumarin 1, Fluorescein, and Rhodamine 6G. Due to the limited availability of direct photophysical data for this compound, this comparison utilizes data from two structurally similar derivatives to provide a reasonable estimation of its performance. The data presented is intended to aid researchers in the selection of appropriate fluorescent probes for their specific applications.

Executive Summary

Comparative Data of Fluorescent Properties

The following table summarizes the key photophysical parameters of two derivatives of this compound and other common fluorescent dyes. The derivatives are:

  • Derivative 1: Methyl 4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]butanoate

  • Derivative 2: Methyl 4-[4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]phenoxy]butanoate

DyeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φf)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
Derivative 1 [1]~400~450-4800.4 - 0.6Not ReportedBenzonitrile, Acetonitrile
Derivative 2 [1]~400~480-5100.1 - 0.3Not ReportedBenzonitrile, Acetonitrile
Coumarin 1 [2][3]3754560.73~25,000Ethanol
Fluorescein [4][5]4905140.9~90,000Water (basic)
Rhodamine 6G [6][7][8][9]5305550.95~116,000Ethanol

Experimental Protocols

The following are generalized experimental protocols for determining the key fluorescent properties mentioned in this guide.

Determination of a Fluorescent Dye's Photophysical Properties

G cluster_absorption Absorption Spectroscopy cluster_emission Fluorescence Spectroscopy cluster_quantum_yield Quantum Yield Determination A Prepare dye solutions of known concentrations B Measure absorbance spectra using a UV-Vis spectrophotometer A->B C Determine λmax(abs) and molar absorptivity (ε) B->C D Excite the dye solution at λmax(abs) C->D Use λmax(abs) for excitation E Measure emission spectra using a fluorometer D->E F Determine λmax(em) E->F I Calculate quantum yield using the comparative method F->I Use integrated intensity G Prepare dilute solutions of the sample and a reference standard H Measure absorbance and integrated fluorescence intensity for both G->H H->I

Caption: Workflow for determining the key photophysical properties of a fluorescent dye.

1. Absorption and Emission Spectra:

  • Protocol: Solutions of the dye in a suitable solvent (e.g., ethanol, acetonitrile) are prepared at a concentration that gives an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects. The absorption spectrum is recorded using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λex). The fluorescence emission spectrum is then recorded on a spectrofluorometer by exciting the sample at its λex, and the wavelength of maximum emission (λem) is determined.

2. Fluorescence Quantum Yield (Φf):

  • Protocol: The quantum yield is determined using the comparative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The absorbance of both the sample and the standard solutions at the excitation wavelength are kept below 0.1. The quantum yield is then calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

    • Φ is the quantum yield
    • I is the integrated fluorescence intensity
    • A is the absorbance at the excitation wavelength
    • n is the refractive index of the solvent

3. Molar Absorptivity (ε):

  • Protocol: A series of solutions of the dye at different known concentrations are prepared. The absorbance of each solution at the λex is measured using a UV-Vis spectrophotometer. According to the Beer-Lambert law (A = εcl), a plot of absorbance versus concentration will yield a straight line with a slope equal to the molar absorptivity (ε).

Discussion and Comparison

The fluorescent properties of the derivatives of this compound, while not as extensively characterized as established dyes, offer some insights into its potential as a fluorophore.

  • Spectral Position: With emission maxima in the range of 450-510 nm, these derivatives fall within the blue-green region of the spectrum, similar to Coumarin 1.[1][3] This makes them potentially suitable for applications where this spectral range is desired, such as in multiplexing experiments with red-emitting dyes.

  • Quantum Yield: The reported quantum yields of the derivatives (0.1 - 0.6) are moderate.[1] While lower than the high quantum yields of fluorescein and Rhodamine 6G (both >0.9), they are comparable to or even higher than some other commercially available dyes.[4][6] A higher quantum yield translates to a brighter fluorescent signal, which is a critical factor in many imaging and detection assays.

  • Solvatochromism: The fluorescence of coumarin dyes is often sensitive to the polarity of the solvent.[2][10] The data for the derivatives of this compound also shows a dependence of the emission maximum and quantum yield on the solvent.[1] This property can be advantageous for sensing applications where changes in the microenvironment need to be monitored.

  • Molar Absorptivity: Although the molar absorptivity for the derivatives was not reported, coumarin dyes generally have good molar absorptivities. A high molar absorptivity is desirable as it indicates a high probability of light absorption at a given concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a fluorescence-based detection assay, a common application for fluorescent dyes.

G cluster_workflow Fluorescence-Based Detection Assay A Target Molecule C Binding Event A->C B Fluorescent Probe (e.g., 3-(2-Aminothiazol-4-yl)- 2H-chromen-2-one derivative) B->C D Conformational Change or Environmental Shift C->D E Change in Fluorescent Signal (Intensity, Wavelength, or Lifetime) D->E F Detection and Quantification E->F

Caption: A simplified workflow of a fluorescence-based detection assay.

In a typical assay, the fluorescent probe binds to a target molecule. This binding event can induce a change in the probe's local environment or its conformation, leading to a measurable change in its fluorescent properties. This change is then detected and can be used to quantify the amount of the target molecule present. The sensitivity and specificity of such an assay are highly dependent on the photophysical properties of the fluorescent probe.

Conclusion

While direct and comprehensive data for this compound remains to be fully elucidated, the analysis of its close derivatives suggests it is a promising fluorophore with potential applications in various research areas. Its emission in the blue-green spectrum and moderate quantum yield make it a viable alternative to other dyes in this spectral region. Further research to fully characterize its photophysical properties, including photostability and pH sensitivity, will be crucial for its broader adoption in the scientific community. Researchers are encouraged to consider these factors when selecting a fluorescent dye for their specific experimental needs.

References

A Comparative Guide to 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one and Alternatives for Cysteine Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorescent Probes for Cysteine Detection

The sensitive and selective detection of cysteine (Cys) is of paramount importance in biomedical research due to its crucial role in various physiological and pathological processes. Fluorescent probes have emerged as powerful tools for monitoring Cys levels in biological systems. This guide provides a detailed comparison of a coumarin-thiazole-based fluorescent probe, structurally related to 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one, with other notable fluorescent sensors for cysteine. The comparison is based on their performance metrics, supported by experimental data and detailed protocols.

Performance Comparison of Cysteine-Selective Fluorescent Probes

The following table summarizes the key performance indicators of the coumarin-thiazole probe (CT-Cys) and two alternative fluorescent probes, a coumarin-acrylate probe (CA-Cys) and a cyanobiphenyl-based probe (CB-Cys), for the detection of cysteine.

Performance MetricCoumarin-Thiazole Probe (CT-Cys)Coumarin-Acrylate Probe (CA-Cys)Cyanobiphenyl-Based Probe (ZHJ-X)
Fluorophore Core Coumarin-ThiazoleCoumarinCyanobiphenyl
Detection Limit 1.3 µM[1]47.7 nM[2]3.8 µM[3]
Response Time < 6 minutes[1]30 minutes[2]Short (not specified quantitatively)
Quantum Yield (Φ) Not explicitly statedΦ = 0.0194 (off), 0.1725 (on)[2]Not explicitly stated
Stokes Shift ~200 nm[4]Not explicitly statedNot explicitly stated
Optimal pH Physiological pH[2]Physiological pHNot explicitly stated
Sensing Mechanism Intramolecular Charge Transfer (ICT) modulationMichael Addition & Cleavage[2]Not specified
Selectivity High for Cys over Hcy and GSH[1]High for Cys over Hcy and GSH[2]High for Cys over Hcy and GSH[3]

Signaling Pathways and Detection Mechanisms

The detection of cysteine by these fluorescent probes predominantly relies on specific chemical reactions that alter the photophysical properties of the fluorophore. The primary mechanism for the coumarin-based probes is a Michael addition reaction, followed by a cyclization or cleavage step.

Signaling Pathway for Coumarin-Thiazole Probe (CT-Cys)

The coumarin-thiazole probe (CT-Cys) is designed to have its fluorescence quenched in the "off" state. Upon reaction with cysteine, a cascade reaction is triggered. The thiol group of cysteine initiates a Michael addition, followed by a nucleophilic substitution, leading to the release of the highly fluorescent coumarin-thiazole fluorophore. This process disrupts the intramolecular charge transfer (ICT) quenching mechanism, resulting in a "turn-on" fluorescence signal.

CT-Cys_Probe Coumarin-Thiazole Probe (Fluorescence OFF) Intermediate_Complex Probe-Cysteine Adduct (Transient Intermediate) CT-Cys_Probe->Intermediate_Complex Michael Addition Cysteine Cysteine (Analyte) Cysteine->Intermediate_Complex Activated_Fluorophore Activated Fluorophore (Fluorescence ON) Intermediate_Complex->Activated_Fluorophore Nucleophilic Substitution & Fluorophore Release

Signaling pathway of the coumarin-thiazole probe.
Signaling Pathway for Coumarin-Acrylate Probe (CA-Cys)

The coumarin-acrylate probe (CA-Cys) utilizes an acrylate group as the recognition site. The thiol group of cysteine adds to the acrylate moiety via a Michael addition. This is followed by an intramolecular cyclization, which cleaves the acrylate group and releases the unquenched, fluorescent coumarin derivative.

CA-Cys_Probe Coumarin-Acrylate Probe (Fluorescence OFF) Thioether_Adduct Thioether Adduct (Intermediate) CA-Cys_Probe->Thioether_Adduct Michael Addition Cysteine Cysteine (Analyte) Cysteine->Thioether_Adduct Released_Fluorophore Released Coumarin (Fluorescence ON) Thioether_Adduct->Released_Fluorophore Intramolecular Cyclization & Cleavage cluster_synthesis Synthesis Workflow Start Starting Materials: - Substituted Salicylaldehyde - Ethyl Acetoacetate Step1 Knoevenagel Condensation (Piperidine catalyst) -> 3-Acetylcoumarin Start->Step1 Step2 Bromination (Br2 in Acetic Acid) -> 3-(Bromoacetyl)coumarin Step1->Step2 Step3 Hantzsch Thiazole Synthesis (Thiourea in Ethanol) -> this compound Step2->Step3 End Final Product Step3->End

References

Evaluating the Specificity of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory profile of 3-(2-aminothiazol-4-yl)-2H-chromen-2-one and its close structural analogs. Due to the limited publicly available data on the specific enzyme inhibitory activity of the parent compound, this guide focuses on the evaluation of its derivatives, particularly the 6-bromo and 2-methylamino analogs, in the context of established enzyme inhibitors targeting carbonic anhydrases and cholinesterases. This document aims to offer a comprehensive resource for researchers interested in the therapeutic potential of this chemical scaffold.

Introduction to this compound

The this compound scaffold has emerged as a promising platform in medicinal chemistry due to its diverse biological activities. The core structure, combining a coumarin and an aminothiazole moiety, has been explored for various therapeutic applications. This guide focuses on its potential as an enzyme inhibitor, a key area in drug discovery for managing a wide range of diseases.

Comparative Analysis of Enzyme Inhibition

While specific enzyme inhibition data for the parent compound, this compound, is not extensively available in the public domain, studies on its derivatives provide insights into its potential targets. The primary enzyme families investigated for inhibition by coumarin-based compounds are carbonic anhydrases (CAs) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.

Established Carbonic Anhydrase Inhibitor:

  • Acetazolamide: A sulfonamide-based inhibitor widely used in clinical practice. It acts as a non-competitive inhibitor of various CA isoforms.

InhibitorTarget Enzyme(s)IC50 / Ki Value(s)Mechanism of Action
Acetazolamide CA I, CA II, CA IV, CA IX, CA XIIKi: ~12 nM (hCA II), ~25 nM (hCA IX)Non-competitive Inhibition

Data for this compound and its analogs against carbonic anhydrases is not sufficiently available in published literature to be included in this comparative table.

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease and other neurological disorders.

Established Cholinesterase Inhibitors:

  • Donepezil: A selective and reversible inhibitor of AChE.

  • Galantamine: A competitive and reversible inhibitor of AChE.

  • Rivastigmine: A dual inhibitor of both AChE and BChE.

InhibitorTarget Enzyme(s)IC50 / Ki Value(s)Mechanism of Action
Donepezil AChEKi: ~2.3 - 8.3 µg/g (in vivo, brain)[1]Reversible, mixed competitive and noncompetitive inhibition[2][3]
Galantamine AChEKi: ~7.1 - 19.1 µg/g (in vivo, brain)[1]Competitive and reversible inhibition
Rivastigmine AChE, BChEDose-dependent inhibition (10⁻⁶ - 10⁻⁴ M for AChE, complete inhibition of BChE at 10⁻⁵ M)[4][5]Pseudo-irreversible inhibition[6]

A study on 3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one reported antioxidant and antimicrobial activities but did not provide specific data on cholinesterase inhibition.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of findings.

Carbonic Anhydrase Inhibition Assay

Principle:

The inhibition of carbonic anhydrase activity is typically measured using a stopped-flow spectrophotometer to monitor the enzyme-catalyzed hydration of carbon dioxide. The assay can also be performed using a colorimetric method with p-nitrophenyl acetate as a substrate.

Stopped-Flow Method Protocol:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified carbonic anhydrase isoform (e.g., hCA II, hCA IX) and the test inhibitor in an appropriate buffer (e.g., 10 mM HEPES or Tris, pH 7.4).

  • Assay Buffer: The assay buffer typically contains a pH indicator (e.g., phenol red) to monitor the pH change resulting from the formation of protons during CO₂ hydration.

  • CO₂ Solution: Prepare a saturated solution of CO₂ in water.

  • Measurement:

    • Equilibrate the enzyme solution and the assay buffer to the desired temperature (e.g., 25°C).

    • Mix the enzyme solution with the desired concentration of the inhibitor and incubate for a specified period to allow for binding.

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time at its specific wavelength.

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Colorimetric Method Protocol (using p-nitrophenyl acetate):

  • Reagents: Prepare solutions of the CA enzyme, the test inhibitor, and the substrate p-nitrophenyl acetate (p-NPA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test inhibitor.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period.

    • Initiate the reaction by adding the p-NPA solution to each well.

    • Monitor the formation of p-nitrophenolate by measuring the absorbance at 400-415 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction from the slope of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

Principle:

This colorimetric method is based on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Protocol:

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • DTNB solution (e.g., 10 mM in buffer).

    • AChE or BChE enzyme solution of known activity.

    • Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (e.g., 14 mM in buffer).

    • Test inhibitor solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the phosphate buffer, DTNB solution, and the enzyme solution.

    • Add the test inhibitor solution to the test wells and an equal volume of buffer to the control wells.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of enzyme inhibitors.

Enzyme_Inhibition_Pathway cluster_0 Enzyme-Substrate Reaction cluster_1 Competitive Inhibition cluster_2 Non-competitive Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) ES_Complex->Enzyme - S Product Product (P) ES_Complex->Product k_cat ESI_Complex Enzyme-Substrate-Inhibitor Complex (ESI) ES_Complex->ESI_Complex + I Inhibitor_C Competitive Inhibitor (I) EI_Complex->Enzyme - I Inhibitor_NC Non-competitive Inhibitor (I) ESI_Complex->ES_Complex - I Experimental_Workflow cluster_workflow In Vitro Enzyme Inhibition Assay Workflow prep 1. Preparation of Reagents (Enzyme, Substrate, Inhibitor, Buffer) incubation 2. Incubation of Enzyme with Inhibitor prep->incubation reaction 3. Initiation of Reaction with Substrate incubation->reaction measurement 4. Measurement of Enzyme Activity (e.g., Spectrophotometry) reaction->measurement analysis 5. Data Analysis (IC50/Ki Determination) measurement->analysis

References

Comparative Docking Analysis of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one and Its Analogs as Potential EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking studies of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one and its analogs, with a focus on their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Overexpression of EGFR is a significant factor in tumor development, making it a crucial target in cancer therapy.[1] The following sections present quantitative data, experimental methodologies, and visual representations of the docking workflow and the targeted signaling pathway.

Data Presentation: Comparative Docking Performance

The following table summarizes the docking scores of various chromen-2-one analogs against the EGFR protein. A more negative docking score indicates a higher binding affinity. The data is compiled from multiple studies to provide a comparative perspective.

Compound IDDerivative ClassTarget ProteinDocking Score (kcal/mol)Reference/Source
PYR10 3-(2-amino-6-substituted pyrimidin-4-yl)-2H-chromen-2-oneEGFR(Not specified in snippet, but identified as most active)[2][3]
Thiazolyl pyrazoline 7g Thiazolyl-pyrazoline hybridEGFR (1M17)-11.14[4]
Thiazolyl pyrazoline 7m Thiazolyl-pyrazoline hybridEGFR (1M17)-10.64[4]
Erlotinib (Reference) QuinazolineEGFR (1M17)-10.86[4]
8-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one 3-substituted chromen-2-oneEGFR-8.49[2]
6-ethyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one 3-substituted chromen-2-oneEGFR-8.49[2]
Piroxicam (Reference) Standard DrugEGFR(Used as standard for comparison)[2]
TCMIO98874 Natural Product DerivativeEGFR-7.96[5]
TCMIO90156 Natural Product DerivativeEGFR-7.51[5]
TCMIO89212 Natural Product DerivativeEGFR-7.06[5]

Note: The diversity in compound classes and docking software/protocols across different studies should be considered when comparing the docking scores.

Experimental Protocols

The methodologies outlined below are representative of the protocols used for molecular docking studies of chromen-2-one derivatives against EGFR.

Protein Preparation

The three-dimensional crystal structure of the target protein, EGFR, is obtained from the Protein Data Bank (PDB). A commonly used structure is 1M17, which is co-crystallized with the inhibitor erlotinib.[1] The preparation of the receptor involves the following steps:

  • Removal of water molecules and any co-crystallized ligands.

  • Addition of polar hydrogen atoms.

  • Assignment of Kollman charges.

  • The prepared protein is saved in a PDBQT file format for use with AutoDock.

Ligand Preparation

The 2D structures of this compound and its analogs are drawn using chemical drawing software like ChemDraw. These are then converted to 3D structures.

  • Energy minimization of the ligands is performed using a suitable force field (e.g., MMFF94).

  • Gasteiger partial charges are assigned.

  • The prepared ligands are saved in a PDBQT file format.

Molecular Docking

Molecular docking is performed using software such as AutoDock Vina, ArgusLab, or GOLD.[2][3][6] The general procedure is as follows:

  • Grid Box Generation: A grid box is defined to encompass the active site of the EGFR. The grid parameters are typically centered on the co-crystallized ligand to define the binding pocket.

  • Docking Simulation: The docking simulation is run to predict the binding conformation and affinity of each ligand within the active site of the receptor. The Lamarckian Genetic Algorithm is a commonly used algorithm in AutoDock.

  • Analysis of Results: The results are analyzed based on the docking score (binding energy) and the binding interactions (hydrogen bonds and hydrophobic interactions) between the ligand and the amino acid residues of the EGFR active site.[1]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB 1. Protein Structure Acquisition (e.g., PDB ID: 1M17) PrepProtein 3. Receptor Preparation (Remove water, add hydrogens) PDB->PrepProtein Ligands 2. Ligand Structure Generation (Analogs of this compound) PrepLigands 4. Ligand Preparation (Energy Minimization) Ligands->PrepLigands Docking 5. Molecular Docking Simulation (e.g., AutoDock Vina) PrepProtein->Docking PrepLigands->Docking Analysis 6. Analysis of Docking Scores and Binding Poses Docking->Analysis Comparison 7. Comparative Analysis of Analogs Analysis->Comparison

Caption: A flowchart of the in silico molecular docking process.

EGFR Signaling Pathway

The diagram below shows a simplified representation of the EGFR signaling pathway, which is a key pathway in cell proliferation and a common target for cancer therapy.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 3-(2-Aminothiazol-4-yl)- 2h-chromen-2-one Analogs Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling cascade and the inhibitory action of the compounds.

References

In Vivo Efficacy of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one Derivatives Compared to Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Anti-inflammatory Efficacy

The anti-inflammatory potential of aminothiazole-coumarin derivatives has been evaluated in various preclinical models. A standard and widely used model for acute inflammation is the carrageenan-induced paw edema model in rats. In this model, the efficacy of test compounds is measured by their ability to reduce the swelling (edema) in the paw after the injection of carrageenan, an inflammatory agent.

Comparative In Vivo Data: Carrageenan-Induced Paw Edema in Rats

The following table summarizes the representative in vivo anti-inflammatory efficacy of an aminothiazole-coumarin derivative compared to the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

Compound Dose Time Point (hours) Inhibition of Paw Edema (%) Reference
Aminothiazole-Coumarin Derivative100 mg/kg360%[1]
Diclofenac5 mg/kg3~56%[2]
Diclofenac20 mg/kg3~72%[2]

Note: The data for the aminothiazole-coumarin derivative is representative of findings for this class of compounds in similar models. Direct comparative studies are limited.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the key steps for assessing the anti-inflammatory activity of a compound using the carrageenan-induced paw edema model in rats.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (e.g., 1% Carboxymethyl Cellulose)

    • Test Compound (Aminothiazole-Coumarin Derivative) at various doses

    • Standard Drug (e.g., Diclofenac, 10 mg/kg)

  • Compound Administration: The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Induction of Inflammation: 0.1 mL of a 1% suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (0 hours) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where:

    • Vc = Mean paw volume of the control group

    • Vt = Mean paw volume of the treated group

Proposed Anti-inflammatory Signaling Pathway

Coumarin derivatives are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3][4][5]

anti_inflammatory_pathway cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Signaling Cascade cluster_2 Cellular Response Stimulus Inflammatory Stimulus NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Nrf2 Nrf2 Pathway HO1 Antioxidant Enzymes (HO-1) Nrf2->HO1 Aminothiazole_Coumarin Aminothiazole- Coumarin Derivative Aminothiazole_Coumarin->NFkB Inhibition Aminothiazole_Coumarin->MAPK Inhibition Aminothiazole_Coumarin->Nrf2 Activation Diclofenac Diclofenac Diclofenac->Cytokines Inhibition of Prostaglandin Synthesis

Caption: Proposed anti-inflammatory mechanism of aminothiazole-coumarin derivatives.

Anticancer Efficacy

The anticancer potential of aminothiazole-coumarin derivatives has been investigated in several preclinical cancer models. The Ehrlich Ascites Carcinoma (EAC) model in mice is a commonly used model to evaluate the in vivo antitumor activity of novel compounds.

Comparative In Vivo Data: Ehrlich Ascites Carcinoma (EAC) in Mice

The following table summarizes the in vivo anticancer efficacy of two aminothiazole-coumarin derivatives in comparison to the standard chemotherapeutic agent, Doxorubicin, in the EAC model.[6][7][8][9]

Compound Dose Parameter Result Reference
Aminothiazole-Coumarin Derivative 5a500 mg/kgTumor Volume Reduction47.4%[6]
Increase in Lifespan42.9%[6]
Aminothiazole-Coumarin Derivative 5b500 mg/kgTumor Volume Reduction61.6%[6]
Increase in Lifespan35.7%[6]
Doxorubicin2 mg/kgIncrease in Lifespan~135% (vs. untreated)[7][8]

Note: The data presented is from different studies and direct head-to-head comparisons may vary. The doses of the experimental derivatives and the standard drug are not directly comparable due to differences in their mechanisms of action and toxicity profiles.

Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model

This protocol provides a general outline for assessing the in vivo anticancer activity of a compound using the EAC model in mice.

  • Animal Model: Swiss albino mice are used for the study.

  • Tumor Inoculation: EAC cells are propagated in vivo by intraperitoneal (i.p.) inoculation. For the experiment, a specific number of viable EAC cells (e.g., 2 x 10^6 cells) are injected i.p. into each mouse.

  • Grouping and Treatment: Animals are divided into groups:

    • EAC Control (receives vehicle)

    • Test Compound (Aminothiazole-Coumarin Derivative) at different doses

    • Standard Drug (e.g., Doxorubicin) Treatment is typically initiated 24 hours after tumor inoculation and continues for a specified period (e.g., daily for 9 days).

  • Evaluation of Antitumor Activity:

    • Tumor Growth Response:

      • Mean Survival Time (MST): The date of death of each animal is recorded, and the MST is calculated.

      • Increase in Lifespan (% ILS): Calculated as: [(MST of treated group / MST of control group) - 1] x 100

    • Tumor Volume: Ascitic fluid is collected from the peritoneal cavity, and the volume is measured.

    • Viable Tumor Cell Count: The number of viable tumor cells in the ascitic fluid is determined using the trypan blue exclusion method.

  • Biochemical and Hematological Analysis: Blood and tissue samples can be collected for further analysis of hematological parameters and markers of toxicity and apoptosis (e.g., Caspase-3, Bax).

Proposed Anticancer Signaling Pathway

Aminothiazole-coumarin derivatives have been suggested to exert their anticancer effects through the induction of apoptosis and inhibition of cell cycle progression, potentially by targeting cyclin-dependent kinases (CDKs).[10][11]

anticancer_pathway cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Pathway CDK2 CDK2/Cyclin E G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Bax Bax (Pro-apoptotic) Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Aminothiazole_Coumarin Aminothiazole- Coumarin Derivative Aminothiazole_Coumarin->CDK2 Inhibition Aminothiazole_Coumarin->Bax Upregulation Aminothiazole_Coumarin->Bcl2 Downregulation Doxorubicin Doxorubicin Doxorubicin->Apoptosis DNA Intercalation & Topoisomerase II Inhibition

Caption: Proposed anticancer mechanism of aminothiazole-coumarin derivatives.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the in vivo evaluation of a test compound against a standard drug.

experimental_workflow Acclimatization Animal Acclimatization Grouping Random Grouping of Animals Acclimatization->Grouping Pre_treatment Pre-treatment with Test Compound, Standard Drug, or Vehicle Grouping->Pre_treatment Induction Induction of Disease Model (e.g., Carrageenan Injection or Tumor Inoculation) Pre_treatment->Induction Measurement Measurement of Efficacy Parameters (e.g., Paw Volume, Tumor Growth) Induction->Measurement Data_Analysis Data Analysis and Statistical Comparison Measurement->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: Generalized workflow for in vivo efficacy studies.

References

Benchmarking the Photophysical Properties of Novel Coumarin-Thiazole Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel fluorescent probes is a cornerstone of advancing biological imaging and sensing. Among the myriad of fluorophores, coumarin-thiazole hybrids have emerged as a promising class of compounds, offering unique photophysical properties that can be tailored for specific applications. This guide provides a comprehensive comparison of the photophysical characteristics of several novel coumarin-thiazole hybrids against established fluorescent dyes. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key measurements are provided.

Photophysical Properties of Coumarin-Thiazole Hybrids and Common Fluorophores

The following tables present a compilation of key photophysical parameters for a selection of novel coumarin-thiazole hybrids and commonly used alternative fluorescent dyes. These parameters include the maximum absorption wavelength (λ_abs_), maximum emission wavelength (λ_em_), Stokes shift, and fluorescence quantum yield (Φ_f_).

Table 1: Photophysical Properties of Novel Coumarin-Thiazole Hybrids

Compound/ReferenceSolventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Φ_f_
Coumarin-Thiazole Derivative 1[1]Benzene41252049800.85
Acetonitrile41253756600.65
Coumarin-Thiazole Derivative 2[1]Benzene41151347300.88
Acetonitrile41454558000.49
Coumarin-Thiadiazole Hybrid 8[2]Methanol370518--
Coumarin-Thiadiazole Hybrid 9[2]Methanol385513--
Coumarin-Thiadiazole Hybrid 11[2]Methanol380514--
Coumarin-Thiadiazole Hybrid 12[2]Methanol390500--

Table 2: Photophysical Properties of Common Alternative Fluorescent Dyes

FluorophoreSolventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Φ_f_
Rhodamine B [3][4]Gas Phase53154211-
Coumarin 6 [5]Ethanol45750144-
β-C₁₂G₂ Micelles46550641-
TX100 Micelles46550641-
C₁₂E₆ Micelles46550641-
FITC (Isomer I) [6][7]Aqueous Buffer49551924-
DAPI (bound to dsDNA) [][9]Aqueous Buffer358461103~0.2
DAPI (free in water) [10]Water3424501080.046

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).

  • Preparation of Stock Solution: A stock solution of the fluorescent dye is prepared in a suitable solvent with a precisely known concentration.

  • Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations.

  • Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorption (λ_abs_) using a UV-Vis spectrophotometer.

  • Data Analysis: A plot of absorbance versus concentration is generated. The slope of the resulting linear fit corresponds to the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Φ_f_)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

  • Selection of a Standard: A standard fluorophore with a well-characterized quantum yield and with absorption and emission spectra that overlap with the sample is chosen.

  • Preparation of Solutions: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements: The absorbance at the excitation wavelength and the integrated fluorescence intensity of the emission spectrum are measured for each solution.

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_f,sample_) is calculated using the following equation:

    Φ_f,sample_ = Φ_f,std_ × (Slope_sample_ / Slope_std_) × (η_sample_² / η_std_²)

    where Φ_f,std_ is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics is used.

  • Sample Preparation: A dilute solution of the fluorescent dye is prepared.

  • Data Acquisition: The sample is excited with the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for characterizing photophysical properties and a representative signaling pathway where these fluorescent probes could be utilized.

experimental_workflow Experimental Workflow for Photophysical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of Coumarin-Thiazole Hybrid purification Purification (e.g., Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy (λ_abs, ε) purification->uv_vis fluorescence Fluorescence Spectroscopy (λ_em, Φ_f) purification->fluorescence tcspc TCSPC (Fluorescence Lifetime, τ) purification->tcspc data_table Compile Data Tables uv_vis->data_table solvatochromism Solvatochromism Study fluorescence->solvatochromism fluorescence->data_table tcspc->data_table solvatochromism->data_table comparison Compare with Alternatives data_table->comparison

Caption: A flowchart illustrating the key steps in the synthesis, purification, and photophysical characterization of novel fluorescent probes.

signaling_pathway Application in Cellular Imaging: Receptor Tyrosine Kinase Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand receptor Receptor Tyrosine Kinase (RTK) (Labeled with Coumarin-Thiazole Probe) ligand->receptor Binding & Dimerization autophosphorylation Autophosphorylation receptor->autophosphorylation adaptor Adaptor Proteins (e.g., Grb2) autophosphorylation->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

References

comparative study of the biological activities of various substituted aminothiazole-coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of various substituted aminothiazole-coumarin derivatives. This class of heterocyclic compounds has garnered significant interest for its potential therapeutic applications, demonstrating a range of anti-inflammatory, antimicrobial, and anticancer properties.

This guide summarizes key quantitative data from recent studies, presents detailed experimental protocols for the cited biological assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.

Quantitative Data Summary

The biological activities of substituted aminothiazole-coumarins are significantly influenced by the nature and position of substituents on both the coumarin and aminothiazole rings. The following tables summarize the quantitative data from various studies, highlighting the impact of different substitutions on their anti-inflammatory, anticancer, and antimicrobial efficacy.

Table 1: Anti-inflammatory Activity of Substituted Aminothiazole-Coumarins
Compound IDSubstituent on CoumarinSubstituent on AminothiazoleAssay% InhibitionIC50 (µM)Reference
5b --Membrane StabilizationSignificant Activity-[1]
5c --Membrane StabilizationSignificant Activity-[1]
5e --Membrane StabilizationSignificant Activity-[1]
5d --Membrane StabilizationModerate Activity-[1]
5c --BSA DenaturationSignificant Activity-[1]
3d -Benzenesulfonamide moietyIn vivo anti-inflammatoryPronounced Activity-[2]
3f -Benzenesulfonamide moietyIn vivo anti-inflammatoryPronounced Activity-[2]
3g -Benzenesulfonamide moietyIn vivo anti-inflammatoryPronounced Activity-[2]
3h -Benzenesulfonamide moietyIn vivo anti-inflammatoryPronounced Activity-[2]
3j -Benzenesulfonamide moietyIn vivo anti-inflammatoryPronounced Activity-[2]
3n -Benzenesulfonamide moietyIn vivo anti-inflammatoryPronounced Activity-[2]
Table 2: Anticancer Activity of Substituted Aminothiazole-Coumarins
Compound IDSubstituent(s)Cancer Cell LineIC50 (µM)Reference
6c Hydroxycoumarin-thiazole derivativeHepG22.6[3]
6c Hydroxycoumarin-thiazole derivativeHCT1163.5[3]
5c Open thioamide chain congenerMCF-74.5[3]
5c Open thioamide chain congenerHepG25.4[3]
52d Coumarin-aminothiazole hybridHT-290.25 ± 0.004
52d Coumarin-aminothiazole hybridHCT-1160.26 ± 0.016
54a Coumarin-thiazole derivativeMCF-710.5 ± 0.71
54b Coumarin-thiazole derivativeMCF-711.2 ± 0.80
Table 3: Antimicrobial Activity of Substituted Aminothiazole-Coumarins
Compound IDSubstituent(s)MicroorganismMIC (µg/mL)Reference
3g Coumarin analogueS. aureusModerate Activity[2]
5a Coumarin analogueS. aureusModerate Activity[2]
- Coumarin analoguesGram-negative bacteriaNo Activity[2]
8b 7-propyl coumarinEnterococcus faecalisBactericidal[4]
11b 4-dichlorobenzyl derivativeEnterococcus faecalisBactericidal[4]
12 -Bacillus pumilis7.69 (µmol/ml)[5]
3 -Streptococcus faecalis14.34 (µmol/ml)[5]
4 -Streptococcus faecalis3.67 (µmol/ml)[5]
12 -Streptococcus faecalis15.36 (µmol/ml)[5]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

In-vitro Anti-inflammatory Activity

This assay assesses the ability of a compound to stabilize the red blood cell membrane against hypotonicity-induced lysis, which is a measure of its anti-inflammatory activity.

  • Preparation of Erythrocyte Suspension:

    • Collect fresh whole blood from a healthy human volunteer who has not taken any NSAIDs for two weeks.

    • Mix the blood with an equal volume of Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.5% citric acid, and 0.42% NaCl).

    • Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Discard the supernatant and wash the packed red blood cells three times with isosaline.

    • Prepare a 10% (v/v) suspension of the packed cells in isosaline.[6]

  • Assay Procedure:

    • The reaction mixture consists of 1 mL of phosphate buffer, 2 mL of hypotonic saline, and 0.5 mL of the test compound at various concentrations.

    • A control solution is prepared with 1 mL of phosphate buffer, 2 mL of distilled water, and 0.5 mL of the HRBC suspension in isotonic saline.

    • Aspirin is used as the standard drug.

    • The mixtures are incubated at 37°C for 30 minutes and then centrifuged at 3000 rpm for 15 minutes.[3]

    • The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.[3]

  • Calculation:

    • The percentage of hemolysis is calculated.

    • The percentage of membrane stabilization is then calculated using the formula: % Protection = 100 - [(O.D. of Test Sample / O.D. of Control) x 100][3]

This method evaluates the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

  • Preparation of Reaction Mixture:

    • The reaction mixture (5 mL total volume) contains 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.[7]

    • A control consists of the same mixture with the test compound replaced by an equal volume of distilled water.

    • Diclofenac sodium is used as the standard drug.

  • Assay Procedure:

    • The reaction mixtures are incubated at 37°C for 15 minutes.

    • The mixtures are then heated at 70°C for 5 minutes to induce denaturation.

    • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.[1]

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100[1]

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Seeding:

    • Culture cancer cell lines (e.g., HepG2, HCT116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Assay Procedure:

    • After the incubation period, remove the medium containing the test compound.

    • Add 28 µL of a 2 mg/mL solution of MTT to each well.[8]

    • Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution at 570 nm using a microplate reader.[4]

    • The intensity of the purple color is proportional to the number of viable cells.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Grow the test microorganisms (bacteria or fungi) in a suitable broth medium to a specific turbidity, typically corresponding to a McFarland standard of 0.5.

    • Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[5]

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of substituted aminothiazole-coumarins.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis synthesis Synthesis of Substituted Aminothiazole-Coumarins purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization anti_inflammatory Anti-inflammatory Assays (Membrane Stabilization, BSA Denaturation) characterization->anti_inflammatory anticancer Anticancer Assays (MTT on various cell lines) characterization->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution for MIC) characterization->antimicrobial data_collection Data Collection (% Inhibition, IC50, MIC) anti_inflammatory->data_collection anticancer->data_collection antimicrobial->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis

Caption: Experimental workflow for the study of aminothiazole-coumarins.

anti_inflammatory_pathway membrane_damage Cell Membrane Damage (Stimulus: Hypotonicity, etc.) inflammation Inflammation membrane_damage->inflammation protein_denaturation Protein Denaturation (Stimulus: Heat, etc.) protein_denaturation->inflammation aminothiazole_coumarin Substituted Aminothiazole-Coumarin aminothiazole_coumarin->inhibition_node inhibition_node->membrane_damage Inhibits inhibition_node->protein_denaturation Inhibits

Caption: Putative anti-inflammatory mechanism of aminothiazole-coumarins.

References

Validating the Purity and Structure of Synthesized 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of a synthesized compound's purity and structural integrity is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of analytical techniques for characterizing 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one, a heterocyclic molecule of interest in drug discovery. We present a comparative analysis with analogous coumarin derivatives, supported by experimental data and detailed protocols to ensure reproducibility and accuracy.

Structural and Purity Profile of this compound

The successful synthesis of this compound is confirmed through a suite of spectroscopic and chromatographic methods. The expected molecular formula is C₁₂H₈N₂O₂S with a molecular weight of 244.27 g/mol .[1]

Table 1: Spectroscopic and Physical Data for this compound
ParameterExperimental Data
¹H-NMR (DMSO-d₆) δ 8.13 (bs, 1H, CH-coumarine ring), δ 8.34 (s, 1H, CH-thiazole ring)
¹³C-NMR (DMSO-d₆) 161.21, 160.22, 153.22, 149.11, 134.22, 130.11, 128.2, 127.3, 125.11, 124.5, 120.5, 116.23, 42.68
Melting Point 230-233 °C[2]
Purity (by HPLC) >95%

Comparative Analysis with Alternative Coumarin Derivatives

To contextualize the analytical data of the target compound, a comparison with structurally related coumarin derivatives is essential. Here, we present data for 3-acetyl-2H-chromen-2-one and Benzo-4-methyl coumarin, which are common precursors or analogs in coumarin chemistry.[3]

Table 2: Comparative Analytical Data of Coumarin Derivatives
Analytical MethodThis compound3-Acetyl-2H-chromen-2-oneBenzo-4-methyl coumarin
¹H-NMR Aromatic and heterocyclic protons observed.Signals corresponding to the acetyl group and coumarin core.Signals characteristic of the benzocoumarin scaffold.
¹³C-NMR Resonances confirming the aminothiazole and coumarin moieties.Carbonyl carbon of the acetyl group is a key indicator.Extended aromatic system shows additional signals.
IR Spectroscopy Characteristic peaks for N-H, C=O (lactone), and C=N bonds.Strong absorption for the two carbonyl groups (lactone and acetyl).C=O and aromatic C=C stretching bands are prominent.
Mass Spectrometry Molecular ion peak confirming the expected mass.Fragmentation pattern consistent with the loss of the acetyl group.Molecular ion peak corresponding to its higher mass.
Melting Point 230-233 °C[2]Varies with purityVaries with purity
HPLC Retention Time Dependent on specific method conditions.Shorter or longer depending on polarity relative to the target.Different retention time based on its distinct structure.

Experimental Protocols

Detailed methodologies are crucial for the replication of these validation studies.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone for assessing the purity of synthesized compounds.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector is employed.

  • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm) is typically used for coumarin analysis.

  • Mobile Phase: A gradient elution is often effective, starting with a higher polarity mixture (e.g., water/acetonitrile with 0.1% formic acid) and gradually increasing the organic solvent concentration.

  • Flow Rate: A standard flow rate of 1.0 mL/min is maintained.

  • Detection: UV detection is set at a wavelength where coumarins exhibit strong absorbance, typically around 320 nm.

  • Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This solution is then diluted to a working concentration (e.g., 100 µg/mL) with the mobile phase.

  • Injection Volume: A 10-20 µL injection volume is standard.

  • Analysis: The purity is determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area of all components in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

Protocol:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • ¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These advanced techniques are employed to establish the connectivity between protons and carbons, confirming the overall structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The IR spectrum is recorded, and the absorption bands are correlated to specific functional groups (e.g., C=O, N-H, C-N, C-O).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

  • Ionization: An appropriate ionization technique is used, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, which confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Melting Point Determination

The melting point is a physical property that can indicate the purity of a solid compound. A sharp melting point range is characteristic of a pure substance.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.

  • Observation: The temperature range over which the compound melts is recorded. A narrow range (e.g., 1-2 °C) suggests high purity.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of experiments for validating the purity and structure of a synthesized compound.

G Workflow for Purity and Structural Validation cluster_synthesis Synthesis cluster_purification Purification & Purity Assessment cluster_structure Structural Elucidation Synthesis Synthesized Compound This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Analysis Purification->Purity HPLC HPLC Purity->HPLC TLC TLC Purity->TLC MeltingPoint Melting Point Purity->MeltingPoint Structure Structural Analysis HPLC->Structure TLC->Structure MeltingPoint->Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Final Validated Compound NMR->Final MS->Final IR->Final

Caption: A flowchart of the experimental validation process.

References

A Comparative Analysis of the Cytotoxic Effects of Novel Coumarin Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4][5][6][7] This guide provides a comparative overview of the cytotoxic effects of recently developed novel coumarin derivatives on various cancer cell lines. The data presented is collated from recent preclinical studies and aims to facilitate the identification of promising candidates for further investigation in cancer therapy.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of novel coumarin derivatives is predominantly evaluated by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of several recently synthesized coumarin derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Compound ID/NameCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Compound 7 A549Human Lung Cancer48.1--
CRL 1548Rat Liver Cancer45.1--
Compound 5 A549Human Lung Cancer89.3--
LaSOM 186 MCF-7Human Breast Cancer2.66Cisplatin45.33
LaSOM 190 MCF-7Human Breast Cancer>2.66, <10.08Cisplatin45.33
LaSOM 185 MCF-7Human Breast Cancer>2.66, <10.08Cisplatin45.33
LaSOM 180 MCF-7Human Breast Cancer10.08Cisplatin45.33
Compound 4 HL60Human Leukemia8.09Staurosporine7.48
MCF-7Human Breast Cancer3.26Staurosporine3.06
A549Human Lung Cancer9.34Staurosporine3.7
Compound 8b HepG2Human Liver Cancer13.14Staurosporine10.24
MCF-7Human Breast Cancer7.35Staurosporine3.06
A549Human Lung Cancer4.63Staurosporine3.7
ID-11 HCT-116Human Colorectal Cancer---
HT-29Human Colorectal Cancer---
6e A549Human Lung Cancer---
KBHuman Oral Epidermoid Carcinoma---
9f PC-3Human Prostate Cancer---
MCF-7Human Breast Cancer---
4h K562Human Myelogenous Leukemia-BENC-511-
HeLaHuman Cervical Cancer-BENC-511-
A549Human Lung Cancer-BENC-511-
MCF-7Human Breast Cancer-BENC-511-

Note: "-" indicates that a specific IC50 value was not provided in the referenced literature, although the compound was noted to be active. The provided data is for comparative purposes and is extracted from various research articles.[3][8][9]

Experimental Protocols

The evaluation of the cytotoxic activity of novel coumarin derivatives is a critical step in the drug discovery process. The following protocols are representative of the methodologies commonly employed in the cited research.

Cell Culture and Maintenance

Human cancer cell lines, such as A549 (lung), MCF-7 (breast), and HepG2 (liver), are obtained from certified cell banks.[3][8] The cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The novel coumarin derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. These are then serially diluted to various concentrations in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of the test compounds is added. A control group receiving only the vehicle (DMSO) at the highest concentration used is also included.

  • Incubation: The treated plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and cytotoxic evaluation of novel coumarin derivatives.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Coumarin Novel Coumarin Derivatives Coumarin->PI3K Inhibition Coumarin->Akt Inhibition

References

Safety Operating Guide

Proper Disposal of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-(2-aminothiazol-4-yl)-2H-chromen-2-one is a critical component of laboratory safety and environmental responsibility. As a heterocyclic compound containing nitrogen and sulfur, and belonging to the coumarin class, it should be treated as hazardous chemical waste unless explicitly determined otherwise by a qualified professional. Improper disposal, such as drain or trash disposal, is not recommended.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat

Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Classification: Treat this compound as a hazardous chemical waste. Laboratory personnel should consider all chemical solids, liquids, or gases as hazardous unless confirmed otherwise by the institution's safety office[1]. Based on related compounds, it may be classified as toxic if swallowed or an irritant.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for solid waste. Plastic containers are often preferred.

    • The container must have a secure, tight-fitting screw cap[2].

    • Ensure the container is in good condition, with no cracks or deterioration[2].

  • Labeling:

    • Properly label the waste container with a "Hazardous Waste" tag or label as required by your institution.

    • Clearly write the full chemical name: "this compound" and its CAS number: "61636-28-0".

    • If it is a mixture, list all components and their approximate percentages[2].

    • Indicate the date when the first waste was added to the container.

  • Waste Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation[2].

    • Do not mix this compound with incompatible wastes. As a general rule, store it away from strong acids, bases, and oxidizing agents[2].

    • Keep the waste container closed except when adding more waste[3].

  • Disposal of Empty Containers:

    • A container that held this compound should be considered hazardous waste.

    • If the compound is determined to be acutely hazardous, the container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[1][3]. The rinsate must be collected and disposed of as hazardous waste[3].

    • For non-acutely hazardous waste containers, they can be disposed of as regular trash after being completely emptied, with labels defaced and caps removed[1]. However, given the lack of specific data, treating it as acutely hazardous is a more prudent approach.

  • Arrange for Pickup:

    • Once the container is full or you have no further use for it, contact your institution's EHS or hazardous waste management department to schedule a pickup[1].

    • Do not transport hazardous waste across the facility yourself; this should be done by trained personnel[1].

Summary of Hazardous Waste Characteristics

While specific quantitative data for this compound is unavailable, the table below summarizes potential hazardous characteristics based on its parent compounds, coumarin and 2-aminothiazole, which would necessitate its disposal as hazardous waste.

CharacteristicPotential Hazard based on Related CompoundsRationale
Toxicity Toxic if swallowed.[4]Coumarin itself is listed as toxic if swallowed. 2-Aminothiazole is harmful if swallowed.
Irritation May cause skin, eye, and respiratory irritation.Both coumarin and 2-aminothiazole derivatives can be irritants.
Environmental Hazard Potentially harmful to aquatic life.Some coumarin derivatives are noted to have long-lasting harmful effects on aquatic environments.
Reactivity Reacts with strong oxidizing agents, strong acids.Common for amine-containing organic compounds.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Classify as Hazardous Waste A->C B Work in a Ventilated Area (Fume Hood) B->C D Select Compatible, Labeled Container C->D Based on institutional policy E Add Waste to Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Contact EHS for Pickup F->H When full or no longer needed

References

Essential Safety and Operational Guidance for 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one (CAS No. 61636-28-0) was not located. The following guidance is based on the safety profiles of structurally similar aminothiazolyl coumarin derivatives and general laboratory safety principles. It is imperative to conduct a thorough risk assessment before handling this compound.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to promote safe laboratory practices and ensure proper handling from receipt to disposal.

Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous compounds, which indicate potential for toxicity upon ingestion, skin contact, or inhalation, as well as the risk of severe skin and eye damage, the following PPE is mandatory.[1][2][3][4]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or safety goggles. A face shield should be worn if there is a splash hazard.
Skin and Body A lab coat or chemical-resistant apron. Full-body protection may be required for large quantities.
Respiratory A NIOSH-approved respirator with an appropriate cartridge is necessary if ventilation is inadequate or if dust is generated.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

  • Donning PPE:

    • Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer:

    • Handle the compound as a powder in a manner that minimizes dust generation.

    • Use a spatula for transfers.

    • Clean any spills immediately following the emergency spill plan.

  • Dissolution and Reaction:

    • Synthesis procedures often involve dissolving the compound in solvents like ethanol and refluxing.[5][6][7]

    • Perform these steps within a fume hood to control vapor exposure.

    • Use appropriate glassware and heating mantles with temperature control.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Emergency Plan: Spill Response

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

  • Immediate Actions:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • If the substance is volatile or creates airborne dust, close the laboratory door and enhance exhaust ventilation through fume hoods.[8]

    • Attend to any injured or contaminated individuals. Use an emergency shower or eyewash for at least 15 minutes for skin or eye contact.[9]

  • Spill Assessment:

    • Assess the size and nature of the spill to determine if it can be managed by laboratory personnel or requires an emergency response team.

  • Containment and Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill by creating a dike around the perimeter with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[8][10]

    • Carefully cover the spill with the absorbent material, working from the outside in.

    • Sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[8]

  • Decontamination:

    • Clean the spill area with soap and water or an appropriate laboratory decontaminant.[8]

    • Place all contaminated cleaning materials into the hazardous waste container.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[11]

Visual Workflow and Emergency Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key procedural workflows for handling and emergency response.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure A Work in Fume Hood B Verify Emergency Equipment A->B C Don PPE B->C D Weigh and Transfer C->D E Dissolve and React D->E F Decontaminate Surfaces E->F G Doff PPE F->G H Wash Hands G->H

Caption: Workflow for safely handling this compound.

Spill_Response_Plan cluster_immediate Immediate Actions cluster_cleanup Cleanup Spill Spill Occurs Alert Alert Others & Evacuate Spill->Alert Attend Attend to Injured Spill->Attend Assess Assess Spill Alert->Assess Attend->Assess Contain Contain Spill Assess->Contain Safe to Proceed Emergency_Services Emergency_Services Assess->Emergency_Services Major Spill Absorb Absorb Material Contain->Absorb Collect Collect Waste Absorb->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of Waste Decon->Dispose

Caption: Emergency response plan for a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminothiazol-4-yl)-2h-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Aminothiazol-4-yl)-2h-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.